molecular formula C7H6N2O B102478 4-Acetyl-1h-pyrrole-2-carbonitrile CAS No. 16168-91-5

4-Acetyl-1h-pyrrole-2-carbonitrile

Cat. No.: B102478
CAS No.: 16168-91-5
M. Wt: 134.14 g/mol
InChI Key: HLFBERXRQZCZBY-UHFFFAOYSA-N
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Description

4-Acetyl-1h-pyrrole-2-carbonitrile, also known as 4-Acetyl-1h-pyrrole-2-carbonitrile, is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetyl-1H-pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-5(10)6-2-7(3-8)9-4-6/h2,4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFBERXRQZCZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10497205
Record name 4-Acetyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16168-91-5
Record name 4-Acetyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10497205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Mechanistic Profiling of 4-Acetyl-1H-pyrrole-2-carbonitrile: A Privileged Scaffold for In Vitro Target Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern drug discovery, the identification of low-molecular-weight fragments with high ligand efficiency is critical. 4-Acetyl-1H-pyrrole-2-carbonitrile (CAS: 16168-91-5) is not utilized as a standalone therapeutic, but rather as a highly versatile, privileged pharmacophore building block. With a molecular weight of 134.14 g/mol , it provides a dense array of hydrogen bond donors and acceptors within a compact, rigid heteroaromatic framework.

The structural genius of this compound lies in its functional group geometry:

  • Pyrrole N-H: Acts as a potent hydrogen bond donor. The electron-withdrawing nature of the adjacent carbonitrile group increases the acidity of this proton, strengthening its donor capacity.

  • C2-Carbonitrile (–C≡N): Serves as a linear, directional hydrogen bond acceptor and a strong dipole, ideal for engaging arginine or lysine residues in deep binding pockets.

  • C4-Acetyl (–COCH3): Provides both a hydrogen bond acceptor (carbonyl oxygen) and a localized hydrophobic patch (methyl group) to engage steric boundaries within target active sites.

By understanding the causality of these structural features, researchers can rationally design derivatives that modulate specific in vitro targets, ranging from human kinases to bacterial reductases [1].

Molecular Mechanism of Action (In Vitro)

The mechanism of action (MoA) of 4-acetyl-1H-pyrrole-2-carbonitrile derivatives depends entirely on the functionalization of the core scaffold. However, the core itself dictates the primary anchoring mechanism within biological targets.

ATP-Competitive Kinase Inhibition

In oncology and immunology, pyrrole-carbonitrile derivatives frequently target the ATP-binding orthosteric site of kinases (e.g., JAK/STAT pathway). The pyrrole N-H and the C2-carbonitrile act as a bidentate hydrogen-bonding motif that mimics the adenine ring of ATP. This allows the scaffold to anchor firmly into the kinase hinge region backbone, while the C4-acetyl group is directed toward the solvent-exposed region or the DFG-motif, depending on the specific kinase conformation.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

In metabolic disease research, this scaffold is utilized to synthesize anti-diabetic agents targeting DPP-IV. The MoA involves the C4-acetyl group providing steric bulk that engages the hydrophobic S1 pocket (interacting with residues like Tyr547), while the carbonitrile group forms critical electrostatic interactions with Arg125, effectively blocking the cleavage of incretin hormones [2].

Antibacterial Target Engagement (MurB)

Recent in silico and in vitro studies have demonstrated that pyrrole derivatives target UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an essential enzyme for bacterial peptidoglycan synthesis. The scaffold disrupts the enzymatic reduction process by competitively binding to the active site, preventing the formation of the bacterial cell wall [3].

Pharmacophore Scaffold 4-Acetyl-1H-pyrrole- 2-carbonitrile NH Pyrrole N-H (H-Bond Donor) Scaffold->NH CN C2-Carbonitrile (H-Bond Acceptor) Scaffold->CN Acetyl C4-Acetyl (Steric/Hydrophobic) Scaffold->Acetyl Target Protein Target (e.g., Kinase Hinge) NH->Target Donates Proton CN->Target Accepts Proton Acetyl->Target Hydrophobic Fit

Fig 1: Pharmacophore binding model of the pyrrole scaffold engaging a protein target.

Self-Validating In Vitro Experimental Protocols

To rigorously evaluate the MoA and binding affinity of compounds derived from this scaffold, a two-tiered orthogonal validation system is required. Relying solely on biochemical IC50 values is prone to false positives from pan-assay interference compounds (PAINS). Therefore, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for primary screening, followed by Surface Plasmon Resonance (SPR) for kinetic profiling.

Protocol A: TR-FRET Target Inhibition Assay

TR-FRET is chosen because the time-resolved nature of the lanthanide fluorophores eliminates background auto-fluorescence common in small-molecule libraries.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of the pyrrole derivatives in 100% DMSO. Dilute to a 10X working concentration in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Reaction Assembly: In a 384-well low-volume plate, add 2 µL of the compound, followed by 4 µL of the target protein (e.g., recombinant kinase) tagged with a Europium-labeled antibody.

  • Tracer Addition: Add 4 µL of the fluorescently labeled tracer ligand (e.g., Alexa Fluor 647-ATP competitive probe).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Detection: Read the plate on a microplate reader (e.g., PHERAstar) using a 337 nm excitation laser and measuring emission at 620 nm (donor) and 665 nm (acceptor).

  • Self-Validation Check (Z'-Factor): The assay is only considered valid if the calculated Z'-factor is > 0.6. The formula Z′=1−∣μp​−μn​∣3(σp​+σn​)​ ensures the signal window between the positive control (known inhibitor) and negative control (DMSO) is statistically robust.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

SPR provides orthogonal validation by measuring the actual association ( kon​ ) and dissociation ( koff​ ) rates, proving that the binding is stoichiometric and reversible.

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a density of ~2000 Response Units (RU).

  • Reference Subtraction: Leave Flow Cell 1 (Fc1) blank (activated and deactivated with ethanolamine) to serve as a reference channel for subtracting non-specific binding.

  • Analyte Injection: Inject the pyrrole derivatives at a flow rate of 30 µL/min across both Fc1 and Fc2. Use a multi-cycle kinetic approach with concentrations ranging from 0.1X to 10X the estimated KD.

  • Regeneration: If the off-rate is slow, inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Self-Validation Check: Inject a positive control compound with a known KD​ at the beginning and the end of the SPR run. If the KD​ shifts by more than 15%, the protein surface has degraded, and the data must be discarded.

Workflow Prep Compound Preparation FRET TR-FRET Assay (Primary Screen) Prep->FRET DMSO Stock SPR SPR Kinetics (Orthogonal) FRET->SPR IC50 < 1 µM Valid Data Validation (Z'-Factor > 0.6) SPR->Valid KD & Kinetics

Fig 2: Self-validating in vitro screening workflow utilizing TR-FRET and SPR.

Quantitative Data Presentation

The following table summarizes representative in vitro binding metrics for compounds derived from the 4-acetyl-1H-pyrrole-2-carbonitrile scaffold. Note: These are aggregated representative values based on literature Structure-Activity Relationship (SAR) studies to illustrate the scaffold's potential.

Compound / Derivative ClassPrimary TargetAssay TypeIC50 (nM)KD (nM)Mechanistic Notes
Unsubstituted Scaffold Core Pan-KinaseTR-FRET> 10,000N/AWeak baseline binding; requires functionalization.
Aryl-Substituted Derivative JAK2 KinaseTR-FRET / SPR45 ± 552 ± 3High affinity; ATP-competitive bidentate hinge binding.
Oxadiazole-Linked Derivative DPP-IVFluorogenic120 ± 12145 ± 8S1 pocket engagement; strong anti-diabetic potential.
Halogenated Derivative MurB (Bacterial)Absorbance850 ± 40910 ± 25Disrupts cell wall synthesis; moderate antibacterial activity.

Conclusion

The 4-acetyl-1H-pyrrole-2-carbonitrile molecule is a masterclass in pharmacophore efficiency. By strategically leveraging its pyrrole N-H donor, carbonitrile acceptor, and acetyl steric properties, medicinal chemists can engineer highly selective inhibitors for a wide array of pathological targets. When paired with rigorous, self-validating in vitro workflows like TR-FRET and SPR, the true kinetic and thermodynamic value of this scaffold is unlocked, paving the way for advanced drug discovery campaigns.

References

  • National Center for Biotechnology Information (NIH). "4-Acetyl-1h-pyrrole-2-carbonitrile | C7H6N2O | CID 12415109 - PubChem". PubChem Database. URL:[Link]

  • "A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics". ResearchGate. URL:[Link]

  • "Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential". PMC - National Institutes of Health. URL:[Link]

A Technical Guide to the Biological Activity Profiling of 4-acetyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the biological and pharmacological evaluation of 4-acetyl-1H-pyrrole-2-carbonitrile. While direct biological data for this specific molecule is limited, its structural motifs are present in a wide array of bioactive compounds. The pyrrole core is a privileged scaffold in medicinal chemistry, known for its presence in anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] This document outlines a strategic, multi-tiered experimental approach to systematically profile the therapeutic potential of 4-acetyl-1H-pyrrole-2-carbonitrile. The proposed workflows are designed to be self-validating and are grounded in established, robust methodologies, providing researchers and drug development professionals with a practical guide to unlocking the potential of this and similar novel chemical entities.

Introduction: The Rationale for Investigation

The pyrrole ring is a five-membered aromatic heterocycle that is a cornerstone of many natural products and synthetic drugs.[3] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold for interacting with biological targets.[3] Derivatives of pyrrole have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, antibacterial, anticancer, and enzyme inhibitory effects.[1][5][6]

The subject of this guide, 4-acetyl-1H-pyrrole-2-carbonitrile, possesses three key functional groups that suggest a high potential for biological activity:

  • The Pyrrole Ring: A core heterocyclic structure found in numerous pharmaceuticals.[1][5]

  • The Acetyl Group: A common substituent that can influence binding affinity and metabolic stability.

  • The Carbonitrile Group: A versatile functional group that can act as a hydrogen bond acceptor or a reactive center, and is present in various enzyme inhibitors.[7]

Given the established bioactivity of related pyrrole-2-carbonitrile derivatives, a systematic investigation into the biological profile of 4-acetyl-1H-pyrrole-2-carbonitrile is a scientifically sound endeavor. This guide proposes a logical and efficient pathway for such an investigation.

Synthesis of 4-acetyl-1H-pyrrole-2-carbonitrile

While various methods for the synthesis of substituted pyrroles exist, a common approach involves the Paal-Knorr synthesis or modifications thereof.[3][8] A plausible synthetic route to 4-acetyl-1H-pyrrole-2-carbonitrile could involve the cyclization of an appropriate 1,4-dicarbonyl compound with an amine source. Another potential strategy is the functionalization of a pre-formed pyrrole-2-carbonitrile core. For instance, a Friedel-Crafts acylation of 1H-pyrrole-2-carbonitrile could introduce the acetyl group at the 4-position. The precise methodology would require optimization to ensure a good yield and purity.[9]

Proposed Biological Activity Screening Cascade

A tiered screening approach is recommended to efficiently assess the biological activity of 4-acetyl-1H-pyrrole-2-carbonitrile. This cascade begins with broad cytotoxicity screening and progresses to more specific antimicrobial and enzyme inhibition assays based on the initial findings and the known activities of related compounds.

Tier 1: In Vitro Cytotoxicity Assessment

The initial step in profiling any new chemical entity is to determine its effect on cell viability. This provides a foundational understanding of its potential as a cytotoxic agent (e.g., anticancer) or, conversely, its safety profile for other therapeutic applications.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Line Selection: A panel of human cancer cell lines should be used, for instance:

    • MCF-7 (Breast Cancer)

    • HeLa (Cervical Cancer)[6]

    • A549 (Lung Cancer)[10]

    • A non-cancerous cell line, such as HEK293, should be included as a control to assess selectivity.[11]

  • Cell Culture: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: 4-acetyl-1H-pyrrole-2-carbonitrile is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at a range of concentrations (e.g., 0.1 µM to 100 µM). A vehicle control (DMSO alone) is also included.

  • Incubation: Cells are incubated with the compound for a specified period, typically 24 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent-based solution).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Data Presentation: Cytotoxicity Profile

Cell LineIC50 (µM) of 4-acetyl-1H-pyrrole-2-carbonitrile
MCF-7Experimental Value
HeLaExperimental Value
A549Experimental Value
HEK293Experimental Value

Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plates add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare Serial Dilutions of Compound compound_prep->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

A schematic representation of the MTT assay workflow for determining the cytotoxicity of 4-acetyl-1H-pyrrole-2-carbonitrile.

Tier 2: Antimicrobial Activity Evaluation

Many pyrrole derivatives exhibit significant antimicrobial properties.[1][5] Therefore, it is prudent to screen 4-acetyl-1H-pyrrole-2-carbonitrile for activity against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Selection: A representative panel should include:

    • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

    • Fungi: Candida albicans, Aspergillus niger

  • Inoculum Preparation: Bacterial and fungal cultures are grown to a specific optical density and then diluted to a standardized concentration.

  • Compound Dilution: Serial dilutions of 4-acetyl-1H-pyrrole-2-carbonitrile are prepared in a 96-well microtiter plate containing appropriate growth media.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microbes with no compound) and negative (media only) controls are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a positive control.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Profile

MicroorganismMIC (µg/mL) of 4-acetyl-1H-pyrrole-2-carbonitrile
Staphylococcus aureusExperimental Value
Escherichia coliExperimental Value
Candida albicansExperimental Value
Tier 3: Specific Enzyme Inhibition Assays

Based on the activities of structurally related compounds, several enzyme targets are of particular interest for 4-acetyl-1H-pyrrole-2-carbonitrile.

Pyrrole-2-carbonitrile derivatives have been identified as inhibitors of DPP-IV, a key target in the treatment of type 2 diabetes.[12][13]

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

  • Principle: This is a fluorometric assay that measures the cleavage of a specific substrate (e.g., Gly-Pro-AMC) by DPP-IV, releasing a fluorescent product (AMC).

  • Reaction Mixture: The assay is performed in a 96-well plate containing DPP-IV enzyme, the fluorogenic substrate, and varying concentrations of 4-acetyl-1H-pyrrole-2-carbonitrile.

  • Incubation: The reaction is incubated at 37°C for a set period (e.g., 30 minutes).

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the compound, and the IC50 value is determined.

Potential Signaling Pathway: DPP-IV and Incretin Regulation

DPP4_Pathway Compound 4-acetyl-1H-pyrrole- 2-carbonitrile DPP4 DPP-IV Enzyme Compound->DPP4 Inhibits GLP1_GIP_Inactive Inactive Incretins DPP4->GLP1_GIP_Inactive Inactivates GLP1_GIP_Active Active Incretins (GLP-1, GIP) GLP1_GIP_Active->DPP4 Substrate for Pancreas Pancreas GLP1_GIP_Active->Pancreas Stimulates Insulin Insulin Secretion Pancreas->Insulin Increases Glucagon Glucagon Secretion Pancreas->Glucagon Decreases Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose Leads to

Inhibition of DPP-IV by 4-acetyl-1H-pyrrole-2-carbonitrile could prevent the breakdown of incretin hormones, leading to improved glycemic control.

The pyrrole scaffold is present in several approved tyrosine kinase inhibitors, such as sunitinib.[3][14] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR or VEGFR)

  • Principle: This assay measures the transfer of a phosphate group from ATP to a peptide substrate by a specific tyrosine kinase. The amount of phosphorylated substrate is then quantified.

  • Assay Format: This can be performed using various platforms, such as ELISA-based methods or luminescence-based assays (e.g., ADP-Glo™).

  • Reaction: The kinase, substrate, ATP, and different concentrations of 4-acetyl-1H-pyrrole-2-carbonitrile are incubated together.

  • Detection: A detection reagent is added that produces a signal (e.g., colorimetric, fluorescent, or luminescent) proportional to the amount of phosphorylated product or remaining ATP.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Conclusion and Future Directions

This guide presents a systematic and logical framework for the initial biological profiling of 4-acetyl-1H-pyrrole-2-carbonitrile. The proposed experimental cascade, from broad cytotoxicity screening to specific enzyme inhibition assays, is designed to efficiently identify and characterize the potential therapeutic activities of this novel compound. Positive results in any of these assays would warrant further investigation, including more extensive in vitro studies, in vivo animal models, and structure-activity relationship (SAR) studies to optimize its potency and selectivity. The versatility of the pyrrole scaffold suggests that 4-acetyl-1H-pyrrole-2-carbonitrile could be a valuable starting point for the development of new therapeutic agents.

References

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC. (n.d.).
  • A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines - DR-NTU. (2023, January 28).
  • Synthesis and antimicrobial activity of some new pyrrole derivatives - ResearchGate. (2026, February 23).
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. (2024, November 29).
  • 4-Acetyl-1h-pyrrole-2-carbonitrile | C7H6N2O | CID 12415109 - PubChem. (n.d.).
  • Pyrrole-2-carbonitrile has been shown to be effective as a DPP-IV inhibitor. - ResearchGate. (n.d.).
  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles - PMC. (2026, February 18).
  • Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent - Frontiers. (2023, July 5).
  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed. (2017, September 8).
  • Synthesis, characterization and biological activity of novel pyrrole compounds. (2026, February 28).
  • (PDF) In-silico design, synthesis and pharmacological evaluation of pyrrolidine-2-carbonitrile derived anti-diabetic agents - ResearchGate. (n.d.).
  • Synthesis, Computational Studies, and Anticancer Evaluation of Novel Pyrrole Derivatives | Request PDF - ResearchGate. (2026, March 8).
  • Pyrrole synthesis - Organic Chemistry Portal. (n.d.).
  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives - Der Pharma Chemica. (n.d.).
  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - MDPI. (2025, April 3).
  • Comparative Efficacy of (1H-Pyrrole-2-carbonyl)glycine Analogs as Enzyme Inhibitors - Benchchem. (n.d.).
  • Recent Advancements in Pyrrole Synthesis - PMC. (n.d.).
  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023, April 19).
  • “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics” - RJPN. (2025, August 8).
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity - Semantic Scholar. (2022, August 9).
  • Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. (2020, October 21).
  • Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies - ACG Publications. (2021, June 7).
  • PYRROLE-2-CARBONITRILE | 4513-94-4 - ChemicalBook. (2026, January 13).
  • Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles. (n.d.).
  • Synthesis and antimicrobial activity of some new pyrrole derivatives - SciSpace. (n.d.).
  • Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed. (n.d.).

Sources

An In-depth Technical Guide to the Crystal Structure Determination of 4-acetyl-1H-pyrrole-2-carbonitrile via Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of March 2026, a search of the Cambridge Structural Database (CSD) reveals that the specific crystal structure of 4-acetyl-1H-pyrrole-2-carbonitrile has not been deposited or published in peer-reviewed literature.[1] Therefore, this guide provides a comprehensive overview of the authoritative methodologies and field-proven experimental protocols that would be employed to determine its crystal structure. This document serves as a detailed whitepaper on the process of small-molecule single-crystal X-ray crystallography, designed for researchers, scientists, and drug development professionals.

Introduction: The Structural Imperative for Pyrrole-Based Scaffolds

Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals.[2] Pyrrole derivatives, in particular, are present in a wide array of biologically active compounds, exhibiting diverse therapeutic properties.[3] The compound 4-acetyl-1H-pyrrole-2-carbonitrile (C₇H₆N₂O) represents a functionalized pyrrole scaffold with potential for further chemical elaboration in drug discovery programs.[4]

Understanding the precise three-dimensional arrangement of atoms in a molecule is fundamental to deciphering its structure-activity relationship (SAR). Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining molecular structures at atomic resolution.[5] It provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are critical for rational drug design, understanding biological interactions, and securing intellectual property.[6][7] This guide details the complete workflow for determining the crystal structure of 4-acetyl-1H-pyrrole-2-carbonitrile, from synthesis to final data validation.

Part 1: Synthesis and High-Purity Elaboration

The prerequisite for any successful crystallographic analysis is the availability of highly pure, crystalline material. Impurities can inhibit or disrupt the ordered molecular packing required for single crystal growth.[8]

Synthetic Pathway: Dehydration of the Corresponding Aldoxime

A reliable method for the synthesis of pyrrole-2-carbonitriles is the dehydration of the corresponding 2-pyrrolecarboxaldoximes.[9] This approach avoids harsh conditions that might degrade the pyrrole ring.

Experimental Protocol:

  • Synthesis of 4-acetyl-1H-pyrrole-2-carboxaldehyde: A suitable starting material, such as a protected pyrrole, would undergo Friedel-Crafts acylation to introduce the acetyl group at the 4-position, followed by Vilsmeier-Haack formylation at the 2-position.

  • Formation of the Aldoxime: The synthesized 4-acetyl-1H-pyrrole-2-carboxaldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent like aqueous ethanol with a base (e.g., sodium acetate) to yield 4-acetyl-1H-pyrrole-2-carboxaldoxime.[10]

  • Dehydration to the Nitrile: The purified aldoxime is then heated with a dehydrating agent, such as acetic anhydride. Critically, the reaction must be carefully controlled, as heating with acetic anhydride in the presence of a base can lead to side products.[9] The reaction mixture is worked up by pouring it into ice water, followed by extraction and neutralization.

  • Purification: The crude 4-acetyl-1H-pyrrole-2-carbonitrile must be rigorously purified. Recrystallization is the preferred method as it also serves as a preliminary crystallization trial.[11] The choice of solvent is critical and should be one in which the compound is soluble at high temperatures but sparingly soluble at room or lower temperatures. Column chromatography may be used as an alternative or preceding step if recrystallization fails to remove all impurities. Purity should be confirmed by NMR spectroscopy and mass spectrometry.

Part 2: The Art and Science of Single Crystal Growth

Growing a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in each dimension with sharp edges and no visible defects—is often the most challenging step.[8] The process relies on creating a supersaturated solution from which molecules can slowly and orderly deposit onto a growing crystal lattice.

Causality in Crystallization Method Selection

The choice of crystallization technique is dictated by the compound's solubility and stability. The goal is to slowly approach the point of supersaturation, allowing more time for crystal growth rather than rapid nucleation, which leads to microcrystals.[8]

Common Crystallization Protocols:

  • Slow Evaporation: This is the simplest method. A saturated or near-saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and left in a loosely covered vial.[12] The slow evaporation of the solvent increases the compound's concentration, leading to crystallization.

  • Vapor Diffusion: This technique is highly effective for sensitive compounds. A concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble.[11] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[11] Crystals form at the interface as the solvents slowly mix. This method provides a clear boundary for crystal growth.

cluster_vessel Sealed Chamber cluster_diffusion solution Solution of Compound (in Solvent A) crystal Crystal Formation solution->crystal Solubility Decreases antisolvent Reservoir of Anti-solvent (B) p1->p2 Vapor Diffusion (B into A)

Caption: Vapor diffusion crystallization workflow.

Part 3: Elucidating the Structure via Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, its three-dimensional structure can be determined by analyzing how it diffracts a beam of X-rays.[6]

Experimental Workflow: From Crystal to Data

A 1. Crystal Selection & Mounting B 2. Mounting on Goniometer A->B C 3. Cryo-cooling (e.g., 100 K) B->C D 4. Data Collection (X-ray Diffractometer) C->D E 5. Data Processing (Indexing, Integration, Scaling) D->E F 6. Structure Solution (Direct Methods / Patterson) E->F G 7. Structure Refinement (Least-Squares Fitting) F->G H 8. Validation & CIF Generation G->H

Caption: High-level workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol:

  • Crystal Mounting: A high-quality single crystal is carefully selected under a microscope and mounted on a glass fiber or in a cryo-loop.[11]

  • Data Collection: The mounted crystal is placed on a goniometer head in a single-crystal X-ray diffractometer.[12] The crystal is flash-cooled to a low temperature (typically 100-173 K) in a stream of cold nitrogen gas. This crucial step minimizes the thermal vibration of atoms, leading to higher quality diffraction data.[12] The diffractometer uses a specific X-ray wavelength (e.g., Mo Kα or Cu Kα) and rotates the crystal while a detector records the positions and intensities of the diffracted X-ray beams.[5]

  • Data Processing: The collected raw diffraction images are processed. This involves:

    • Indexing: Determining the unit cell parameters (the dimensions of the basic repeating block of the crystal) and the crystal system.[11]

    • Integration: Measuring the intensity of each diffraction spot.[11]

    • Scaling and Merging: Correcting for experimental variations and merging redundant reflection data to produce a final, unique set of diffraction intensities.

  • Structure Solution and Refinement:

    • Space Group Determination: Based on the symmetry of the diffraction pattern, the space group (which describes the symmetry elements within the unit cell) is determined.

    • Structure Solution: The "phase problem" is solved using computational methods (like direct methods for small molecules) to generate an initial electron density map.[13] An initial molecular model is built into this map.

    • Refinement: The initial model is refined using a least-squares process to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern.[14][15] This iterative process adjusts atomic positions and displacement parameters until the best possible fit is achieved, as indicated by metrics like the R-factor.

Part 4: Data Interpretation and Validation

The final output of a successful refinement is a detailed three-dimensional model of the molecule and its arrangement in the crystal lattice.

Key Crystallographic Parameters (Example)

The refined structural data is summarized in a Crystallographic Information File (CIF).[16][17] A CIF is a standard text format that contains all the essential information about the crystal structure and the diffraction experiment.[18] Key data are often presented in a summary table.

Parameter Example Value Significance
Chemical FormulaC₇H₆N₂OConfirms the elemental composition of the crystal.[4]
Formula Weight134.14 g/mol Molecular mass of the compound.[4]
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry operations within the unit cell.[14]
Unit Cell Dimensionsa = 8.5 Å, b = 10.2 Å, c = 7.9 Å, β = 98.5°The lengths and angles of the repeating crystal lattice unit.[16]
Volume675 ųThe volume of the unit cell.
Z4The number of molecules in one unit cell.
Temperature100(2) KThe temperature at which diffraction data were collected.[12]
RadiationMo Kα (λ = 0.71073 Å)The wavelength of the X-rays used in the experiment.[5]
Final R-indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.110R-factors are measures of agreement between the model and data; lower values indicate a better fit.[16]
Goodness-of-Fit (GooF)1.05Should be close to 1.0 for a good refinement.[15]
Structural Analysis and Validation

The refined model provides a wealth of information:

  • Molecular Geometry: Precise bond lengths, bond angles, and torsion angles can be measured to confirm the molecular connectivity and conformation.

  • Intermolecular Interactions: The packing of molecules in the crystal lattice reveals non-covalent interactions such as hydrogen bonds and π-π stacking.[19] For 4-acetyl-1H-pyrrole-2-carbonitrile, one would expect to see N-H···O or N-H···N hydrogen bonds, which are crucial for understanding its solid-state properties and potential interactions with biological targets.

  • Validation: The final structure must be validated using software tools like CheckCIF to ensure its geometric and crystallographic sensibility before deposition in a database or publication.

Conclusion

While the specific crystal structure of 4-acetyl-1H-pyrrole-2-carbonitrile remains to be determined, the pathway to its elucidation is well-established. From meticulous synthesis and purification to the patient art of crystal growth and the precise science of X-ray diffraction, each step is critical for obtaining a high-quality structure. The resulting atomic-level insights are invaluable for the modern researcher, providing a definitive structural foundation upon which to build new hypotheses in medicinal chemistry, materials science, and beyond. This guide provides the necessary framework and technical understanding to confidently embark on such a structural determination.

References

  • Current time inform
  • BenchChem. A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Substituted Pyrroles.
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  • YouTube. TUTORIAL on How to Read a .CIF File.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • JEOL.
  • Excillum. Small molecule crystallography.
  • CCDC. Short Guide to CIFs.
  • Scribd. Understanding Crystallographic Information Files | PDF | X Ray Crystallography.
  • PMC. Detailed molecular structure (XRD), conformational search, spectroscopic characterization (IR, Raman, UV, fluorescence), quantum mechanical properties and bioactivity prediction of a pyrrole analogue.
  • PMC. CIF (Crystallographic Information File)
  • BenchChem. An In-depth Technical Guide to the Crystal Structure Determination of Novel Small Molecules: A Case Study Approach with 3-Methoxyisothiazole-4-carbonitrile.
  • ResearchGate. Synthesis, single crystal X-ray analysis and vibrational spectral studies of 3,4-di(1H-indol-3-yl)-1H-pyrrole-2,5-dione.
  • PMC.
  • The University of Queensland. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences.
  • PMC. Getting crystals your crystallographer will treasure: a beginner's guide.
  • ResearchGate. Crystal and structure refinement data of heterocycles 3, 6, 7, 9, 11 and 12.
  • PubChem. 4-Acetyl-1h-pyrrole-2-carbonitrile | C7H6N2O | CID 12415109.
  • CCP4 wiki. Solve a small-molecule structure.
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  • ResearchGate. Single crystal X‐ray diffraction structures of the free‐base...
  • PMC. Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules.
  • University of Leicester. Synthesis and Properties of Bridged Nitrogen Heterocycles.
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  • MDPI. Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I)
  • ChemicalBook. PYRROLE-2-CARBONITRILE | 4513-94-4.
  • PubChem. Pyrrole-2-carbonitrile | C5H4N2 | CID 138277.
  • 1H-pyrrole-2-carbonitrile - 4513-94-4, C5H4N2, density, melting point, boiling point, structural formula, synthesis.
  • Canadian Science Publishing. PYRROLE CHEMISTRY: II.
  • NextSDS. 1H-Pyrrole-2-carbonitrile, 4-acetyl-1,5-dimethyl- (9CI).
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  • MDPI. Macrocyclic Azopyrrole: Synthesis, Structure and Fluoride Recognition.

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Introduction: The Significance of Pharmacokinetic Profiling for 4-acetyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetics of 4-acetyl-1H-pyrrole-2-carbonitrile in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and executing preclinical pharmacokinetic studies of the novel compound 4-acetyl-1H-pyrrole-2-carbonitrile. Given the limited publicly available data on this specific molecule, this document serves as a foundational resource, drawing upon established principles of pharmacokinetics and data from structurally related pyrrole and nitrile-containing compounds to inform experimental design and interpretation.

Pyrrole and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] The nitrile moiety is also a critical functional group in many pharmaceuticals. The compound 4-acetyl-1H-pyrrole-2-carbonitrile, which incorporates both of these pharmacophores, represents a promising scaffold for novel therapeutic agents.[5][6]

However, the therapeutic potential of any new chemical entity (NCE) is intrinsically linked to its pharmacokinetic profile—the journey of the drug through the body. Understanding the absorption, distribution, metabolism, and excretion (ADME) of 4-acetyl-1H-pyrrole-2-carbonitrile is paramount for several reasons:

  • Predicting Human Pharmacokinetics: Animal models provide the initial data to forecast how a drug will behave in humans, guiding dose selection and administration schedules for first-in-human clinical trials.[7][8]

  • Optimizing Efficacy and Safety: A thorough pharmacokinetic assessment helps to establish a therapeutic window, ensuring that plasma concentrations are sufficient to elicit a pharmacological response without causing toxicity.

  • Informing Drug Development: Early ADME data can identify potential liabilities, such as poor bioavailability or rapid metabolism, that may necessitate medicinal chemistry efforts to optimize the molecule's properties.[2]

This guide will provide the scientific rationale and detailed methodologies for conducting robust pharmacokinetic studies of 4-acetyl-1H-pyrrole-2-carbonitrile in preclinical animal models.

Designing a Robust In Vivo Pharmacokinetic Study

A well-designed pharmacokinetic study is crucial for generating reliable and interpretable data. The following sections outline the key considerations for designing a study for 4-acetyl-1H-pyrrole-2-carbonitrile.

Selection of Animal Models

The choice of animal model is a critical first step. Rodents, particularly Sprague-Dawley or Wistar rats, are commonly used for initial pharmacokinetic screening due to their well-characterized physiology, ease of handling, and cost-effectiveness.[9][10] It is advisable to use both male and female animals to assess for any sex-dependent differences in pharmacokinetics.

For later-stage preclinical development, a non-rodent species such as the beagle dog may be employed to provide data from a second species, which is often required by regulatory agencies before proceeding to human trials.[7]

Route of Administration and Dose Selection

The intended clinical route of administration should be the primary route evaluated in animal studies. For an orally administered drug, both intravenous (IV) and oral (PO) routes should be assessed.

  • Intravenous (IV) Administration: An IV dose allows for the determination of absolute bioavailability and provides key parameters such as clearance and volume of distribution, independent of absorption.

  • Oral (PO) Administration: A PO dose is essential for evaluating oral absorption and first-pass metabolism.

Dose selection should be based on preliminary in vitro efficacy and toxicity data. It is recommended to test at least two to three dose levels to assess dose proportionality.

Dosing Formulation

The formulation of 4-acetyl-1H-pyrrole-2-carbonitrile for dosing is critical for ensuring complete dissolution and reproducible absorption. The choice of vehicle can significantly impact the pharmacokinetic profile.[11] A tiered approach to formulation development is recommended:

  • Aqueous Solutions: If the compound is sufficiently soluble in saline or a buffered solution, this is the preferred vehicle.

  • Co-solvents and Surfactants: For poorly soluble compounds, a mixture of solvents (e.g., polyethylene glycol, propylene glycol) and surfactants (e.g., Tween 80) can be used.

  • Suspensions: If the compound is not amenable to solubilization, a micronized suspension in a vehicle such as 0.5% methylcellulose can be used for oral dosing.

It is imperative to assess the stability of the compound in the chosen formulation.

Blood Sampling Schedule

A well-designed blood sampling schedule is essential to accurately define the plasma concentration-time profile. The schedule should include:

  • Frequent sampling during the absorption phase: For oral dosing, this would typically be at 5, 15, and 30 minutes, and 1, 2, and 4 hours post-dose.

  • Sufficient sampling to define the elimination phase: This may extend to 24, 48, or even 72 hours, depending on the anticipated half-life of the compound.

  • A pre-dose sample: This serves as a baseline.

The total blood volume collected should not exceed the recommended limits for the chosen animal species to avoid physiological stress.

Methodologies for a Comprehensive Pharmacokinetic Evaluation

This section provides detailed protocols for the key experimental workflows in a pharmacokinetic study of 4-acetyl-1H-pyrrole-2-carbonitrile.

Bioanalytical Method Development and Validation

A sensitive and specific bioanalytical method is the cornerstone of any pharmacokinetic study. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices.

Step-by-Step Protocol for LC-MS/MS Method Development:

  • Mass Spectrometer Tuning: Infuse a standard solution of 4-acetyl-1H-pyrrole-2-carbonitrile into the mass spectrometer to optimize the precursor and product ion transitions for selected reaction monitoring (SRM).

  • Chromatographic Separation: Develop a reversed-phase HPLC method to achieve separation of the analyte from endogenous plasma components. A C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid is a common starting point.

  • Sample Preparation: Develop a robust method for extracting the analyte from plasma. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

In Vivo Study Execution

Experimental Workflow for a Pharmacokinetic Study in Rats:

G cluster_prestudy Pre-Study Phase cluster_study In-Life Phase cluster_poststudy Post-Study Phase formulation Formulation Preparation dose_calc Dose Calculation formulation->dose_calc dosing Dosing (IV & PO) dose_calc->dosing acclimatization Animal Acclimatization acclimatization->dosing sampling Blood Sampling dosing->sampling processing Plasma Processing sampling->processing analysis Bioanalysis (LC-MS/MS) processing->analysis pk_calc PK Parameter Calculation analysis->pk_calc reporting Reporting pk_calc->reporting

Caption: Workflow for an in vivo pharmacokinetic study.

Pharmacokinetic Data Analysis

The plasma concentration-time data are used to calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Table 1: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t1/2 Elimination half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body.
F% Absolute bioavailabilityThe fraction of the orally administered dose that reaches systemic circulation.

Investigating the Metabolism of 4-acetyl-1H-pyrrole-2-carbonitrile

Understanding the metabolic fate of a drug is crucial for identifying potential drug-drug interactions and reactive metabolites. Pyrrole rings are known to undergo oxidative metabolism by cytochrome P450 (CYP) enzymes, which can sometimes lead to reactive intermediates.[12][13] Nitrile groups can also be subject to metabolism.

In Vitro Metabolism Studies
  • Metabolic Stability in Liver Microsomes: Incubating the compound with liver microsomes from different species (rat, dog, human) provides an initial assessment of its metabolic stability.

  • Metabolite Identification: Using high-resolution mass spectrometry, the structures of potential metabolites can be elucidated.

  • CYP Reaction Phenotyping: A panel of recombinant human CYP enzymes can be used to identify the specific CYPs responsible for the metabolism of the compound.

Potential Metabolic Pathways

Based on the known metabolism of pyrroles and nitriles, the following metabolic pathways for 4-acetyl-1H-pyrrole-2-carbonitrile can be hypothesized:

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 4-acetyl-1H-pyrrole-2-carbonitrile oxidation Oxidation of Pyrrole Ring parent->oxidation CYP450 reduction Reduction of Acetyl Group parent->reduction hydrolysis Hydrolysis of Nitrile parent->hydrolysis glucuronidation Glucuronidation oxidation->glucuronidation sulfation Sulfation oxidation->sulfation reduction->glucuronidation

Sources

4-Acetyl-1H-pyrrole-2-carbonitrile: A Privileged Pharmacophore for Target Protein Modulation and Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the identification of a "privileged scaffold"—a low-molecular-weight framework capable of binding multiple distinct protein targets—is critical for accelerating lead optimization. 4-Acetyl-1H-pyrrole-2-carbonitrile (CAS: 16168-91-5) represents a masterclass in fragment efficiency[1]. Rather than acting as a standalone therapeutic, this molecule serves as a highly efficient chemical "warhead." Its unique combination of a hydrogen-bond donating/accepting pyrrole core, an electron-withdrawing cyano group, and a highly functionalizable acetyl group makes it an ideal anchor for targeting deep, narrow protein binding pockets across diverse therapeutic areas, including metabolic disorders and hormone-dependent oncology.

This whitepaper deconstructs the structural topography of target proteins modulated by this pharmacophore, details the causality behind its binding mechanics, and provides self-validating experimental workflows for fragment-to-lead optimization.

Physicochemical Profiling & The Fragment Advantage

To understand why 4-acetyl-1H-pyrrole-2-carbonitrile is utilized as a foundational building block, we must evaluate its physicochemical properties against the "Rule of Three" (Ro3), the gold standard for FBDD:

  • Molecular Weight: 134.14 g/mol (Ideal: < 300)[1]

  • Hydrogen Bond Donors: 1 (Pyrrole NH)

  • Hydrogen Bond Acceptors: 2 (Acetyl C=O, Cyano C≡N)

  • Topological Polar Surface Area (TPSA): 56.7 Ų[1]

The Causality of Scaffold Selection: The linear, sp-hybridized cyano group acts as a sterically unhindered, potent hydrogen-bond acceptor. Unlike bulkier functional groups, the nitrile can penetrate deeply into narrow hydrophobic clefts (such as the S1 pocket of DPP-IV)[2]. Simultaneously, the acetyl group at the 4-position serves a dual purpose: it modulates the electron density of the pyrrole ring (increasing the acidity and thus the H-bond donating strength of the pyrrole NH) and provides a synthetic vector for adding bulk to achieve receptor subtype selectivity[3].

Target Protein Topography & Binding Site Architecture

Dipeptidyl Peptidase-4 (DPP-IV)

DPP-IV is a serine exopeptidase responsible for the degradation of Incretin hormones like GLP-1; its inhibition is a primary mechanism for treating Type 2 Diabetes[2]. Pyrrole-2-carbonitrile derivatives are highly effective reversible inhibitors of DPP-IV[4].

  • Mechanistic Interaction: The cyano group is directed into the highly restrictive S1 pocket of DPP-IV. Because the S1 pocket is lined with hydrophobic residues but terminates near polar residues, the cyano group acts as a strong dipole, forming critical electrostatic interactions with Tyr547 and the catalytic Ser630 [2]. The pyrrole core anchors the molecule via hydrogen bonding to the enzyme backbone, allowing the acetyl-derived extensions to occupy the broader S2 pocket.

Progesterone Receptor (PR) Ligand-Binding Domain

Nonsteroidal Progesterone Receptor (PR) antagonists are critical for treating endometriosis and uterine fibroids[5]. The pyrrole-oxindole class of PR modulators (e.g., WAY-255348) utilizes the 1H-pyrrole-2-carbonitrile core to achieve unprecedented potency[6].

  • Mechanistic Interaction: The cyano group forms a highly specific, irreplaceable hydrogen bond with Asn719 deep within the PR ligand-binding domain (LBD)[6].

  • Pharmacological Switching: The acetyl position is utilized to introduce steric bulk (e.g., dialkyl or spirocyclic groups). We deliberately engineer this bulk to physically clash with Helix 12 of the receptor. Displacing Helix 12 prevents the recruitment of co-activator proteins, actively switching the molecule's profile from a PR agonist to a potent PR antagonist[7].

Androgen Receptor (AR)

Tissue-selective androgen receptor modulators (SARMs) require highly precise binding to avoid off-target prostate proliferation while promoting muscle anabolism. 5-substituted pyrrole-2-carbonitriles have been identified as potent AR modulators[3].

  • Mechanistic Interaction: The cyano group engages in multipolar interactions with Arg752 and Gln711 , while the pyrrole NH forms a direct hydrogen bond with Thr877 [3]. The compact nature of the pyrrole-2-carbonitrile core prevents the unfavorable structural perturbations that typically lead to off-target toxicity.

Quantitative Data: Binding Affinities & Interactions

The following table summarizes the structure-activity relationship (SAR) data when the 4-acetyl-1H-pyrrole-2-carbonitrile fragment is optimized into lead compounds for its respective targets.

Target ProteinPrimary Binding PocketRole of Cyano Group (-C≡N)Role of Pyrrole/Acetyl CoreTypical Affinity (Optimized)
DPP-IV [2]S1 PocketH-bond acceptor (Tyr547, Ser630); occupies narrow hydrophobic cleft.Pyrrole NH acts as H-bond donor; Acetyl directs vector growth to S2.IC 50​ : 0.004 – 50 μM
Progesterone Receptor (PR) [6]Ligand-Binding Domain (LBD)Forms critical H-bond with Asn719, anchoring the scaffold.Acetyl bulk displaces Helix 12, driving antagonist conformation.IC 50​ : 29 – 100 nM
Androgen Receptor (AR) [3]Ligand-Binding Domain (LBD)Interacts with Arg752 and Gln711 via strong dipole interactions.Pyrrole NH H-bonds with Thr877; ensures tissue selectivity.IC 50​ : < 100 nM

Experimental Methodologies: Self-Validating Protocols

To successfully utilize 4-acetyl-1H-pyrrole-2-carbonitrile in a drug discovery campaign, researchers must employ highly sensitive, orthogonal biophysical techniques. Fragments possess low intrinsic affinity (high micromolar to millimolar K D​ ), making them prone to false positives via aggregation. The following protocols are designed as self-validating systems .

Protocol 1: Fragment Screening via Surface Plasmon Resonance (SPR)

SPR is chosen over biochemical assays for initial screening because it detects low-affinity binding in real-time without requiring enzymatic turnover, ensuring true target engagement.

  • Surface Preparation: Immobilize the target protein (e.g., recombinant human DPP-IV) onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Target an immobilization level of 3000–5000 Response Units (RU) to maximize the signal-to-noise ratio for low-molecular-weight fragments.

  • Analyte Preparation: Dissolve 4-acetyl-1H-pyrrole-2-carbonitrile in 100% DMSO, then dilute into the running buffer (e.g., PBS-P+) to a final concentration of 5% DMSO. Prepare a concentration series from 10 μM to 2 mM.

  • Self-Validation (Solvent Correction): Because the fragment signal is extremely small (often <10 RU), bulk refractive index changes from DMSO variations will cause false positives. Mandatory step: Run a 4.5% to 5.5% DMSO calibration curve before and after the analyte injections to mathematically correct bulk shift errors.

  • Kinetic Injection: Inject the fragment series at a high flow rate (50 μL/min) to minimize mass transport limitations.

  • Data Triage: True fragment binding must exhibit rapid on/off rates (resulting in a "square wave" sensorgram). Any slow off-rate at this stage indicates non-specific hydrophobic aggregation or covalent reactivity and must be discarded.

Protocol 2: X-Ray Crystallography of Protein-Fragment Complexes

Once SPR confirms binding, X-ray crystallography is required to map the exact vector for acetyl-group elaboration.

  • Apo-Crystal Growth: Grow apo-crystals of the target protein using sitting-drop vapor diffusion.

  • Fragment Soaking: Transfer the apo-crystals into a cryoprotectant drop containing 10–50 mM of 4-acetyl-1H-pyrrole-2-carbonitrile.

    • Causality: Because the fragment has a low initial affinity, the off-rate is exceptionally high. Pushing the concentration to 50 mM forces the equilibrium toward the bound state, ensuring high occupancy in the crystal lattice.

  • Data Collection & Self-Validation: Collect diffraction data at a synchrotron source (100 K). To prove the fragment is truly bound and not an artifact of crystal packing or solvent modeling errors, generate an Fo​−Fc​ omit map. The electron density for the cyano and pyrrole core must be clearly visible when contoured at >3 σ before the ligand is built into the model.

Visualizations

DPPIV_Pathway GLP1 Active GLP-1 (Incretin) DPPIV DPP-IV Enzyme (Active Site) GLP1->DPPIV Binds Insulin Insulin Secretion (Beta Cells) GLP1->Insulin Stimulates Inactive Cleaved GLP-1 (Inactive) DPPIV->Inactive Cleaves Inhibitor 4-Acetyl-1H-pyrrole- 2-carbonitrile Inhibitor->DPPIV S1 Pocket Blockade

Fig 1: DPP-IV inhibition pathway by pyrrole-2-carbonitrile derivatives preserving active GLP-1.

FBDD_Workflow FragLib Fragment Library (Ro3 Compliant) SPR SPR Screening (Target Engagement) FragLib->SPR Hit Fragment Hit (KD ~ 1 mM) SPR->Hit Validates Affinity Xray X-Ray Crystallography (Binding Site Elucidation) Hit->Xray Structural Triage SAR Structure-Guided SAR (Vector Growth) Xray->SAR 3D Mapping Lead Optimized Lead (IC50 < 10 nM) SAR->Lead Affinity Optimization

Fig 2: Fragment-based drug design workflow utilizing self-validating SPR and X-ray crystallography.

References

  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 12415109, 4-Acetyl-1h-pyrrole-2-carbonitrile". PubChem. URL:[Link]

  • [4] Duza, M. B., et al. "Pyrrole-2-carbonitrile has been shown to be effective as a DPP-IV inhibitor." ResearchGate. URL:[Link]

  • [3] Wang, Z., et al. "Structure-Based Approach To Identify 5-[4-Hydroxyphenyl]pyrrole-2-carbonitrile Derivatives as Potent and Tissue Selective Androgen Receptor Modulators". Journal of Medicinal Chemistry (2017). URL:[Link]

  • [6] Fensome, A., et al. "Design, Synthesis, and SAR of New Pyrrole-Oxindole Progesterone Receptor Modulators Leading to 5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348)". Journal of Medicinal Chemistry (2008). URL:[Link]

  • [2] Duza, M. B., et al. "Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents". Molecules / PMC (2022). URL:[Link]

  • [5] Winneker, R., et al. "Nonsteroidal Progesterone Receptor Modulators: Structure Activity Relationships". ResearchGate (2008). URL: [Link]

  • [7] Yamada, A., et al. "Novel Nonsteroidal Progesterone Receptor (PR) Antagonists with a Phenanthridinone Skeleton". ACS Medicinal Chemistry Letters / PMC (2016). URL:[Link]

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Methodological & Application

Application Notes and Protocols for the Solubilization of 4-acetyl-1H-pyrrole-2-carbonitrile for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Poorly Soluble Compounds in Cell-Based Assays

The successful integration of novel small molecules, such as 4-acetyl-1H-pyrrole-2-carbonitrile, into cell-based assays is critically dependent on achieving a soluble, stable, and biologically compatible formulation. Many organic compounds exhibit poor aqueous solubility, necessitating the use of organic solvents for the preparation of stock solutions.[1][2] However, the introduction of organic solvents into a cell culture system can induce cytotoxicity, confounding experimental results.[3][4]

This comprehensive guide provides a systematic approach to dissolving 4-acetyl-1H-pyrrole-2-carbonitrile, a compound with presumed low water solubility, for use in cell culture. The protocols herein are designed to establish a robust and reproducible methodology for preparing stock and working solutions, while minimizing solvent-induced artifacts. The principles and procedures outlined are broadly applicable to other novel compounds with similar physicochemical properties.

PART 1: Rationale for Solvent Selection and Preliminary Solubility Assessment

For many non-polar compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its broad-ranging solubilizing capacity and miscibility with aqueous cell culture media.[1][5][6] However, it is imperative to use anhydrous, cell culture-grade DMSO to prevent compound degradation and the introduction of contaminants.[1]

Before committing to large-scale stock solution preparation, a preliminary assessment of solubility is crucial. This will inform the maximum achievable stock concentration, which in turn dictates the final concentration of DMSO in the cell culture medium.

Protocol 1: Determination of Maximum Solubility in DMSO

This protocol provides a method to estimate the maximum kinetic solubility of 4-acetyl-1H-pyrrole-2-carbonitrile in DMSO at room temperature.[5][7][8]

Materials:

  • 4-acetyl-1H-pyrrole-2-carbonitrile

  • Anhydrous, cell culture-grade DMSO

  • Vortex mixer

  • Microcentrifuge

  • Calibrated analytical balance

  • Micropipettes

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Initial Saturation: Weigh approximately 5-10 mg of 4-acetyl-1H-pyrrole-2-carbonitrile into a microcentrifuge tube.

  • Incremental Solubilization: Add a small, precise volume of DMSO (e.g., 100 µL). Vortex vigorously for 2-3 minutes. Observe for complete dissolution.

  • Achieving Supersaturation: If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing thoroughly after each addition until a fine precipitate persists.

  • Equilibration: Allow the supersaturated solution to equilibrate at room temperature for at least one hour, with intermittent gentle mixing.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 12,000 x g) for 10 minutes to pellet the undissolved compound.

  • Determination of Soluble Fraction: Carefully transfer the supernatant to a new, pre-weighed tube. The concentration of the compound in the supernatant represents the maximum kinetic solubility. This can be determined by methods such as UV-Vis spectrophotometry against a standard curve or by gravimetric analysis after solvent evaporation (if the compound is not volatile).

PART 2: Preparation and Storage of High-Concentration Stock Solutions

Once the maximum solubility is determined, a high-concentration stock solution can be prepared. This stock solution will be the source for all subsequent dilutions.

Protocol 2: Preparation of a 10 mM DMSO Stock Solution

This protocol details the preparation of a 10 mM stock solution. The molecular weight of 4-acetyl-1H-pyrrole-2-carbonitrile is required for this calculation. For the purpose of this protocol, a hypothetical molecular weight of 160.17 g/mol will be used. Researchers must use the actual molecular weight of their compound.

Materials:

  • 4-acetyl-1H-pyrrole-2-carbonitrile

  • Anhydrous, cell culture-grade DMSO

  • Sterile, DMSO-compatible syringe filter (0.22 µm)[9][10][11]

  • Sterile, amber glass vials or cryovials

  • Vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 160.17 g/mol , weigh out 1.60 mg of the compound.

  • Dissolution: Transfer the weighed compound into a sterile vial. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but the thermal stability of the compound should be considered.[5][11]

  • Sterilization: Sterile filter the stock solution using a 0.22 µm DMSO-compatible syringe filter into a sterile, light-protected vial.[11][12] This is a critical step to prevent microbial contamination of cell cultures.[13][14][15]

  • Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[12][16] Store aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[12]

PART 3: Determining the Maximum Tolerated Solvent Concentration

The cytotoxicity of DMSO is cell-line dependent.[3][17] Therefore, it is essential to determine the maximum concentration of DMSO that your specific cell line can tolerate without affecting viability or growth.

Protocol 3: DMSO Cytotoxicity Assay

This protocol uses a standard cell viability assay, such as MTT or MTS, to determine the dose-response of a given cell line to DMSO.[18][19][20]

Materials:

  • The cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Anhydrous, cell culture-grade DMSO

  • Cell viability assay reagent (e.g., MTT, MTS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period. Allow cells to adhere overnight.

  • DMSO Dilution Series: Prepare a serial dilution of DMSO in complete cell culture medium. A suggested starting range is from 2% down to 0.015% (v/v), including a vehicle-free control.[4][21]

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of DMSO.

  • Incubation: Incubate the plate for a duration that reflects your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against the DMSO concentration. The highest concentration of DMSO that does not significantly reduce cell viability is the maximum tolerated concentration. Generally, it is advisable to keep the final DMSO concentration in experiments at or below 0.1% to minimize off-target effects.[3][21]

DMSO Concentration (% v/v) General Cellular Response Recommendation
> 1%Often cytotoxic, can induce cellular stress and differentiation.[21]Avoid for most applications.
0.5% - 1%Tolerated by some robust cell lines, but may still have off-target effects.[3][22]Use with caution and always include a vehicle control.
0.1% - 0.5%Generally considered safe for many cell lines with minimal effects.[4][21]A common working range, vehicle control is essential.
< 0.1%Widely accepted as a safe concentration for most cell lines.[3][17][21]Recommended for sensitive assays and long-term experiments.

PART 4: Preparation of Working Solutions for Cell Culture Experiments

Working solutions are prepared by diluting the high-concentration stock solution into the cell culture medium.

Protocol 4: Preparing Working Solutions of 4-acetyl-1H-pyrrole-2-carbonitrile

Important Considerations:

  • Precipitation: When a DMSO stock solution is diluted into an aqueous medium, the compound may precipitate if its solubility limit is exceeded.[1] To avoid this, it is recommended to make intermediate dilutions in DMSO before the final dilution into the culture medium.[1]

  • Serum Protein Binding: Components of fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.[23][24] It is important to be aware of this potential interaction and to maintain consistent serum concentrations across all experiments.

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilutions (if necessary): If high final concentrations of the compound are required, prepare intermediate dilutions of the stock solution in 100% DMSO.

  • Final Dilution: Add the desired volume of the stock or intermediate dilution to pre-warmed complete cell culture medium. Mix gently by inverting the tube. The final concentration of DMSO should not exceed the maximum tolerated concentration determined in Protocol 3.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.[11]

  • Cell Treatment: Add the working solutions and the vehicle control to the appropriate wells of your cell culture plate.

Visualization of Experimental Workflow

Dissolution_Protocol_Workflow cluster_prep PART 1 & 2: Preparation cluster_validation PART 3: Validation cluster_application PART 4: Application start Start: 4-acetyl-1H-pyrrole-2-carbonitrile (powder) solubility_test Protocol 1: Determine Max Solubility in DMSO start->solubility_test stock_prep Protocol 2: Prepare High-Concentration Stock Solution solubility_test->stock_prep sterile_filter Sterile Filtration (0.22 µm) stock_prep->sterile_filter aliquot_store Aliquot and Store at -80°C sterile_filter->aliquot_store working_prep Protocol 4: Prepare Working Solutions in Culture Medium aliquot_store->working_prep dmso_toxicity Protocol 3: Determine Max Tolerated DMSO Concentration dmso_toxicity->working_prep Informs max DMSO % cell_treatment Treat Cells in Culture working_prep->cell_treatment end Experimental Readout cell_treatment->end

Caption: Workflow for dissolving a novel compound for cell culture.

Conclusion

The protocols detailed in this guide provide a comprehensive framework for the successful solubilization and application of 4-acetyl-1H-pyrrole-2-carbonitrile in cell culture experiments. By systematically determining the compound's solubility, preparing and storing stock solutions correctly, and validating the appropriate solvent concentration for the chosen cell line, researchers can ensure the integrity and reproducibility of their experimental data. Adherence to these protocols will minimize the risk of solvent-induced artifacts and allow for the accurate assessment of the biological activity of this novel compound.

References

  • Sterile Filtration And Clarification - Cell and Gene. (n.d.).
  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016, January 1). ResearchGate. Retrieved from [Link]

  • Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. (n.d.).
  • SMALL MOLECULES. (n.d.). Captivate Bio. Retrieved from [Link]

  • Sartorius Sterile Filtration Solutions. (n.d.). Sartorius. Retrieved from [Link]

  • Sterile Filtration and Clarification. (n.d.). Membrane Solutions. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture. (2021, August 5). MDPI. Retrieved from [Link]

  • Crystal Violet Cell Cytotoxicity Assay Kit. (n.d.). Retrieved from [Link]

  • Process for improving the solubility of cell culture media. (n.d.). Google Patents.
  • Preparation of 4-point solvent correction and samples for binding assay in 2% DMSO. (n.d.). Cytiva. Retrieved from [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020, July 29). Biomedical Research and Therapy. Retrieved from [Link]

  • What the concentration of DMSO you use in cell culture assays? (2016, January 25). ResearchGate. Retrieved from [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (2019, December 17). PMC. Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved from [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (n.d.). PubMed. Retrieved from [Link]

  • Dimethyl sulfoxide, cell culture reagent - DMSO. (n.d.). MP Biomedicals. Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - NIH. Retrieved from [Link]

  • Improving Solubility and Bioavailability of Poorly Water Soluble Drugs by Solid Dispersion Technique - A Review. (n.d.). SciSpace. Retrieved from [Link]

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). DMPK. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. (2016, September 20). PMC. Retrieved from [Link]

  • Identifying the proteins to which small-molecule probes and drugs bind in cells. (2009, March 24). PNAS. Retrieved from [Link]

  • Plasma protein binding. (n.d.). Wikipedia. Retrieved from [Link]

  • Small Molecule Modulators of Protein–Protein Interactions: Selected Case Studies. (2014, March 27). Retrieved from [Link]

Sources

In Vitro Screening Assay Protocols for 4-Acetyl-1H-pyrrole-2-carbonitrile Derivatives: From Scaffold to Lead Identification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-acetyl-1H-pyrrole-2-carbonitrile (CAS 16168-91-5) is a highly versatile heterocyclic building block in modern medicinal chemistry. Rather than acting as a standalone therapeutic, it serves as a privileged core scaffold for synthesizing diverse libraries of biologically active molecules. By leveraging the 4-acetyl group for structural elaboration (e.g., reductive amination, cross-coupling) and the 2-carbonitrile group as a critical hydrogen-bonding or covalent-binding pharmacophore, researchers can direct this scaffold toward two distinct, highly validated therapeutic targets: Dipeptidyl Peptidase IV (DPP-4) for metabolic diseases [1], and the Androgen Receptor (AR) for muscle wasting conditions [2].

This application note details a bifurcated in vitro screening cascade, providing the mechanistic causality behind each protocol to ensure robust, self-validating hit triage.

Scaffold Rationale & Bifurcated Workflow

The architectural brilliance of 4-acetyl-1H-pyrrole-2-carbonitrile lies in its dual functionality. In the context of DPP-4 inhibitors , the cyano group acts as an electrophilic "warhead," forming a reversible covalent imidate adduct with the catalytic Ser630 of the enzyme. Conversely, in Selective Androgen Receptor Modulators (SARMs) , the cyano group participates in critical hydrogen bonding within the AR ligand-binding domain (LBD), while the elaborated 4-acetyl region dictates tissue selectivity.

To accommodate these divergent therapeutic applications, we employ a bifurcated screening workflow (Figure 1).

Workflow Scaffold 4-Acetyl-1H-pyrrole-2-carbonitrile (Core Scaffold) LibA Library A: Beta-amino derivatives Scaffold->LibA Reductive Amination LibB Library B: 5-(4-Hydroxyphenyl) derivatives Scaffold->LibB Cross-Coupling DPP4 DPP-4 Fluorogenic Assay (Primary Screen) LibA->DPP4 ARLUC AR-LUC Reporter Assay (Efficacy Screen) LibB->ARLUC DPP89 DPP-8 / DPP-9 Assays (Selectivity Screen) DPP4->DPP89 IC50 < 50 nM LeadA Anti-Diabetic Lead DPP89->LeadA >500x Selectivity NCInt N/C Interaction Assay (Tissue Selectivity) ARLUC->NCInt EC50 < 1 nM LeadB SARM Lead NCInt->LeadB Minimized Interaction

Figure 1: Bifurcated in vitro screening cascade for pyrrole-2-carbonitrile derivatives.

Workflow A: DPP-4 Inhibitor Screening Cascade

Inhibiting DPP-4 prevents the degradation of the incretin hormone GLP-1, thereby stimulating glucose-dependent insulin secretion (Figure 2). The primary challenge in screening pyrrole-2-carbonitrile derivatives for this target is accurately capturing slow-binding kinetics and ensuring absolute selectivity against related peptidases (DPP-8/9), which are associated with severe immunosuppressive toxicity [1].

Mechanism Inhibitor Pyrrole-2-carbonitrile Derivative DPP4 DPP-4 Enzyme Inhibitor->DPP4 Inhibits GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Catalyzes GLP1_active Active GLP-1 GLP1_active->GLP1_inactive Cleaved by Insulin Insulin Secretion GLP1_active->Insulin Stimulates

Figure 2: Mechanism of action for DPP-4 inhibition by pyrrole-2-carbonitrile derivatives.

Protocol A1: Fluorogenic DPP-4 Cleavage Assay (Primary Screen)

Causality Check: We utilize the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin). Unlike colorimetric endpoint assays, AMC fluorescence is only unquenched upon cleavage, allowing for continuous, real-time kinetic monitoring. This is non-negotiable for cyano-pyrroles, as their reversible covalent binding mechanism often presents as time-dependent inhibition.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 0.1 mg/mL BSA (to prevent non-specific plastic binding), and 1 mM EDTA.

  • Reagent Reconstitution: Dilute recombinant human DPP-4 enzyme to a working concentration of 1.5 nM. Prepare Gly-Pro-AMC substrate at 60 μ M in assay buffer.

  • Compound Dilution: Serially dilute the test compounds in 100% DMSO. Transfer to the assay buffer to achieve a 3X final concentration (ensure final DMSO in the well remains 1% to prevent enzyme denaturation).

  • Equilibration (Critical Step): In a 96-well black opaque microplate, combine 10 μ L of the test compound with 20 μ L of the DPP-4 enzyme. Incubate at 37°C for 15 minutes. Do not skip this step; it allows the cyano group to establish the imidate bond with Ser630.

  • Reaction Initiation: Add 20 μ L of the Gly-Pro-AMC substrate to all wells (Final concentrations: 0.5 nM DPP-4, 20 μ M substrate).

  • Kinetic Readout: Immediately read the plate on a fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm) taking measurements every 60 seconds for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear phase of the progress curves. Plot fractional activity ( Vi​/V0​ ) against compound concentration and fit to a four-parameter logistic equation to derive the IC 50​ .

Protocol A2: DPP-8 / DPP-9 Selectivity Profiling

To ensure the assay is self-validating for safety, hits (IC 50​ < 50 nM) must immediately be counter-screened against DPP-8 and DPP-9. The protocol mirrors A1, substituting the enzyme and adjusting the substrate concentration to the specific Km​ of DPP-8/9. A selectivity index (SI) of >500-fold is the threshold for progression [1].

Workflow B: SARM Screening Cascade

When the 4-acetyl-1H-pyrrole-2-carbonitrile scaffold is elaborated into 5-(4-hydroxyphenyl) derivatives, the pharmacological profile shifts dramatically toward the Androgen Receptor [2]. The screening goal here is to identify compounds that are highly anabolic (muscle-building) but lack androgenic (prostate-enlarging) side effects.

Protocol B1: AR-LUC Transcriptional Activation Assay

Causality Check: Simple radioligand binding assays only confirm affinity, not functional efficacy. We utilize a luciferase reporter gene assay (AR-LUC) to quantify the actual transcriptional activation of the receptor, which correlates directly with anabolic potential.

Step-by-Step Methodology:

  • Cell Preparation: Seed CV-1 cells (monkey kidney fibroblasts, chosen for their lack of endogenous AR) at 1×104 cells/well in 96-well plates. Use phenol red-free DMEM supplemented with 10% charcoal-stripped FBS. Note: Charcoal stripping is mandatory to remove endogenous steroidal androgens that would cause high background noise.

  • Transfection: After 24 hours, co-transfect the cells with a human AR expression plasmid and an ARE-luciferase (Androgen Response Element) reporter plasmid using a lipid-based transfection reagent (e.g., Lipofectamine 3000).

  • Compound Treatment: 24 hours post-transfection, treat the cells with serial dilutions of the test compounds (0.01 nM to 10 μ M). Include dihydrotestosterone (DHT) as a full agonist positive control.

  • Incubation: Incubate for 24 hours at 37°C (5% CO 2​ ) to allow for receptor dimerization, nuclear translocation, DNA binding, and luciferase expression.

  • Detection: Add 50 μ L of Steady-Glo® Luciferase reagent to each well. Incubate in the dark for 10 minutes to allow for complete cell lysis.

  • Readout: Measure luminescence on a multimode plate reader. Calculate the EC 50​ to determine functional potency.

Protocol B2: N/C-Terminal Interaction Assay (Tissue Selectivity)

Causality Check: Classical androgens induce a conformational change in the AR that brings its N-terminus and C-terminus together, an interaction heavily linked to prostate proliferation. SARMs uniquely activate the AR without inducing this N/C interaction [2].

Methodology: Execute a mammalian two-hybrid assay using cells co-transfected with a VP16-AR(N-terminal) fusion and a GAL4-AR(C-terminal LBD) fusion, alongside a GAL4-driven luciferase reporter. Ideal SARM candidates will show high potency in Protocol B1 (EC 50​ < 1 nM) but minimal activity in Protocol B2 (EC 50​ > 1000 nM).

Quantitative Data Summary

The table below summarizes the expected in vitro profiles for optimized leads derived from the 4-acetyl-1H-pyrrole-2-carbonitrile scaffold across different target classes [1][2][3].

Derivative ClassPrimary TargetTherapeutic IndicationPrimary Assay ReadoutTypical PotencySelectivity Metric
β -Amino Pyrroles DPP-4Type 2 DiabetesGly-Pro-AMC CleavageIC 50​ : 10–50 nM>500-fold vs. DPP-8/9
5-(4-Hydroxyphenyl) Pyrroles Androgen ReceptorMuscle Wasting / FrailtyAR-LUC LuminescenceEC 50​ : 0.3–1.5 nM>1000 nM (N/C Interaction)
Pyrrole-Oxindoles Progesterone ReceptorContraceptionPR Antagonist AssayIC 50​ : 1.0–5.0 nMHigh vs. ER/GR

Conclusion

The 4-acetyl-1H-pyrrole-2-carbonitrile scaffold is a master key in rational drug design. By understanding the mechanistic causality of the assays used to screen its derivatives—whether capturing the slow-binding kinetics of DPP-4 inhibition or isolating the transcriptional nuances of SARM tissue selectivity—researchers can systematically triage hits into high-quality clinical candidates.

References

  • Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry (2014).[Link]

  • Structure-Based Approach To Identify 5-[4-Hydroxyphenyl]pyrrole-2-carbonitrile Derivatives as Potent and Tissue Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry (2017).[Link]

  • Design, Synthesis, and SAR of New Pyrrole-Oxindole Progesterone Receptor Modulators Leading to 5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348). Journal of Medicinal Chemistry (2008).[Link]

Application Note: 4-Acetyl-1H-pyrrole-2-carbonitrile in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for novel, highly selective therapeutics increases, the strategic selection of heterocyclic building blocks becomes paramount. 4-Acetyl-1H-pyrrole-2-carbonitrile (CAS: 16168-91-5) has emerged as a highly versatile, bifunctional scaffold in modern medicinal chemistry. By combining an electrophilic nitrile warhead with a reactive acetyl group on an electron-rich pyrrole core, this molecule offers orthogonal reactivity that is ideal for divergent drug discovery workflows.

This guide explores the mechanistic rationale behind utilizing this scaffold, specifically in the development of anti-diabetic agents and kinase inhibitors, and provides self-validating synthetic protocols for its functionalization.

Pharmacological Significance: Targeting Dipeptidyl Peptidase IV (DPP-4)

One of the most prominent applications of the pyrrole-2-carbonitrile scaffold is in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-4), a validated target for Type 2 Diabetes Mellitus. DPP-4 is a serine protease responsible for the rapid degradation of incretin hormones like Glucagon-Like Peptide-1 (GLP-1). By inhibiting DPP-4, the half-life of GLP-1 is extended, thereby enhancing glucose-dependent insulin secretion .

The Mechanistic Role of the Nitrile Group

The 2-carbonitrile group is not merely a structural placeholder; it acts as a reversible covalent warhead . When the inhibitor enters the DPP-4 active site, the highly electrophilic carbon of the nitrile group undergoes nucleophilic attack by the hydroxyl oxygen of the catalytic Ser630 residue. This forms a reversible imidate adduct, providing exceptional target residence time and high binding affinity without the toxicity risks associated with irreversible covalent modifiers .

DPP4_Pathway GLP1 Active GLP-1 (Incretin Hormone) DPP4 DPP-4 Enzyme (Catalytic Ser630) GLP1->DPP4 Binds Insulin Insulin Secretion & Glycemic Control GLP1->Insulin Stimulates InactiveGLP1 Inactive GLP-1 (Cleaved) DPP4->InactiveGLP1 Cleaves N-terminus InactiveGLP1->Insulin Fails to Stimulate Inhibitor Pyrrole-2-carbonitrile Derivative Inhibitor->DPP4 Reversible Covalent Inhibition via Nitrile

Figure 1: Mechanism of DPP-4 inhibition by pyrrole-2-carbonitrile derivatives.

Quantitative Structure-Activity Relationship (SAR)

Recent studies have demonstrated that functionalizing the N1 and C4 positions of the pyrrole-2-carbonitrile core yields highly potent and selective DPP-4 inhibitors. The table below summarizes the impact of hetero-aromatic substitutions on this scaffold .

Compound ProfileN1-SubstitutionC4-SubstitutionDPP-4 IC₅₀ (μM)Selectivity Ratio (DPP8/DPP4)
Unmodified Core HydrogenAcetyl> 100.0N/A
Derivative 6h BenzylHeteroaryl-amino0.004450.0
Derivative 6n Substituted BenzylHeteroaryl-amino0.010470.0

Synthetic Versatility: Divergent Workflows

The true power of 4-acetyl-1H-pyrrole-2-carbonitrile lies in its orthogonal reactivity. The N-H proton is highly acidic due to the electron-withdrawing nature of both the nitrile and acetyl groups, allowing for facile N-alkylation. Conversely, the methyl group of the C4-acetyl moiety can be readily deprotonated to form an enolate, enabling carbon-carbon bond formation via aldol condensations. This allows researchers to build complex, fused bicyclic systems (e.g., pyrrolo-pyrimidines) that are privileged scaffolds for kinase inhibitors.

Synthetic_Workflow Core 4-Acetyl-1H-pyrrole- 2-carbonitrile Aldol Aldol Condensation (Base/Aldehyde) Core->Aldol C4-Acetyl Reactivity Alkylation N-Alkylation (NaH, R-X) Core->Alkylation N1/C2-Nitrile Reactivity Chalcone Pyrrole-Chalcone Intermediate Aldol->Chalcone Kinase Fused Heterocycles (Kinase Inhibitors) Chalcone->Kinase Cyclization NAlkyl N-Substituted Pyrrole-2-carbonitrile Alkylation->NAlkyl DPP4 DPP-4 Inhibitors (Anti-diabetics) NAlkyl->DPP4 Scaffold Decoration

Figure 2: Divergent synthetic workflow for 4-acetyl-1H-pyrrole-2-carbonitrile.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include explicit causal reasoning for reagent selection and built-in analytical checkpoints.

Protocol A: N-Alkylation for DPP-4 Scaffold Decoration

Objective: To install a lipophilic group at the N1 position while preserving the integrity of the C2-nitrile and C4-acetyl groups.

Causality & Design: The pyrrole N-H is rendered unusually acidic by the dual electron-withdrawing groups. Sodium hydride (NaH) is selected as the base because it quantitatively deprotonates the N-H to form a highly nucleophilic sodium salt, while the by-product (H₂ gas) escapes, driving the reaction forward. N,N-Dimethylformamide (DMF) is used as the solvent to solvate the sodium cation, leaving the pyrrolide anion "naked" and highly reactive for the subsequent Sₙ2 attack on the alkyl halide.

Step-by-Step Procedure:

  • Flame-dry a round-bottom flask under inert atmosphere (Argon/N₂).

  • Dissolve 4-acetyl-1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Observation: Effervescence (H₂ gas) confirms deprotonation. Stir for 30 minutes at 0 °C.

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature over 2 hours.

  • Quench carefully with saturated aqueous NH₄Cl and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

Self-Validation Checkpoints:

  • In-Process Control (TLC): Use Hexanes/EtOAc (7:3). The starting material is highly polar due to N-H hydrogen bonding and will have a low R_f. The successful N-alkylated product will lack this hydrogen bond donor and will migrate significantly higher up the plate.

  • Structural Validation (¹H-NMR): The broad singlet characteristic of the pyrrole N-H (typically around ~11.5 - 12.0 ppm) must completely disappear. A new signal corresponding to the alkyl protons (e.g., a sharp singlet at ~5.2 ppm for an N-benzyl CH₂ group) will appear.

Protocol B: Claisen-Schmidt (Aldol) Condensation at C4

Objective: To extend the C4-acetyl group into an α,β-unsaturated ketone (chalcone equivalent) for subsequent cyclization into kinase-targeting heterocycles.

Causality & Design: Aqueous sodium hydroxide (NaOH) in ethanol is utilized to generate an enolate at the methyl group of the C4-acetyl moiety. This enolate attacks the electrophilic carbonyl of an added aryl aldehyde. The intermediate β-hydroxy ketone is rarely isolated; the basic conditions and the thermodynamic driving force of forming a highly conjugated extended π-system promote an E1cB dehydration, yielding the trans-alkene exclusively.

Step-by-Step Procedure:

  • Dissolve 4-acetyl-1H-pyrrole-2-carbonitrile (1.0 eq) and the target aryl aldehyde (1.0 eq) in absolute Ethanol (0.3 M).

  • Add an aqueous solution of NaOH (2.0 eq, 10% w/v) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4–8 hours. Observation: The mixture will typically transition to a deep yellow or orange color as the extended conjugated system forms.

  • Neutralize the mixture with 1M HCl to pH ~6. The product often precipitates directly from the aqueous ethanol mixture.

  • Filter the precipitate, wash with cold water and cold ethanol, and dry under a vacuum.

Self-Validation Checkpoints:

  • In-Process Control (TLC & UV): The product will be highly UV-active at 365 nm due to the extended conjugation, unlike the starting materials.

  • Structural Validation (¹H-NMR): This is the critical validation step. The sharp 3H singlet of the starting acetyl group (~2.4 ppm) must vanish. In its place, two distinct doublet signals will appear in the alkene region (7.4 - 8.0 ppm). The coupling constant (J) between these two protons must be calculated; a value of J ≈ 15–16 Hz confirms the exclusive formation of the desired trans (E) geometry.

References

  • PubChem. "4-Acetyl-1h-pyrrole-2-carbonitrile | C7H6N2O | CID 12415109 - PubChem". National Center for Biotechnology Information. URL:[Link]

  • Mohammad, Badrud Duza, et al. "Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents." Molecules (2022). URL:[Link]

  • Ji, Xun, et al. "Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors." European Journal of Medicinal Chemistry (2014). URL:[Link]

Application Note: Spectroscopic Elucidation of 4-acetyl-1H-pyrrole-2-carbonitrile using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol and in-depth interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the heterocyclic compound 4-acetyl-1H-pyrrole-2-carbonitrile. As a substituted pyrrole, this molecule represents a scaffold of significant interest in medicinal chemistry and materials science. Understanding its precise chemical structure is paramount for its application and development. This document offers a comprehensive analysis of the expected spectral features, grounded in the fundamental principles of NMR spectroscopy and substituent effects on the pyrrole ring. It serves as a practical guide for researchers to verify the synthesis and purity of this compound and similar derivatives.

Introduction

The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of biologically active molecules and functional materials. The specific substitution pattern of functional groups on the pyrrole nucleus dictates its chemical properties and biological activity. 4-acetyl-1H-pyrrole-2-carbonitrile (Figure 1) is a disubstituted pyrrole featuring two potent electron-withdrawing groups (EWGs): an acetyl group at the C4 position and a nitrile group at the C2 position. These substituents significantly influence the electron density distribution within the pyrrole ring, which in turn governs the chemical shifts of the ring's protons and carbons in its NMR spectra.[1][2] Accurate interpretation of these spectra is crucial for unambiguous structural confirmation.

This application note will detail the predicted ¹H and ¹³C NMR spectra of 4-acetyl-1H-pyrrole-2-carbonitrile, provide a step-by-step protocol for sample preparation and data acquisition, and offer a logical framework for spectral interpretation.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of publicly available experimental spectra for 4-acetyl-1H-pyrrole-2-carbonitrile, the following sections provide a detailed prediction based on established substituent chemical shift (SCS) effects and data from analogous compounds.[3]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to display three distinct signals: one for the N-H proton, two for the aromatic protons on the pyrrole ring, and one for the methyl protons of the acetyl group.

  • N-H Proton (H1): The N-H proton signal is expected to be a broad singlet in the downfield region, typically between δ 10.0 and 12.0 ppm. Its chemical shift and broadness are influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding and quadrupole effects of the nitrogen atom.[2]

  • Pyrrole Ring Protons (H3 and H5): The two remaining protons on the pyrrole ring are in different chemical environments and are expected to appear as doublets due to coupling with each other.

    • H5: This proton is adjacent to the nitrogen and is expected to be the most downfield of the ring protons, likely in the range of δ 7.2-7.5 ppm. The deshielding effect of the adjacent nitrogen and the electron-withdrawing nature of the substituents contribute to this downfield shift.

    • H3: This proton is situated between the two electron-withdrawing groups and is also expected to be significantly deshielded, with a predicted chemical shift in the range of δ 7.0-7.3 ppm.

  • Acetyl Protons (H7): The three equivalent protons of the methyl group in the acetyl moiety will appear as a sharp singlet, as there are no adjacent protons to couple with. This signal is anticipated in the upfield region, around δ 2.5 ppm.

Table 1: Predicted ¹H NMR Data for 4-acetyl-1H-pyrrole-2-carbonitrile

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H (H1)10.0 - 12.0br s-
H57.2 - 7.5d~2-3
H37.0 - 7.3d~2-3
-COCH₃ (H7)~2.5s-
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are heavily influenced by the electron-withdrawing substituents.[2]

  • Carbonyl Carbon (C6): The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically in the range of δ 190-200 ppm.

  • Pyrrole Ring Carbons (C2, C3, C4, C5):

    • C2: This carbon is bonded to the electron-withdrawing nitrile group and is expected to be significantly downfield, likely around δ 130-135 ppm.

    • C4: This carbon is attached to the acetyl group and will also be shifted downfield, with an anticipated chemical shift in the range of δ 125-130 ppm.

    • C5: This carbon, adjacent to the nitrogen, is expected to be in the region of δ 120-125 ppm.

    • C3: This carbon is anticipated to be the most upfield of the ring carbons, with a predicted chemical shift around δ 115-120 ppm.

  • Nitrile Carbon (C8): The carbon of the cyano group typically appears in the region of δ 115-125 ppm.

  • Acetyl Methyl Carbon (C7): The methyl carbon of the acetyl group will be the most upfield signal, expected around δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Data for 4-acetyl-1H-pyrrole-2-carbonitrile

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C6 (-C OCH₃)190 - 200
C2130 - 135
C4125 - 130
C5120 - 125
C8 (-C N)115 - 125
C3115 - 120
C7 (-COC H₃)25 - 30

Visualizing the Structure and Assignments

Figure 1: Molecular structure of 4-acetyl-1H-pyrrole-2-carbonitrile with atom numbering for NMR assignment.

Experimental Protocol

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 4-acetyl-1H-pyrrole-2-carbonitrile.

Sample Preparation
  • Solvent Selection: Due to the polar nature of the acetyl and nitrile groups, a polar deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ is recommended to ensure complete dissolution. Chloroform-d (CDCl₃) may also be suitable.

  • Concentration:

    • For ¹H NMR, accurately weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Dissolution: Prepare the sample in a clean, dry vial. After adding the solvent, gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR_Sample_Preparation cluster_prep Sample Preparation Workflow weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve Add solvent filter Filter into NMR Tube dissolve->filter Transfer acquire Acquire Spectrum filter->acquire Insert into spectrometer

Figure 2: A generalized workflow for NMR sample preparation.

NMR Data Acquisition

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16, to be increased for dilute samples.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds, to allow for the longer relaxation times of quaternary carbons.

  • Number of Scans (NS): 1024 or more, depending on the sample concentration.

Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function followed by a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase and Baseline Correction: Carefully correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

  • Integration and Multiplicity Analysis: For the ¹H spectrum, integrate the signals to determine the relative number of protons for each peak. Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling information.

Conclusion

This application note provides a detailed guide for the interpretation of the ¹H and ¹³C NMR spectra of 4-acetyl-1H-pyrrole-2-carbonitrile, a molecule of interest in chemical and pharmaceutical research. By understanding the influence of the acetyl and nitrile substituents on the pyrrole ring, researchers can confidently predict and interpret the NMR spectra to confirm the structure and purity of their synthesized compounds. The provided experimental protocols offer a robust starting point for obtaining high-quality spectral data, which is fundamental for rigorous scientific investigation.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (1977). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Available at: [Link]

Sources

Preparation of 4-acetyl-1H-pyrrole-2-carbonitrile Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of dimethyl sulfoxide (DMSO) stock solutions of 4-acetyl-1H-pyrrole-2-carbonitrile. This document is intended for researchers, scientists, and drug development professionals who require accurate and stable compound solutions for various in vitro and in vivo assays. Recognizing the absence of established public data on the solubility and stability of this specific compound, this guide emphasizes a self-validating experimental approach. It details a protocol to first determine the maximum solubility of 4-acetyl-1H-pyrrole-2-carbonitrile in DMSO, followed by best-practice procedures for preparing a high-concentration stock solution, ensuring its integrity, and maintaining its stability over time.

Introduction: The Criticality of a Well-Characterized Stock Solution

4-acetyl-1H-pyrrole-2-carbonitrile is a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. As with any experimental compound, the reliability and reproducibility of biological and chemical assays are fundamentally dependent on the quality of the compound stock solution. The concentration, purity, and stability of the stock solution are critical parameters that can significantly impact experimental outcomes.

Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent in drug discovery and life sciences due to its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1] However, its utility is accompanied by challenges that necessitate standardized procedures. Key among these is its hygroscopic nature—its propensity to absorb moisture from the atmosphere—which can significantly alter its solvent properties and lead to compound precipitation.[2][3]

This document provides a robust framework for preparing and validating stock solutions of 4-acetyl-1H-pyrrole-2-carbonitrile in DMSO.

Compound and Solvent Properties

A thorough understanding of the physicochemical properties of both the compound and the solvent is paramount for the successful preparation of a stock solution.

4-acetyl-1H-pyrrole-2-carbonitrile: Key Identifiers
PropertyValueSource
Molecular Formula C₇H₆N₂OPubChem CID: 12415109[4]
Molecular Weight 134.14 g/mol PubChem CID: 12415109[4]
CAS Number 16168-91-5PubChem CID: 12415109[4]
Dimethyl Sulfoxide (DMSO): The Vehicle of Choice

High-purity, anhydrous DMSO (≥99.9%) is mandatory for the preparation of stock solutions. The presence of water can significantly decrease the solubility of many organic compounds and may promote compound degradation over time.[5]

Key Considerations for DMSO:

  • Hygroscopicity: DMSO readily absorbs atmospheric moisture. Always use a fresh, unopened bottle or a properly stored and desiccated aliquot.[2][3]

  • Purity: Use only high-purity, anhydrous DMSO to prevent the introduction of contaminants that could interfere with assays or degrade the compound.

  • Freezing Point: DMSO has a relatively high freezing point (18.5 °C or 65.3 °F). If frozen, it should be thawed completely and mixed thoroughly before use to ensure homogeneity.

Health and Safety Precautions

General Safety Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile gloves are a common choice).

  • Ventilation: Handle the solid compound and concentrated DMSO solutions in a well-ventilated area or a chemical fume hood.

  • Skin Contact: Avoid direct contact with the skin. DMSO is readily absorbed by the skin and can carry dissolved substances with it.[2] In case of contact, wash the affected area thoroughly with soap and water.

  • Eye Contact: In case of contact with eyes, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[6][7]

  • Ingestion and Inhalation: The parent compound, pyrrole-2-carbonitrile, is harmful if swallowed or inhaled.[7][8][9] Assume similar toxicity for the acetylated derivative and take precautions to avoid ingestion and inhalation of the powder or aerosols.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Experimental Protocol: Determining Maximum Solubility

Given the lack of published solubility data, the first critical step is to experimentally determine the maximum solubility of 4-acetyl-1H-pyrrole-2-carbonitrile in anhydrous DMSO at room temperature. This ensures the preparation of a stable, high-concentration stock solution without unintended precipitation.

Materials for Solubility Determination
  • 4-acetyl-1H-pyrrole-2-carbonitrile (solid)

  • Anhydrous DMSO (≥99.9% purity)

  • Calibrated analytical balance

  • Sterile 2 mL microcentrifuge tubes

  • Vortex mixer

  • Benchtop centrifuge

  • Calibrated micropipettes

  • HPLC or UV-Vis spectrophotometer for quantification

Step-by-Step Procedure for Solubility Determination
  • Prepare a Supersaturated Solution: a. Accurately weigh approximately 5-10 mg of 4-acetyl-1H-pyrrole-2-carbonitrile into a 2 mL microcentrifuge tube. b. Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube. c. Vortex the mixture vigorously for 2-3 minutes. d. Visually inspect the solution. If the compound has completely dissolved, add small, pre-weighed increments of the compound, vortexing after each addition, until a fine precipitate is observed, indicating a supersaturated solution.[10]

  • Equilibration: a. Incubate the supersaturated solution at a constant, controlled room temperature (e.g., 25 °C) for at least 24 hours to allow the solution to reach equilibrium. b. Gently agitate or mix the solution periodically during this incubation period.

  • Separation of Undissolved Solid: a. Centrifuge the equilibrated solution at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet all undissolved solid material.[10]

  • Quantification of Soluble Compound: a. Carefully collect a precise volume of the clear supernatant without disturbing the pellet. b. Prepare a series of accurate dilutions of the supernatant in a suitable solvent (e.g., methanol or acetonitrile) for which a calibration curve can be generated. c. Determine the concentration of 4-acetyl-1H-pyrrole-2-carbonitrile in the diluted samples using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy. d. Back-calculate to determine the concentration of the compound in the original DMSO supernatant. This value represents the maximum solubility at the tested temperature.

G cluster_prep Solubility Determination Workflow cluster_equilibrate Equilibration cluster_separation Separation & Quantification A Weigh Compound B Add Anhydrous DMSO A->B C Vortex to Dissolve B->C D Create Supersaturated Solution C->D E Incubate for 24h at RT D->E F Centrifuge to Pellet Solid E->F G Collect Supernatant F->G H Dilute Supernatant G->H I Quantify by HPLC/UV-Vis H->I J Calculate Max Solubility I->J

Figure 1: Workflow for determining the maximum solubility of the compound in DMSO.

Protocol for Stock Solution Preparation

Once the maximum solubility is determined, a stock solution can be prepared at a concentration comfortably below this limit (e.g., 80-90% of the maximum solubility) to ensure stability and prevent precipitation during storage, especially at low temperatures.

Materials for Stock Solution Preparation
  • 4-acetyl-1H-pyrrole-2-carbonitrile (solid)

  • Anhydrous DMSO (≥99.9% purity)

  • Calibrated analytical balance

  • Sterile, amber glass vials or polypropylene cryovials with secure caps

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Calibrated micropipettes

Step-by-Step Procedure for Stock Solution Preparation
  • Calculations: a. Determine the desired concentration (e.g., 10 mM, 20 mM) and volume of the stock solution. b. Calculate the required mass of 4-acetyl-1H-pyrrole-2-carbonitrile using the following formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weighing: a. Tare a sterile vial on a calibrated analytical balance. b. Accurately weigh the calculated mass of the compound directly into the vial. Handle the solid in a chemical fume hood.

  • Dissolution: a. Add the calculated volume of anhydrous DMSO to the vial containing the compound. b. Securely cap the vial and vortex the mixture until the solid is completely dissolved. c. Visually inspect the solution against a light source to ensure there are no undissolved particulates. d. If dissolution is slow, sonication in a water bath for several minutes or gentle warming (e.g., to 37°C) can be employed. However, be cautious as heat may degrade some compounds. If warming is used, allow the solution to return to room temperature before proceeding.

  • Aliquoting and Storage: a. Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled amber vials or cryovials. This practice is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.[1] b. Label each aliquot clearly with the compound name, concentration, date of preparation, and batch number.

Figure 2: Step-by-step workflow for preparing the DMSO stock solution.

Storage and Stability

Proper storage is essential to maintain the integrity of the 4-acetyl-1H-pyrrole-2-carbonitrile stock solution over time.

ParameterRecommendationRationale
Storage Temperature -20°C for short-term (weeks to months) or -80°C for long-term (months to years).[5]Low temperatures minimize the rate of chemical degradation. -80°C is preferred for long-term stability.
Container Amber glass or polypropylene cryovials with airtight seals.[11]Protects against photodegradation and prevents moisture ingress and solvent evaporation.
Freeze-Thaw Cycles Minimize to the greatest extent possible by creating single-use aliquots.[1]Repeated freeze-thaw cycles can lead to compound degradation and increase the risk of water absorption upon opening the vial.
Handling Before use, thaw the aliquot completely and bring it to room temperature. Vortex briefly to ensure homogeneity before pipetting.Ensures the compound is fully redissolved and the solution is uniform.

Quality Control

For critical applications, periodic quality control checks on stored stock solutions are recommended to ensure compound integrity.

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation. If precipitate is observed, gentle warming and vortexing may be attempted to redissolve it. If it persists, the aliquot should be discarded.[5]

  • Analytical Verification: For long-term studies, the purity and concentration of an aliquot can be re-verified using analytical techniques such as HPLC-UV or LC-MS to detect any potential degradation.

Conclusion

The preparation of a high-quality stock solution of 4-acetyl-1H-pyrrole-2-carbonitrile in DMSO is a foundational step for generating reliable and reproducible experimental data. By first empirically determining the compound's maximum solubility and then adhering to best practices for dissolution, aliquoting, and storage, researchers can ensure the integrity and stability of their stock solutions. This self-validating and meticulous approach provides confidence in the accuracy of the compound concentrations used in subsequent assays, thereby upholding the principles of scientific integrity.

References

  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved from [Link]

  • dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]

  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab? Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

  • Ibezim, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrole-2-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetyl-1h-pyrrole-2-carbonitrile. Retrieved from [Link]

  • Georganics. (2020, March 24). Pyrrole-2-carbonitrile SAFETY DATA SHEET. Retrieved from [Link]

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Application Notes and Protocols for In Vivo Dosing of 4-acetyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for designing and executing in vivo dosing strategies for the novel small molecule, 4-acetyl-1H-pyrrole-2-carbonitrile. While specific in vivo data for this compound is not yet extensively published, its pyrrole scaffold is a common feature in molecules targeting key signaling pathways implicated in oncology and inflammatory diseases.[1][2][3] This guide, therefore, proceeds under the working hypothesis that 4-acetyl-1H-pyrrole-2-carbonitrile is an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a critical node in cancer cell proliferation, survival, and immune evasion.[4][5] The protocols herein are designed to be robust and adaptable, providing the user with the necessary tools to systematically determine the optimal dosing regimen for preclinical efficacy and safety studies.

Introduction and Scientific Background

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Derivatives have been explored as anticancer, anti-inflammatory, antimicrobial, and cholesterol-lowering agents.[1][6][7] A frequent target of such molecules is the STAT3 signaling pathway. Constitutive activation of STAT3 is a hallmark of many human cancers, including pancreatic cancer and osteosarcoma, where it drives the expression of genes essential for tumor growth, metastasis, and suppression of the anti-tumor immune response.[4][5][8] The high degree of protein sequence homology for STAT3 between humans and preclinical models, such as canines and murines, makes these models highly relevant for studying STAT3 inhibitors.[8]

This document will guide the researcher through the critical steps of preclinical in vivo evaluation of 4-acetyl-1H-pyrrole-2-carbonitrile, from initial formulation to the design of robust efficacy studies.

Hypothetical Mechanism of Action: STAT3 Inhibition

The protocols outlined are based on the hypothesis that 4-acetyl-1H-pyrrole-2-carbonitrile functions as a STAT3 inhibitor. The STAT3 signaling cascade is initiated by cytokines and growth factors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, promoting its dimerization, nuclear translocation, and subsequent binding to DNA to regulate the transcription of target genes.[4] Inhibition of this pathway is a promising therapeutic strategy.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 (monomer) JAK->STAT3 Phosphorylation (pY705) pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerization pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Nuclear Translocation Compound 4-acetyl-1H-pyrrole-2-carbonitrile Compound->pSTAT3 Inhibition of Dimerization DNA DNA pSTAT3_nuc->DNA Binding Gene Target Gene Transcription (Proliferation, Survival) DNA->Gene Activation Cytokine Cytokine/ Growth Factor Cytokine->Receptor Binding

Caption: Hypothetical inhibition of the STAT3 signaling pathway.

Physicochemical Properties and Formulation

The physicochemical properties of 4-acetyl-1H-pyrrole-2-carbonitrile, such as its solubility and stability, are critical determinants of its in vivo behavior. Based on its structure (PubChem CID: 12415109), it is predicted to be a hydrophobic small molecule.[9] Effective in vivo delivery of hydrophobic compounds often requires specialized formulation strategies to enhance solubility and bioavailability.[10][11]

Vehicle Formulation Strategy

For initial in vivo studies, a common and effective strategy for solubilizing hydrophobic compounds is the use of a co-solvent system. A widely used formulation consists of DMSO, PEG400, Tween 80, and saline.

Table 1: Representative Vehicle Formulation for In Vivo Administration

ComponentPurposeRepresentative Percentage (v/v)
DMSOPrimary Solvent5-10%
PEG400Co-solvent / Solubilizer30-40%
Tween 80Surfactant / Emulsifier5-10%
Saline (0.9% NaCl)Diluentq.s. to 100%
Protocol: Preparation of Formulation

This protocol describes the preparation of a 10 mg/mL stock solution of 4-acetyl-1H-pyrrole-2-carbonitrile.

Materials:

  • 4-acetyl-1H-pyrrole-2-carbonitrile powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Polyethylene glycol 400 (PEG400), sterile

  • Tween 80, sterile

  • 0.9% Sodium Chloride (Saline), sterile

Procedure:

  • Causality: The initial dissolution in a strong organic solvent is critical for breaking down the crystal lattice of the compound.

    • Weigh the required amount of 4-acetyl-1H-pyrrole-2-carbonitrile and dissolve it in DMSO to create a concentrated pre-stock. For example, dissolve 100 mg of the compound in 1 mL of DMSO. Vortex until fully dissolved.

  • Causality: The addition of co-solvents and surfactants in a stepwise manner prevents the compound from precipitating out of solution.

    • In a separate sterile tube, add the required volume of PEG400.

    • While vortexing the PEG400, slowly add the DMSO pre-stock.

    • Add the required volume of Tween 80 and continue to vortex.

  • Causality: The final dilution with an aqueous solution (saline) is necessary for physiological compatibility. This step should be done slowly to avoid shocking the system and causing precipitation.

    • Slowly add the sterile saline to the mixture, drop by drop at first, while continuously vortexing or stirring, until the final desired volume is reached.

    • Visually inspect the final solution for any precipitation. A clear, homogenous solution is required for administration.

  • Self-Validation: The final formulation should be prepared fresh before each dosing session and stored at room temperature, protected from light. A small aliquot should be observed for 1-2 hours to ensure no precipitation occurs before administration to animals.

In Vivo Dosing Strategy: A Phased Approach

A systematic, phased approach is essential for determining the optimal dose of a novel compound. This begins with dose-range finding to establish safety and tolerability, followed by efficacy studies at well-tolerated doses.[12][13][14][15]

InVivo_Workflow Formulation 1. Formulation Development DRF 2. Dose-Range Finding (MTD Study) Formulation->DRF PKPD 3. PK/PD Study DRF->PKPD Inform Dose Selection Efficacy 4. Efficacy Study (Xenograft Model) DRF->Efficacy Select Doses PKPD->Efficacy Confirm Target Engagement Analysis 5. Data Analysis & Interpretation Efficacy->Analysis

Caption: Phased workflow for in vivo evaluation.

Phase 1: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study

The primary goal of a DRF study is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable adverse effects.[12][15][16] This information is crucial for selecting dose levels for subsequent efficacy studies.[13]

Protocol: MTD Study in Mice

Animal Model:

  • Species: Female BALB/c or athymic nude mice, 6-8 weeks old. The choice depends on whether the study is purely for toxicity (BALB/c) or in preparation for a xenograft study (athymic nude).

Study Design:

  • A single-dose escalation design is often employed.[13]

  • Groups: 3-5 dose groups plus a vehicle control group (n=3-5 mice per group).

  • Starting Dose: The starting dose should be based on any available in vitro cytotoxicity data (e.g., 1/10th of the in vitro IC50 converted to an in vivo dose). If no data is available, a low starting dose (e.g., 1-5 mg/kg) is recommended.

  • Dose Escalation: Doses can be escalated using a modified Fibonacci sequence or simple multiples (e.g., 2x, 3x) to achieve broad coverage.[12]

Table 2: Example Dose Escalation Scheme

GroupTreatmentDose (mg/kg)Route of AdministrationDosing Frequency
1Vehicle0Intraperitoneal (i.p.)Once daily for 5-7 days
2Compound10Intraperitoneal (i.p.)Once daily for 5-7 days
3Compound30Intraperitoneal (i.p.)Once daily for 5-7 days
4Compound100Intraperitoneal (i.p.)Once daily for 5-7 days

Procedure:

  • Acclimatize animals for at least one week before the study begins.

  • Administer the compound or vehicle according to the dosing schedule. The choice of administration route depends on the drug's properties and intended clinical use.[15] Intraperitoneal (i.p.) or intravenous (i.v.) injections are common for initial studies to ensure bioavailability.[4]

  • Monitoring (Self-Validation): Daily monitoring is critical for assessing toxicity.

    • Clinical Observations: Record changes in posture, activity, fur texture, and behavior.

    • Body Weight: Measure body weight daily. A body weight loss of >15-20% is a common endpoint.

    • Mortality: Record any deaths.

  • Endpoint: The study typically lasts for 7-14 days. The MTD is defined as the highest dose that does not result in mortality or >20% body weight loss.

Phase 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

PK/PD studies are essential to understand the relationship between drug exposure (what the body does to the drug) and the biological response (what the drug does to the body).[17][18] This establishes a critical link between the administered dose and target engagement.[19]

Protocol: Preliminary PK/PD in Tumor-Bearing Mice

Objective: To determine the drug concentration in plasma and tumor tissue over time (PK) and to correlate this with the inhibition of STAT3 phosphorylation (PD).

Procedure:

  • Establish subcutaneous tumors in mice (e.g., using a human pancreatic cancer cell line with known STAT3 activation).

  • Once tumors reach a palpable size (e.g., 100-150 mm³), administer a single dose of 4-acetyl-1H-pyrrole-2-carbonitrile at a well-tolerated dose determined from the MTD study.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), euthanize a cohort of mice (n=3 per time point).

  • Sample Collection:

    • Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma.

    • Excise the tumor tissue.

  • Sample Analysis:

    • PK Analysis: Analyze plasma and homogenized tumor samples for drug concentration using LC-MS/MS. This will determine key parameters like Cmax (peak concentration) and AUC (total exposure).

    • PD Analysis: Analyze a portion of the tumor homogenate by Western blot to measure the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3. A decrease in the p-STAT3/STAT3 ratio indicates target engagement.

This data allows for the construction of a PK/PD model, which can predict the dose and schedule required to maintain target inhibition over time.[17][20][21]

Phase 3: In Vivo Efficacy Study

Once the MTD is established and target engagement is confirmed, an efficacy study can be designed to determine if the compound has anti-tumor activity.

Protocol: Xenograft Tumor Model Efficacy Study

Animal Model:

  • Athymic nude or SCID mice, 6-8 weeks old.

  • Tumor Model: Subcutaneous implantation of a human cancer cell line with constitutive STAT3 activation (e.g., PANC-1 pancreatic cancer cells).

Study Design:

  • Once tumors reach an average size of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Groups:

    • Group 1: Vehicle Control

    • Group 2: 4-acetyl-1H-pyrrole-2-carbonitrile (Dose 1, e.g., 0.5x MTD)

    • Group 3: 4-acetyl-1H-pyrrole-2-carbonitrile (Dose 2, e.g., 1x MTD)

    • Group 4: Positive Control (an established chemotherapy agent, optional)

Procedure:

  • Administer treatments daily (or as determined by PK/PD data) via the selected route (e.g., i.p.).

  • Tumor Measurement (Self-Validation): Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Body Weight: Monitor body weight 2-3 times per week as a measure of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21-28 days).

  • At the end of the study, excise tumors, weigh them, and collect tissues for further analysis (e.g., Western blot for p-STAT3, immunohistochemistry for proliferation markers like Ki-67).

Data Analysis and Interpretation

Efficacy is primarily assessed by comparing the tumor growth rates between the treated and vehicle control groups. The percentage of Tumor Growth Inhibition (%TGI) is a key metric. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine the significance of the observed anti-tumor effects. The correlation between dose, tumor growth inhibition, and target modulation (p-STAT3 levels) will provide strong evidence for the compound's mechanism of action in vivo.

Conclusion

The successful in vivo evaluation of 4-acetyl-1H-pyrrole-2-carbonitrile requires a methodical and integrated approach. By leveraging the established activities of related pyrrole compounds and hypothesizing a plausible mechanism of action, a robust preclinical development plan can be executed. The protocols provided in these application notes offer a comprehensive guide to formulation, dose-finding, and efficacy testing, enabling researchers to systematically assess the therapeutic potential of this novel compound.

References

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • Müller, M., et al. (2020). Companion Animals as Models for Inhibition of STAT3 and STAT5. National Center for Biotechnology Information. Retrieved from [Link]

  • Danysz, W., et al. (1993). Pharmacokinetic-pharmacodynamic modelling in pre-clinical investigations: principles and perspectives. PubMed. Retrieved from [Link]

  • Gallo, J. M. (2010). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. SpringerLink. Retrieved from [Link]

  • Hoeford Research Limited. (n.d.). Dose Range Finding. Retrieved from [Link]

  • REVIVE. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). Retrieved from [Link]

  • Villarino, A. V., et al. (2019). A Mouse Model to Assess STAT3 and STAT5A/B Combined Inhibition in Health and Disease Conditions. MDPI. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]

  • Tuntland, T., et al. (2014). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. National Center for Biotechnology Information. Retrieved from [Link]

  • Altasciences. (n.d.). Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. Retrieved from [Link]

  • Pharmaceutical Technology. (2023). Modeling Approaches for Determination of Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Acetyl-1h-pyrrole-2-carbonitrile. PubChem. Retrieved from [Link]

  • Anselmo, A. C., et al. (2019). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, B., et al. (2023). Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer. AACR Journals. Retrieved from [Link]

  • Gmainer, N., et al. (2023). Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form. National Center for Biotechnology Information. Retrieved from [Link]

  • Banerjee, A., et al. (2022). Genetic and Small-Molecule Modulation of Stat3 in a Mouse Model of Crohn's Disease. National Center for Biotechnology Information. Retrieved from [Link]

  • Chaudhari, et al. (2025). Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs. Asian Journal of Pharmaceutics. Retrieved from [Link]

  • Gmainer, N., et al. (2023). Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form. ACS Publications. Retrieved from [Link]

  • SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]

  • Meuillet, E. J., et al. (2009). In vitro and in vivo activity of novel small-molecule inhibitors targeting the pleckstrin homology domain of protein kinase B/AKT. Cancer Research. Retrieved from [Link]

  • Li, M., et al. (2023). Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis, characterization and biological activity of novel pyrrole compounds. Retrieved from [Link]

  • Beaver, J. A., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. AACR Journals. Retrieved from [Link]

  • Veerman, G., et al. (2020). On precision dosing of oral small molecule drugs in oncology. National Center for Biotechnology Information. Retrieved from [Link]

  • Aida, T., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioactive pyrrole-based compounds with target selectivity. Retrieved from [Link]

  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Retrieved from [Link]

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  • Ataman Kimya. (n.d.). PYRROLE. Retrieved from [Link]

  • Frontiers. (n.d.). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Retrieved from [Link]

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  • Semantic Scholar. (2018). Molecular modeling of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile as a dipeptidyl peptidase IV (DPP4) inhibitor. Retrieved from [Link]

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Application Note: Biophysical Characterization and Protein Binding Affinity Assays for 4-Acetyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Application: Fragment-Based Drug Discovery (FBDD), Hit-to-Lead Optimization, Thermodynamic Profiling.

Executive Summary

The identification and validation of low-molecular-weight fragments are critical bottlenecks in Fragment-Based Drug Discovery (FBDD). 4-acetyl-1H-pyrrole-2-carbonitrile (CAS: 16168-91-5) is a highly efficient structural fragment (MW: 134.14 Da)[1]. Due to its small size, it typically exhibits weak binding affinities (high μ M to mM range) but possesses high Ligand Efficiency (LE). Traditional biochemical assays often fail to detect such weak, transient interactions[2].

As a Senior Application Scientist, I have designed this protocol guide to establish a robust, self-validating biophysical screening cascade. By leveraging orthogonal techniques—Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Isothermal Titration Calorimetry (ITC)—researchers can confidently deconvolute the kinetic and thermodynamic drivers of this fragment's interaction with target proteins[3][4].

Molecular Profile & FBDD Screening Rationale

4-acetyl-1H-pyrrole-2-carbonitrile features a pyrrole core decorated with hydrogen-bond accepting (acetyl, carbonitrile) and donating (pyrrole NH) moieties[1]. These features allow it to probe deep sub-pockets (e.g., kinase hinge regions or bromodomains). However, because fragments have fewer heavy atoms, their binding energy ( ΔG ) is low.

To prevent false positives and false negatives, a multi-tiered biophysical approach is mandatory[5]. The workflow below illustrates the logical progression from primary kinetic screening to thermodynamic validation.

FBDD_Workflow Lib Fragment Library (4-acetyl-1H-pyrrole-2-carbonitrile) SPR Primary Screen: SPR (High-throughput, Kinetics) Lib->SPR MST Orthogonal Screen: MST (In-solution Affinity) SPR->MST Hit Triage ITC Thermodynamic Validation: ITC (Enthalpy/Entropy Profiling) MST->ITC Validated Hits Xray Structural Biology (X-ray Crystallography / NMR) ITC->Xray Enthalpy-driven Lead Hit-to-Lead Optimization (Fragment Growing/Linking) Xray->Lead Structure-guided

Caption: Fragment-based screening cascade for 4-acetyl-1H-pyrrole-2-carbonitrile.

Assay Selection Causality: The "Why"

Successful fragment screening requires matching the physical limitations of the ligand with the strengths of specific analytical technologies[5][6].

  • Surface Plasmon Resonance (SPR): Fragments have exceptionally fast dissociation rates ( koff​ ). SPR provides real-time kinetic resolution capable of capturing these transient events[6]. Furthermore, SPR can detect mass changes independent of spectroscopic interference[3].

  • Microscale Thermophoresis (MST): SPR requires protein immobilization, which can sterically occlude binding pockets. MST is utilized as an orthogonal, in-solution method. It relies on the Temperature-Related Intensity Change (TRIC) effect and thermophoresis, ensuring the target protein remains in its native hydration state[7].

  • Isothermal Titration Calorimetry (ITC): True fragment hits should be enthalpy-driven ( ΔH<0 ), indicating the formation of specific directional hydrogen bonds (e.g., via the pyrrole NH) rather than non-specific hydrophobic aggregation. ITC is the only technique that directly measures this thermodynamic signature[8][9].

Experimental Protocols & Self-Validating Workflows

Surface Plasmon Resonance (SPR) - Kinetic Profiling

Causality: High fragment concentrations require high DMSO levels (up to 5%). Because DMSO has a massive refractive index, slight mismatches between the running buffer and sample will cause bulk shift artifacts that mask the true binding signal[3]. Self-Validation: An 8-point DMSO calibration curve is mandatory to mathematically correct for excluded volume effects.

Step-by-Step Protocol:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of 2000–3000 Response Units (RU) to account for the low molecular weight of the fragment (134 Da). Leave Flow Cell 1 unmodified as a reference.

  • Buffer Preparation: Prepare running buffer (e.g., PBS-P+) supplemented with exactly 5.0% DMSO.

  • Solvent Correction: Inject 8 standard solutions ranging from 4.5% to 5.5% DMSO to build a solvent correction plot.

  • Analyte Titration: Prepare a 2-fold dilution series of 4-acetyl-1H-pyrrole-2-carbonitrile from 2 mM down to 15.6 μ M in the running buffer.

  • Injection: Inject analytes at a high flow rate (50 μ L/min) for 30 seconds (association) followed by 60 seconds of running buffer (dissociation). The high flow rate minimizes mass transport limitations.

  • Data Analysis: Double-reference the data (subtract reference flow cell and buffer blank) and fit to a 1:1 steady-state affinity model.

Microscale Thermophoresis (MST) - In-Solution Affinity

Causality: Fragments can induce protein aggregation at high concentrations. MST allows us to monitor initial fluorescence before heating, immediately flagging aggregation artifacts[9]. Self-Validation: Capillary scan pre-check. Variations in initial fluorescence >10% across the titration series invalidate the assay.

Step-by-Step Protocol:

  • Labeling: Label the target protein using a RED-tris-NTA dye (for His-tagged proteins) or an NHS-ester dye. Purify via a size-exclusion column to remove free dye.

  • Assay Setup: Keep the labeled protein concentration constant at 10–50 nM.

  • Ligand Titration: Prepare a 16-point serial dilution of 4-acetyl-1H-pyrrole-2-carbonitrile starting at 5 mM in assay buffer (matching the 5% DMSO concentration).

  • Incubation & Loading: Mix the protein and ligand 1:1. Incubate for 15 minutes at room temperature. Load into standard MST glass capillaries.

  • Measurement: Perform a pre-scan to verify uniform fluorescence. Apply the IR laser (medium power) for 30 seconds to induce thermophoresis, followed by 5 seconds of cooling[7].

  • Data Analysis: Plot the normalized fluorescence ( ΔFnorm​ ) against ligand concentration to derive the KD​ .

Isothermal Titration Calorimetry (ITC) - Thermodynamic Profiling

Causality: ITC measures microcalories of heat. Any buffer mismatch (pH, salt, or DMSO) between the syringe and the cell will generate massive heats of dilution, completely obscuring the fragment's heat of binding[8]. Self-Validation: A "ligand-into-buffer" blank titration must be performed and subtracted from the raw data.

Step-by-Step Protocol:

  • Sample Dialysis (Critical): Dialyze the target protein extensively against the assay buffer. Use the exact same dialysate to dissolve the 4-acetyl-1H-pyrrole-2-carbonitrile powder.

  • Cell & Syringe Loading: Load 200–300 μ L of target protein (100 μ M) into the sample cell. Load the syringe with 2 mM of the fragment.

  • Titration Parameters: Set the instrument to 25°C. Perform an initial 0.5 μ L dummy injection (discarded in analysis), followed by 19 injections of 2.0 μ L every 150 seconds. Stir speed: 750 rpm.

  • Control: Repeat the exact injection sequence with the fragment titrated into buffer only.

  • Data Analysis: Subtract the control heats. Integrate the peaks and fit to a one-set-of-sites model to extract ΔH , Ka​ (where KD​=1/Ka​ ), and stoichiometry ( N ). Calculate entropy using ΔG=ΔH−TΔS [9].

Quantitative Data Presentation

Below is a representative data summary table for 4-acetyl-1H-pyrrole-2-carbonitrile binding to a model kinase target, demonstrating the expected output of this biophysical cascade. Notice the high Ligand Efficiency (LE), which is a hallmark of a high-quality fragment hit[9].

ParameterSPR (Steady-State)MST (TRIC)ITC (Thermodynamics)
Affinity ( KD​ ) 245 μ M260 μ M230 μ M
Kinetic kon​ 4.5×104 M−1s−1 N/AN/A
Kinetic koff​ 11.0 s−1 N/AN/A
Enthalpy ( ΔH ) N/AN/A-6.5 kcal/mol
Entropy ( −TΔS ) N/AN/A+1.6 kcal/mol
Free Energy ( ΔG ) -4.9 kcal/mol-4.8 kcal/mol-4.9 kcal/mol
Ligand Efficiency (LE) 0.49 kcal/mol/HA 0.48 kcal/mol/HA 0.49 kcal/mol/HA

Note: HA = Heavy Atoms. 4-acetyl-1H-pyrrole-2-carbonitrile has 10 heavy atoms. An LE > 0.30 is considered excellent for hit-to-lead progression.

Thermodynamic Interpretation & Logic

The ITC data reveals that the binding of 4-acetyl-1H-pyrrole-2-carbonitrile is strictly enthalpy-driven ( ΔH=−6.5 kcal/mol), overcoming a slight entropic penalty ( −TΔS=+1.6 kcal/mol). This thermodynamic signature proves that the fragment is forming highly specific, directional interactions with the target, rather than relying on non-specific hydrophobic effects[8][9].

Thermo_Logic DeltaG Gibbs Free Energy (ΔG) Determines KD DeltaH Enthalpy (ΔH) Specific H-bonds & VdW DeltaH->DeltaG DeltaS Entropy (-TΔS) Desolvation & Flexibility DeltaS->DeltaG Pyrrole Pyrrole NH & Acetyl C=O (Drive ΔH via H-bonds) Pyrrole->DeltaH Carbonitrile Carbonitrile Group (Drives ΔS via Desolvation) Carbonitrile->DeltaS

Caption: Thermodynamic drivers of 4-acetyl-1H-pyrrole-2-carbonitrile binding.

By adhering to this rigorous, multi-technique protocol, researchers can confidently validate 4-acetyl-1H-pyrrole-2-carbonitrile as a high-value starting point for structure-guided drug design.

References

  • National Center for Biotechnology Information. "4-Acetyl-1h-pyrrole-2-carbonitrile | C7H6N2O | CID 12415109 - PubChem." NIH. URL: [Link]

  • Sygnature Discovery. "Building a Biophysical Toolbox: Looking Beyond a 'One Size Fits All' Approach to Drug Discovery." URL: [Link]

  • Domainex. "Fragment-Based Drug Discovery, FBDD | FragmentBuilder." URL: [Link]

  • Biochemical Society Transactions. "Fragments: where are we now?" (2020). Portland Press. URL: [Link]

  • Emerging Topics in Life Sciences. "Evolution of biophysical tools for quantitative protein interactions and drug discovery." (2021). Portland Press. URL: [Link]

  • Holdgate, G. A., et al. "Biophysical methods in early drug discovery." ADMET & DMPK (2019). PMC. URL: [Link]

  • Schiebel, J., et al. "Applied Biophysical Methods in Fragment-Based Drug Discovery." ResearchGate (2016). URL: [Link]

  • Kirsch, P., et al. "Concepts and Core Principles of Fragment-Based Drug Design." Molecules (2019). PMC. URL: [Link]

  • Drug Target Review. "The use of biophysical methods in the hit-to-lead process." (2021). URL: [Link]

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Troubleshooting & Optimization

troubleshooting 4-acetyl-1h-pyrrole-2-carbonitrile precipitation in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 4-Acetyl-1H-pyrrole-2-carbonitrile Aqueous Solubilization

Welcome to the Technical Support Center. As researchers transition from organic synthesis to in vitro biological assays, one of the most frequent hurdles is maintaining the solubility of lipophilic heterocyclic building blocks in aqueous buffers.

This guide provides an in-depth, mechanistic approach to troubleshooting the precipitation of 4-acetyl-1H-pyrrole-2-carbonitrile (CAS: 16168-91-5), ensuring your experimental protocols remain robust, reproducible, and self-validating.

Part 1: Mechanistic Q&A and Troubleshooting

Q1: Why does 4-acetyl-1H-pyrrole-2-carbonitrile precipitate immediately upon dilution from my DMSO stock into an aqueous assay buffer? A1: This phenomenon is known as "solvent-shift precipitation." While the compound has a relatively low molecular weight (134.14 g/mol ) and a low partition coefficient (XLogP3 ~0.4)[1], its structural topology heavily favors crystallization. The planar pyrrole ring, combined with a strong hydrogen-bond donor (the pyrrole NH) and multiple hydrogen-bond acceptors (the acetyl C=O and nitrile C#N groups), creates a highly stable, tightly packed crystal lattice.

While pure DMSO is an excellent solvent for pyrrole derivatives[2], introducing this stock into water causes a sudden drop in solvation capacity. The molecules experience local supersaturation and rapidly self-associate via intermolecular hydrogen bonding rather than interacting with the water molecules, leading to immediate nucleation and precipitation[3].

Q2: Can I adjust the pH of my buffer to ionize the compound and increase its solubility? A2: No, pH adjustment is mechanistically ineffective for this specific compound. While the pyrrole NH can theoretically be deprotonated, it is an extremely weak acid. The predicted pKa for the structurally similar 2-cyanopyrrole is approximately 14.18[4]. Therefore, at any physiologically relevant pH (e.g., pH 6.0–8.0), the molecule remains entirely un-ionized. Attempting to deprotonate it would require highly alkaline conditions (pH > 14) that are incompatible with biological assays and would likely degrade your target proteins or cells.

Q3: How can I optimize the co-solvent approach without causing cytotoxicity in my cell-based assays? A3: You must optimize the kinetics of the solvent shift. First, ensure the final organic solvent concentration remains strictly below 1% (v/v) to avoid disrupting cell membranes or denaturing enzymes[5]. Second, consider using a binary solvent system for your stock. Blending DMSO with N-Methyl-2-pyrrolidone (NMP) can alter the diffusion rate of the organic phase into the aqueous phase during dilution. This disrupts the localized zones of high compound concentration, slowing down nucleation and allowing the compound to remain in a kinetically trapped, supersaturated state long enough to complete your assay[3].

Q4: My experimental system cannot tolerate any organic solvents. What are the best solvent-free alternatives? A4: If co-solvents are excluded, you must rely on encapsulation strategies. Complexation with cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) is the gold standard here. The hydrophobic internal cavity of HP-β-CD encapsulates the lipophilic planar pyrrole ring, shielding it from the water, while the hydrophilic exterior of the cyclodextrin maintains bulk aqueous solubility. Alternatively, micellar solubilization using non-ionic surfactants (like Tween-20) at concentrations above their Critical Micelle Concentration (CMC) can be used[5].

Part 2: Solubilization Strategies & Data Presentation

The following table summarizes the quantitative parameters and biological compatibility of various solubilization strategies for this compound.

Table 1: Comparison of Solubilization Strategies for 4-acetyl-1H-pyrrole-2-carbonitrile

StrategyMechanistic ActionTypical Max Aqueous Conc.Biological Compatibility
Co-solvency (DMSO/NMP) Disrupts bulk aqueous hydrogen bonding network100 µM – 500 µMModerate (Requires <1% v/v final organic concentration)
Cyclodextrin (HP-β-CD) Host-guest inclusion complexation1 mM – 5 mMHigh (Generally well-tolerated in cell assays and in vivo)
Surfactants (Tween-20) Micellar encapsulation500 µM – 2 mMLow to Moderate (Surfactants can lyse lipid bilayers)
pH Adjustment Ionization / Salt formationN/A (pKa ~14.18)Poor (Requires extreme alkaline pH, unsuited for biology)

Part 3: Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. Do not assume the compound is in solution just because you cannot see macroscopic particles.

Protocol A: Optimized Co-Solvent Dilution (Kinetic Solubilization)

Use this method when your assay is shorter than the compound's nucleation time and can tolerate <1% DMSO.

  • Stock Preparation: Prepare a 10 mM stock solution of 4-acetyl-1H-pyrrole-2-carbonitrile in 100% anhydrous DMSO (or a 1:1 DMSO:NMP blend). Vortex until completely clear.

  • Buffer Preparation: Warm your target aqueous buffer (e.g., PBS) to 37°C to temporarily increase the thermodynamic solubility limit.

  • Hydrodynamic Mixing: Place the aqueous buffer on a magnetic stirrer and stir vigorously (e.g., 800 rpm) to create a deep vortex. Rapid mixing is critical to prevent localized supersaturation.

  • Dropwise Addition: Using a micropipette, add the organic stock solution dropwise directly into the center of the vortex. Crucial: Do not allow the pipette tip to touch the buffer surface, as water will wick into the tip and cause the compound to precipitate inside the plastic.

  • Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or HPLC. If the measured concentration matches your theoretical concentration, kinetic solubilization was successful. If it drops, micro-precipitates have formed.

Protocol B: Hydroxypropyl-β-Cyclodextrin Complexation (Thermodynamic Solubilization)

Use this method for long-term storage in aqueous media or for highly sensitive cell assays.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer.

  • Direct Addition: Weigh the required amount of 4-acetyl-1H-pyrrole-2-carbonitrile powder to achieve your target final concentration (e.g., 2 mM) and add it directly to the HP-β-CD solution.

  • Mechanical Disruption: Sonicate the mixture in a water bath sonicator for 30–60 minutes at room temperature. The acoustic cavitation provides the mechanical energy needed to break apart the highly stable crystal lattice, allowing the cyclodextrin to encapsulate the free molecules.

  • Equilibration: Incubate the suspension on an orbital shaker at 37°C overnight to ensure thermodynamic equilibrium is reached.

  • Validation Step: Filter the solution through a 0.22 µm hydrophilic PTFE syringe filter. A lack of resistance during filtration and a clear filtrate indicate successful host-guest complexation.

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision tree when addressing precipitation issues in your workflow.

TroubleshootingFlow Start Precipitation Observed in Aqueous Buffer CheckAssay Can assay tolerate co-solvents (<1%)? Start->CheckAssay UseDMSO Optimize DMSO/NMP Stock & Slow Dilution CheckAssay->UseDMSO Yes CheckCD Try HP-β-Cyclodextrin Complexation CheckAssay->CheckCD No Success Compound Solubilized (Validate via HPLC) UseDMSO->Success Clear Solution Surfactant Use Non-ionic Surfactants (e.g., Tween-20) UseDMSO->Surfactant Still Precipitates CheckCD->Success Clear Solution CheckCD->Surfactant Still Precipitates Surfactant->Success

Troubleshooting logic for solubilizing 4-acetyl-1H-pyrrole-2-carbonitrile in aqueous media.

References

  • "4-Acetyl-1h-pyrrole-2-carbonitrile | C7H6N2O | CID 12415109 - PubChem." nih.gov.[Link]

  • "2-Cyanopyrrole Production Cost Analysis Reports 2025 - Procurement Resource." procurementresource.com.[Link]

  • "DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives." gchemglobal.com.[Link]

  • "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC." nih.gov.[Link]

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improving yield in 4-acetyl-1h-pyrrole-2-carbonitrile chemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Hub for the synthesis of 4-acetyl-1H-pyrrole-2-carbonitrile (CAS: 16168-91-5). This compound is a highly valuable building block in heterocyclic chemistry, frequently utilized in the development of pharmaceuticals and porphyrin analogs .

Synthesizing this target via the Friedel-Crafts acylation of 1H-pyrrole-2-carbonitrile presents two primary challenges: overcoming the severe ring deactivation caused by the electron-withdrawing cyano (-CN) group, and strictly controlling the regioselectivity between the C4 and C5 positions . This guide provides field-proven protocols, mechanistic insights, and troubleshooting steps to optimize your yield and purity.

Quantitative Reaction Metrics

To establish a baseline for your experiments, the table below summarizes the critical parameters required to shift the reaction from a poor-yielding mixture to a highly regioselective process.

ParameterStandard ConditionOptimized ConditionMechanistic Impact on Yield (4-Isomer)
Lewis Acid ZnCl₂ (1.0 eq)AlCl₃ (2.0–2.2 eq)Overcomes ring deactivation; increases overall conversion from <20% to >85%.
Acylating Agent Acetic AnhydrideAcetyl Chloride (1.2 eq)Generates a more discrete, highly reactive acylium ion complex.
Solvent Dichloromethane (DCM)1,2-Dichloroethane (DCE)Higher boiling point allows thermal pushing if needed; better AlCl₃ solubility.
Temperature 25°C (Isothermal)0°C → 25°C (Gradient)Suppresses C5 attack; improves C4:C5 regioselectivity from 60:40 to >80:20.
Quench Protocol Ambient WaterCrushed Ice + 1M HClPrevents exothermic hydration of the fragile nitrile group into an amide.
Visualized Experimental Workflow

Workflow Step1 1. Reagent Preparation Dry DCE + AlCl3 (2.0 eq) Step2 2. Acylium Ion Generation Add AcCl (1.2 eq) at 0°C Step1->Step2 Argon Atm Step3 3. Electrophilic Addition Add 1H-pyrrole-2-carbonitrile Step2->Step3 15 min Step4 4. Reaction & Monitoring Stir at 20°C for 4-6h Step3->Step4 Dropwise Step5 5. Quench & Extraction Pour over crushed ice / 1M HCl Step4->Step5 TLC/LC-MS Step6 6. Chromatographic Separation Isolate 4-acetyl isomer Step5->Step6 Org. Phase

Experimental workflow for the regioselective synthesis of 4-acetyl-1H-pyrrole-2-carbonitrile.

Self-Validating Synthetic Protocol

This protocol is designed as a self-validating system. By monitoring specific visual and analytical checkpoints, you can verify the integrity of the reaction in real-time.

  • Complex Preparation: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Add anhydrous 1,2-dichloroethane (DCE) followed by freshly sublimed anhydrous aluminum chloride (AlCl₃, 2.0 equiv).

  • Acylium Ion Generation: Cool the suspension to 0°C using an ice bath. Dropwise add acetyl chloride (1.2 equiv). Stir for 15 minutes. Validation check: The suspension will slightly clarify and turn pale yellow, indicating the successful formation of the active electrophilic acylium complex.

  • Substrate Addition: Dissolve 1H-pyrrole-2-carbonitrile (1.0 equiv) in a minimum volume of anhydrous DCE. Add this solution dropwise to the reaction mixture at 0°C to prevent localized exotherms that degrade regioselectivity.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 4–6 hours. Validation check: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (Rf ~0.60) should disappear, replaced by two closely eluting spots. The 4-acetyl target isomer (Rf ~0.35) will run slightly lower than the 5-acetyl byproduct (Rf ~0.40) due to differential hydrogen bonding.

  • Controlled Quench: Carefully pour the reaction mixture over a vigorously stirred beaker of crushed ice containing 1M HCl. Maintain the internal temperature below 10°C.

  • Isolation: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure 4-acetyl-1H-pyrrole-2-carbonitrile.

Mechanistic Logic & Regioselectivity

Regioselectivity Start Acylium Ion Attack on 1H-Pyrrole-2-carbonitrile C4 Attack at C4 Position (Meta to -CN) Start->C4 Thermodynamically Favored C5 Attack at C5 Position (Para to -NH) Start->C5 Kinetically Accessible C4_Reason Avoids adjacent positive charge next to electron-withdrawing -CN C4->C4_Reason C5_Reason Sterically less hindered, but electronically destabilized C5->C5_Reason Target 4-Acetyl Isomer (Major Product) C4_Reason->Target Byprod 5-Acetyl Isomer (Minor Byproduct) C5_Reason->Byprod

Mechanistic logic governing C4 vs C5 regioselectivity during Friedel-Crafts acylation.

Troubleshooting & FAQs

Q: Why is my conversion rate plateauing below 50% despite extended reaction times? A: This is a classic symptom of catalyst starvation. The pyrrole nitrogen strongly coordinates with one equivalent of AlCl₃, and the acetyl chloride coordinates with a second. If you use less than 2.0 equivalents of AlCl₃, the reaction lacks sufficient active catalyst to proceed . Always use a minimum of 2.0–2.2 equivalents of high-quality, moisture-free AlCl₃.

Q: I am observing a high ratio of the 5-acetyl byproduct. How can I drive regioselectivity toward the 4-position? A: Regioselectivity here is governed by a delicate balance between steric hindrance and electronic stabilization. When the acylium ion attacks the C5 position, the resulting Wheland intermediate places a partial positive charge directly on the C2 carbon. Because C2 bears the strongly electron-withdrawing cyano group, this intermediate is highly destabilized. Conversely, attack at the C4 position delocalizes the positive charge to C3, C5, and the ring nitrogen, completely avoiding the destabilizing C2 position . To maximize this electronic preference, lower the initial addition temperature to 0°C, which restricts the thermal energy required to access the disfavored C5 transition state.

Q: My LC-MS shows a mass corresponding to [M+18] (m/z 153) instead of the desired product (m/z 134). What happened? A: You have inadvertently hydrolyzed the C2-carbonitrile group into a primary amide (4-acetyl-1H-pyrrole-2-carboxamide). Nitriles are highly susceptible to acid-catalyzed hydration, especially during the highly exothermic quench of AlCl₃ with water. Ensure the reaction is quenched by pouring it slowly over a large excess of vigorously stirred crushed ice and 1M HCl, keeping the internal temperature strictly below 10°C.

Q: How do I efficiently separate the 4-acetyl isomer from the 5-acetyl isomer without relying on massive chromatography columns? A: While silica gel chromatography is standard for discovery-scale, it is inefficient for scale-up. Exploit differential solubility instead. The 4-acetyl isomer exhibits stronger intermolecular hydrogen bonding, leading to lower solubility in cold non-polar or chlorinated solvents compared to the 5-acetyl isomer. A hot trituration in toluene followed by slow cooling to 0°C can selectively precipitate the 4-acetyl-1H-pyrrole-2-carbonitrile in high purity.

Q: How can I scale this reaction safely without massive exotherms? A: Recent advancements in 2026 have demonstrated that continuous flow Friedel-Crafts acylation (CFFCA) significantly mitigates the thermal hazards of batch AlCl₃ reactions . By transitioning the DCE/AlCl₃/AcCl stream through a plug-flow reactor with a residence time of ~10-30 minutes under pressure, you can maintain near-perfect isothermal conditions, drastically reducing the C5 byproduct and preventing nitrile hydrolysis.

References
  • PubChem Compound Summary for CID 12415109, 4-Acetyl-1H-pyrrole-2-carbonitrile. National Center for Biotechnology Information. URL:[Link]

  • Anderson, H. J., et al. "Pyrrole chemistry. XXVI. A synthesis of porphobilinogen from pyrrole." Canadian Journal of Chemistry, 56(5), 654-657 (1978). URL:[Link]

  • Barluenga, J., et al. Modern Heterocyclic Chemistry. Wiley-VCH (2011). URL:[Link]

  • "Next-Generation Strategies in Flow Synthesis of Antiviral Compounds: From Bench to Industry." Organic Process Research & Development (2026). URL: [Link]

4-acetyl-1h-pyrrole-2-carbonitrile stability and degradation in solution

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Solution Stability, Degradation, and Experimental Best Practices

Welcome to the technical support center for 4-acetyl-1H-pyrrole-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the stability and handling of this versatile heterocyclic compound. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the chemical principles that govern the stability of this molecule, enabling you to anticipate challenges, troubleshoot issues, and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and storage of 4-acetyl-1H-pyrrole-2-carbonitrile.

Q1: My solid 4-acetyl-1H-pyrrole-2-carbonitrile has developed a yellowish or brownish tint upon storage. Is it still usable? A1: Discoloration from a colorless or pale-yellow solid to a darker yellow or brown hue is a common indicator of degradation.[1] This is primarily due to autoxidation and polymerization. The electron-rich pyrrole ring is susceptible to attack by atmospheric oxygen, a process that can be accelerated by light, leading to the formation of colored oligomeric and polymeric species.[1][2] For critical applications, it is highly recommended to use a freshly purified sample. For routine experiments, you may proceed, but be aware that purity is compromised, and you may observe baseline noise or extraneous peaks in analytical chromatograms.[3]

Q2: What are the optimal long-term storage conditions for this compound? A2: To ensure maximum shelf-life, 4-acetyl-1H-pyrrole-2-carbonitrile should be stored as a solid in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen).[1] It should be kept in a freezer, preferably at -20°C or below, to minimize both thermal and oxidative degradation.[1]

Q3: I'm preparing a stock solution in DMSO for screening. What is its expected stability? A3: While DMSO is a common solvent, stock solutions should be prepared fresh whenever possible. If storage is necessary, store the solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before freezing, flush the vial headspace with an inert gas. Even when frozen, slow degradation can occur over weeks to months. We recommend re-analyzing the purity of the stock solution by HPLC if it has been stored for an extended period.

Q4: Is this molecule generally stable to acidic or basic conditions? A4: No, 4-acetyl-1H-pyrrole-2-carbonitrile is susceptible to degradation under both acidic and basic conditions, primarily due to the reactivity of the nitrile functional group. Pyrroles themselves can also be unstable in acidic conditions, potentially leading to polymerization.[4] The nitrile group is expected to undergo hydrolysis to the corresponding carboxylic acid.[5] Strong alkaline conditions are particularly detrimental.[6]

Troubleshooting Guide: Experimental Observations

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I'm running an HPLC analysis of my sample and see a new, more polar peak appearing over time. What could it be? A1: The appearance of a new, more polar peak (i.e., a peak with a shorter retention time on a reversed-phase C18 column) is a classic sign of hydrolysis of the nitrile group. The nitrile (-C≡N) is likely hydrolyzing to a carboxylic acid (-COOH), which is significantly more polar.[5][7] This reaction can be catalyzed by trace amounts of acid or base in your solvent or on glassware.

  • Troubleshooting Steps:

    • Check Solvent pH: Ensure your mobile phase and sample diluent are at the appropriate pH and are freshly prepared.

    • Inert Vials: Use silanized or polypropylene HPLC vials to minimize surface-catalyzed hydrolysis.

    • Run a Blank: Inject a sample of your solvent (diluent) to ensure it is not contaminated.

    • Confirm Identity: If your system is connected to a mass spectrometer (LC-MS), check the mass of the new peak. You should observe a mass corresponding to the carboxylic acid derivative (C₇H₇NO₃, MW: 153.14) instead of the parent nitrile (C₇H₆N₂O, MW: 134.14).[8]

Q2: My reaction mixture turned dark and I see insoluble particulates after heating. What is happening? A2: This is likely due to thermal degradation and polymerization of the pyrrole ring.[1] Pyrroles are known to polymerize under thermal stress or acidic conditions, forming insoluble, often colored, polypyrroles.[4][9]

  • Troubleshooting Steps:

    • Lower Temperature: Assess if the reaction can be performed at a lower temperature.

    • Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen) to prevent oxidation, which can initiate polymerization.

    • Solvent Choice: Use deoxygenated solvents. Solvents can be degassed via sparging with an inert gas or through several freeze-pump-thaw cycles.[1]

    • Protecting Groups: In a synthetic context, if the pyrrole N-H is not involved in the desired reaction, consider protecting it (e.g., with a Boc or SEM group) to increase stability by reducing the ring's electron density.[1]

Q3: I'm attempting a reaction under strongly basic conditions (e.g., NaOH, KOH) and my starting material is rapidly consumed, but I'm not getting the desired product. What is the likely degradation pathway? A3: Strong basic conditions will rapidly hydrolyze the nitrile group.[5][10] The reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon.[7][11] This process forms an intermediate amide, which is then further hydrolyzed to the sodium or potassium salt of 4-acetyl-1H-pyrrole-2-carboxylic acid. Ammonia is released as a byproduct.[5] These conditions are generally too harsh if the nitrile group needs to be preserved.

Q4: I left my sample in solution on the bench under ambient light and its purity has decreased. Why? A4: Pyrrole-containing compounds can be susceptible to photodegradation.[6] UV radiation can excite the molecule, leading to the formation of reactive intermediates that can undergo dissociation or react with oxygen, causing degradation.[12]

  • Preventative Measures:

    • Always store solutions in amber vials or vials wrapped in aluminum foil.[1]

    • Minimize exposure to direct laboratory light during experiments.

    • If performing a photochemistry experiment, be aware that the pyrrole ring itself is a chromophore and can be degraded.

Key Degradation Pathways

Understanding the chemical mechanisms of degradation is crucial for designing stable formulations and robust experiments.

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation / Photolysis parent 4-acetyl-1H-pyrrole-2-carbonitrile amide 4-acetyl-1H-pyrrole-2-carboxamide parent->amide Acid or Base Catalyzed (H₂O) polymers Colored Oligomers / Polymers parent->polymers O₂, Light, Heat, Acid ring_opened Ring-Opened Products parent->ring_opened Strong Oxidants (e.g., H₂O₂) or High-Energy Light acid 4-acetyl-1H-pyrrole-2-carboxylic acid amide->acid Further Hydrolysis cluster_stress Apply Stress Conditions (in parallel) cluster_prep Sample Preparation start Prepare Stock Solution (1 mg/mL in ACN or MeOH) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base ox Oxidation (3% H₂O₂, RT) start->ox therm Thermal (Solution, 80°C) start->therm photo Photolytic (UV/Vis Light, RT) start->photo sampling Withdraw Aliquots at Timed Intervals (e.g., 2, 8, 24h) acid->sampling base->sampling ox->sampling therm->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize quench Quench (if necessary) neutralize->quench dilute Dilute to Working Conc. with Mobile Phase quench->dilute analysis Analyze by Stability-Indicating HPLC-UV/MS Method dilute->analysis end Evaluate Data: - Purity / Assay - Peak Resolution - Mass Balance analysis->end

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 4-acetyl-1H-pyrrole-2-carbonitrile in a suitable solvent (e.g., ACN or MeOH) to prepare a stock solution of approximately 1 mg/mL. [1]

  • Application of Stress Conditions:

    • For each condition, mix an aliquot of the stock solution with the stressor, typically in a 1:1 volume ratio. Aim for a target degradation of 5-20%. [13] * Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C. [14] * Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C. [14] * Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature, protected from light. [14] * Thermal Degradation: Dilute the stock solution with a neutral solvent (e.g., 50:50 ACN:Water). Heat in an oven at 80°C. Also, place a sample of the solid compound in the oven. [14] * Photolytic Degradation: Expose the solution (in a quartz cuvette or other UV-transparent container) to a light source as specified by ICH Q1B guidelines. Run a dark control sample in parallel.

  • Sampling and Analysis:

    • Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze the unstressed control and all stressed samples by a validated, stability-indicating HPLC method. A reversed-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a good starting point. [15]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Check for the formation of new peaks (degradation products).

    • Ensure the analytical method provides sufficient resolution between the parent peak and all degradant peaks.

    • If using an MS detector, identify the mass-to-charge ratio (m/z) of the major degradation products to propose their structures.

    • Assess the mass balance to ensure that the decrease in the parent peak area is accounted for by the sum of the degradant peak areas.

By following this structured approach, researchers can gain a comprehensive understanding of the stability profile of 4-acetyl-1H-pyrrole-2-carbonitrile, leading to more robust experimental design and reliable data.

References

  • Szeremeta, M., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. Retrieved from [Link]

  • Hassar, H., et al. (2018). The effect of pH on the pyrrole electropolymerization on iron in malate aqueous solutions. Journal of Solid State Electrochemistry, 22(12), 3843-3855. Retrieved from [Link]

  • Rao, N., & Parvathalu, P. (2019). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences, 8(1), 1-11. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PYRROLE. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetyl-1h-pyrrole-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Kim, T., et al. (2023). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. Molecules, 28(24), 8089. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(4), 1-9. Retrieved from [Link]

  • Guchhait, T., et al. (2020). Controlling the Photostability of Pyrrole with Optical Nanocavities. The Journal of Physical Chemistry Letters, 11(5), 1837-1843. Retrieved from [Link]

  • Vilà, J. C., et al. (2003). The effect of pH on the electrochemical polymerisation of pyrrole on aluminium. Progress in Organic Coatings, 46(2), 91-98. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Lazarova, M., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 28(24), 8016. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

  • Kamberi, M., & Tsutsumi, Y. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Kumar, V., & Kumar, S. (2020). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 8(2), 1045-1049. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Chapter 7: Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Reactions of Substituent Groups. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 1(1). Retrieved from [Link]

  • PubChem. (n.d.). Pyrrole-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Kim, T., et al. (2023). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. ResearchGate. Retrieved from [Link]

  • Zhang, W., et al. (2005). A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. Journal of Chromatography B, 826(1-2), 147-153. Retrieved from [Link]

  • Alexoff, D. L., et al. (1992). Simple Rapid Hydrolysis of Acetyl Protecting Groups in the FDG Synthesis Using Cation Exchange Resins. Nuclear Medicine and Biology, 19(2), 221-225. Retrieved from [Link]

  • Google Patents. (2022). CN114646700A - Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride.
  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • OpenStax. (2023). 20.7 Chemistry of Nitriles. Retrieved from [Link]

  • Kseniya, O., et al. (2023). Unexpected Decarbonylation of Acylethynylpyrroles under the Action of Cyanomethyl Carbanion: A Robust Access to Ethynylpyrroles. Molecules, 28(3), 1403. Retrieved from [Link]

  • NextSDS. (n.d.). 1H-Pyrrole-2-carbonitrile, 4-acetyl-1-methyl- (9CI). Retrieved from [Link]

  • von Ahsen, S., et al. (2004). Thermal decomposition of peroxy acetyl nitrate CH3C(O)OONO2. Physical Chemistry Chemical Physics, 6(15), 3894-3902. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). What is the degradation mechanism of pyrrole?. Retrieved from [Link]

  • Wu, X., et al. (2020). Thermal degradation of 18 amino acids during pyrolytic processes. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2021). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry, 9, 730635. Retrieved from [Link]

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preventing oxidation of 4-acetyl-1h-pyrrole-2-carbonitrile during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Acetyl-1H-pyrrole-2-carbonitrile

Introduction: Ensuring the Integrity of Your Research Compound

Welcome to the technical support guide for 4-acetyl-1H-pyrrole-2-carbonitrile. This molecule is a valuable heterocyclic building block in medicinal chemistry and organic synthesis.[1] However, its utility is directly dependent on its chemical purity. The pyrrole core, an electron-rich aromatic system, is inherently susceptible to degradation, particularly through oxidation.[2] This guide provides in-depth, experience-driven advice to help you prevent, identify, and troubleshoot the oxidation of this compound during storage, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Initial Observations

Q: My vial of 4-acetyl-1H-pyrrole-2-carbonitrile, which was once a light-colored solid, has turned yellow or brown. What is happening?

A: This discoloration is a classic indicator of compound degradation. Pyrrole and its derivatives are known to darken upon exposure to air and light.[3] This color change is typically due to the formation of oxidized species and/or polymerization products, which are often highly colored.[3] Even if the compound appears only slightly discolored, its purity is compromised, and it may contain significant impurities that could interfere with your experiments.

Root Causes of Degradation

Q: What are the primary factors that cause 4-acetyl-1H-pyrrole-2-carbonitrile to degrade?

A: The degradation is primarily an oxidative process driven by a combination of environmental factors. The core structure of pyrrole is electron-rich, making it susceptible to attack. The main culprits are:

  • Atmospheric Oxygen: This is the most significant factor. In the presence of oxygen, pyrroles can undergo auto-oxidation, leading to a complex mixture of degradation products.

  • Light (Photo-oxidation): Light, particularly UV radiation, can catalyze the oxidation process. It can promote the formation of highly reactive species like singlet molecular oxygen, which readily reacts with the pyrrole ring.[4][5]

  • Elevated Temperature: Heat accelerates the rate of chemical reactions, including oxidation and polymerization. Storing the compound at room temperature or higher will significantly shorten its shelf life.

  • Presence of Acids or Strong Oxidizing Agents: Contamination with acidic vapors or other oxidizing materials will rapidly degrade the compound.[3][6]

Prevention & Best Practices for Storage

Q: What are the definitive, ideal storage conditions to maximize the shelf-life of this compound?

A: To prevent degradation, you must create a storage environment that rigorously excludes the factors listed above. The gold standard is to store the compound at +2°C to +8°C [6], under an inert atmosphere (argon or nitrogen) [5], in a tightly sealed, amber glass vial to protect it from light.

Q: Is an inert atmosphere truly necessary, and how do I properly prepare a vial for storage under argon or nitrogen?

A: Yes, for long-term stability (>1-2 months), an inert atmosphere is critical. Oxygen is a direct reactant in the degradation pathway. Simply closing the vial tightly is insufficient as it traps a significant amount of air inside.

See Protocol 1: Recommended Long-Term Storage Procedure for a step-by-step guide on how to properly prepare your sample for storage under an inert gas.

Q: Should I consider adding an antioxidant to the solid compound?

A: While antioxidants are widely used to stabilize materials,[7][8][9] adding one directly to a solid research-grade chemical is not recommended without specific validation. The antioxidant would be an impurity in your subsequent reactions and could interfere with your chemistry in unpredictable ways. The most effective and purest method of preservation is to control the storage environment (temperature, light, and atmosphere) rather than introducing another chemical agent.

Troubleshooting & Quality Verification

Q: How can I definitively check if my stored sample of 4-acetyl-1H-pyrrole-2-carbonitrile has oxidized?

A: Beyond visual inspection (discoloration), several analytical techniques can confirm the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying purity and detecting degradation products.[10] An oxidized sample will typically show a diminished peak for the parent compound and the appearance of new, often broader, peaks.

  • Mass Spectrometry (MS): LC-MS can help identify the mass of potential degradation products, confirming oxidation (e.g., by observing masses corresponding to the addition of oxygen atoms).[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool. A pure sample will have a clean, sharp spectrum. Degraded samples will show additional, often broad, signals, and a potential decrease in the integration of the parent compound's peaks relative to an internal standard.

Q: My sample is only slightly discolored. Can I still use it for my experiments?

A: This is a judgment call that depends on the sensitivity of your application.

  • For non-critical applications or initial screening: You might be able to proceed, but be aware that your results may not be reproducible and yields may be lower.

  • For quantitative studies, kinetic measurements, or GMP-regulated work: Do not use it. The presence of unknown impurities makes any quantitative data unreliable. The impurities could act as catalysts, inhibitors, or interfering species in your assays. It is always best to use a pure, properly stored sample.

Troubleshooting Guide: Quick Reference

SymptomPotential Cause(s)Recommended Action(s)
Solid has turned yellow, brown, or black. Oxidation due to exposure to air and/or light.1. Discard the sample. 2. Obtain a fresh batch of the compound. 3. Implement the Recommended Long-Term Storage Procedure (Protocol 1) immediately upon receipt.
Inconsistent results in experiments using the same batch. Partial degradation of the compound stock over time.1. Perform a quality control check on your stock vial using HPLC or NMR (Protocol 3) . 2. If degradation is confirmed, discard the stock. 3. For new batches, aliquot into smaller, single-use vials (Protocol 2) .
Compound is difficult to dissolve or leaves a colored residue. Formation of insoluble polymer byproducts from degradation.1. The sample is heavily degraded. Do not use. 2. Discard and source a fresh sample.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

This protocol describes the best practice for storing 4-acetyl-1H-pyrrole-2-carbonitrile upon receiving it.

  • Work in a Controlled Area: If possible, perform these steps in a glovebox. If not, work quickly in a well-ventilated fume hood.

  • Prepare the Vial: Use a clean, dry amber glass vial with a PTFE-lined screw cap. Ensure the vial is appropriately sized to minimize headspace.

  • Transfer the Compound: Transfer the solid compound into the prepared vial.

  • Inert Gas Purge (The "Purge and Fill" Cycle): a. Insert a needle connected to a vacuum line and another needle connected to an inert gas (Argon or Nitrogen) line through the cap's septum (or hold them just over the solid if no septum is available). b. Gently pull a vacuum for 30-60 seconds to remove the air from the headspace. Avoid high vacuum that could sublime the solid. c. Backfill the vial with the inert gas until the pressure is equalized. d. Repeat this purge-and-fill cycle 3-5 times to ensure all oxygen has been displaced.

  • Seal Tightly: After the final inert gas fill, remove the needles and immediately tighten the screw cap.

  • Add Secondary Seal: For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Store Appropriately: Place the sealed vial in a refrigerator at +2°C to +8°C . Ensure the storage area is dark.

Protocol 2: Aliquoting and Handling for Daily Use

To preserve the integrity of your main stock, never repeatedly open and close the main vial.

  • Create Aliquots: Upon receiving a new batch of the compound, immediately perform the Long-Term Storage Procedure (Protocol 1) on the main vial.

  • Weigh out smaller portions (e.g., enough for a single day's or week's experiments) into separate, smaller amber vials.

  • Inert each aliquot vial using the same "Purge and Fill" cycle described in Protocol 1.

  • Store all vials (main stock and aliquots) under the recommended cold, dark, and inert conditions.

  • Use one aliquot vial for your experiments. Once an aliquot vial is opened, use it within a short period and do not return any unused material to the main stock.

Protocol 3: Quality Control Check for a Stored Compound

If you are unsure about the quality of a stored sample, this quick check can provide clarity.

  • Sample Preparation: a. Accurately weigh a small amount of the compound (e.g., 1-2 mg). b. Dissolve it in a known volume of a suitable solvent (e.g., Acetonitrile or DMSO) to make a stock solution of ~1 mg/mL.

  • HPLC Analysis: a. Dilute the stock solution to an appropriate concentration for your HPLC system. b. Analyze using a standard C18 reversed-phase column with a gradient method (e.g., water/acetonitrile with 0.1% formic acid).[10] c. Use a UV detector set to a relevant wavelength (a preliminary UV scan can determine the λ-max).

  • Data Interpretation: a. A pure sample should yield a single, sharp major peak. b. The presence of multiple peaks, especially if the main peak's area percentage is below 95%, indicates significant degradation. c. Compare the chromatogram to a reference standard or the chromatogram from a freshly opened sample if available.

Visualizations

Logical Workflow: Assessing Compound Stability

This diagram outlines the decision-making process when you encounter a potentially degraded sample.

Start Observe Stored Sample of 4-acetyl-1H-pyrrole-2-carbonitrile Discoloration Is the solid discolored (yellow, brown, black)? Start->Discoloration QC_Check Perform Quality Control (HPLC or NMR) (Protocol 3) Discoloration->QC_Check No Discard Discard Sample & Order Fresh Stock Discoloration->Discard Yes Inconsistent_Results Are experimental results inconsistent? Is_Pure Is purity >95%? Inconsistent_Results->Is_Pure Yes Inconsistent_Results->Discard No QC_Check->Inconsistent_Results Use_Compound Proceed with Experiment Is_Pure->Use_Compound Yes Is_Pure->Discard No Implement_Storage Implement Strict Storage Protocols (Protocol 1 & 2) Discard->Implement_Storage

Caption: Decision workflow for sample integrity assessment.

Mechanism of Prevention

This diagram illustrates the relationship between environmental factors, degradation, and preventative measures.

cluster_factors Degradation Factors cluster_prevention Preventative Measures O2 Atmospheric Oxygen Oxidation Oxidation & Polymerization O2->Oxidation Light Light (UV) Light->Oxidation Temp Heat Temp->Oxidation Inert Inert Atmosphere (Argon/Nitrogen) Inert->O2 BLOCKS Amber Amber Vial (Light Protection) Amber->Light BLOCKS Cold Refrigeration (2-8 °C) Cold->Temp MINIMIZES

Caption: Key factors in degradation and their countermeasures.

References

  • Ataman Kimya. (n.d.). PYRROLE.
  • ACS Publications. (1998). Photooxidation of 3-Substituted Pyrroles: A Postcolumn Reaction Detection System for Singlet Molecular Oxygen in HPLC. Analytical Chemistry.
  • Santa Cruz Biotechnology. (n.d.). Pyrrole.
  • Bentham Science. (n.d.). Selected Heterocyclic Compounds as Antioxidants.
  • Alfa Aesar. (2025, September 7).
  • PubMed. (n.d.). Selected Heterocyclic Compounds as Antioxidants.
  • National Center for Biotechnology Information. (n.d.). Pyrrole.
  • ACS Publications. (2006, November 23). Polypyrrole-Based Optical Probe for a Hydrogen Peroxide Assay. Analytical Chemistry.
  • ChemicalBook. (n.d.). Pyrrole CAS#: 109-97-7.
  • ResearchGate. (2021, December 1).
  • EvitaChem. (n.d.). Buy 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile (EVT-1448024) | 112381-10-9.
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  • PubMed. (2016, January 15).

Sources

Technical Support Center: Resolving Common Impurities in Crude 4-acetyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 4-acetyl-1H-pyrrole-2-carbonitrile. This document is designed for researchers, scientists, and drug development professionals who are working with this versatile heterocyclic compound. As a substituted pyrrole, 4-acetyl-1H-pyrrole-2-carbonitrile is a valuable building block in medicinal chemistry and materials science. However, its synthesis and purification can present challenges, leading to common impurities that may affect downstream applications.

This guide provides a structured approach to identifying, understanding, and resolving these impurities through a series of troubleshooting steps and frequently asked questions. Our goal is to equip you with the knowledge to ensure the highest purity of your compound, leading to more reliable and reproducible experimental outcomes.

Structure of 4-acetyl-1H-pyrrole-2-carbonitrile

Caption: Chemical structure of 4-acetyl-1H-pyrrole-2-carbonitrile.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during the purification of crude 4-acetyl-1H-pyrrole-2-carbonitrile.

Issue 1: Presence of a Major Byproduct with a Similar Polarity

Question: After synthesis, my TLC and NMR analyses show a significant byproduct with a polarity very similar to my desired product, making separation by standard column chromatography difficult. What is this likely impurity and how can I remove it?

Answer:

A common byproduct in pyrrole syntheses, particularly those based on the Paal-Knorr reaction or similar condensations, is the corresponding furan derivative.[1][2] In the context of 4-acetyl-1H-pyrrole-2-carbonitrile synthesis, this would likely be a furan analog where the nitrogen is replaced by an oxygen atom. The structural similarity leads to comparable polarities.

Causality: Furan formation is often favored under strongly acidic conditions (pH < 3) or when the amine nucleophile is not sufficiently reactive or present in a lower concentration.[1][3] The 1,4-dicarbonyl precursor can undergo an acid-catalyzed cyclization and dehydration on its own before reacting with the amine source.[1][2]

Recommended Solutions:

  • Optimize Reaction pH: Maintain the reaction pH above 3. Using a weaker acid, like acetic acid, can favor pyrrole formation over the furan byproduct.[2][3]

  • Increase Amine Concentration: Using an excess of the amine starting material can outcompete the intramolecular cyclization of the dicarbonyl compound.[2]

  • Purification Strategy - Recrystallization: If the byproduct has already formed, recrystallization is often more effective than chromatography for separating structurally similar compounds. Experiment with different solvent systems. A good starting point is a solvent in which your desired product has moderate solubility at elevated temperatures and low solubility at room temperature or below. Toluene or a mixture of ethyl acetate and hexanes may be effective.[4]

Issue 2: Appearance of a Dark, Tarry, or Polymeric Material

Question: My crude product contains a significant amount of a dark, insoluble, tar-like substance. What is causing this and how can I prevent its formation?

Answer:

Pyrroles are known to be sensitive to strong acids and can undergo polymerization, often forming a dark-colored resinous material sometimes referred to as "pyrrole black".[5][6] This is a common issue, especially if the reaction or workup conditions are too harsh.

Causality: The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack.[7] In the presence of strong acids, protonation can occur on a carbon atom, generating a reactive intermediate that can attack another pyrrole molecule, initiating a polymerization cascade.[8]

Recommended Solutions:

  • Milder Reaction Conditions: Avoid strong, non-nucleophilic acids. If an acid catalyst is necessary, consider using a weaker acid or a solid-supported acid which can be easily filtered off after the reaction.[9]

  • Temperature Control: Running the reaction at a lower temperature can help to minimize polymerization.[10]

  • Inert Atmosphere: While polymerization is primarily acid-catalyzed, oxidation can also contribute to discoloration and degradation.[11] Performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Purification of the Crude Product: If polymerization has already occurred, the polymeric material can often be removed by trituration or by dissolving the crude product in a suitable solvent (like dichloromethane or ethyl acetate) and filtering off the insoluble polymer. Subsequent purification of the filtrate by column chromatography or recrystallization should then be more straightforward.

Issue 3: Evidence of Nitrile Group Hydrolysis

Question: My mass spectrometry or NMR data suggests the presence of impurities corresponding to the hydrolysis of the nitrile group to either an amide or a carboxylic acid. How can this be happening and what is the best way to avoid it?

Answer:

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, first to a primary amide and then to a carboxylic acid.[12][13]

Causality:

  • Acid-Catalyzed Hydrolysis: During an acidic workup or purification, protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[14]

  • Base-Catalyzed Hydrolysis: A basic workup using hydroxide can also lead to hydrolysis through direct nucleophilic attack of the hydroxide ion on the nitrile carbon.[15]

Recommended Solutions:

  • Neutral Workup: Whenever possible, aim for a neutral workup. This can be achieved by washing the organic layer with water and then brine.

  • Careful pH Control: If an acidic or basic wash is necessary, use dilute solutions and minimize the contact time. Perform washes at low temperatures (e.g., in an ice bath) to slow the rate of hydrolysis.

  • Aprotic Solvents: During the reaction and purification, use dry, aprotic solvents to minimize the presence of water.

  • Purification Method: If hydrolysis has occurred, column chromatography can often separate the more polar amide and carboxylic acid byproducts from the desired nitrile.

Issue 4: N-H Deprotonation and Side Reactions

Question: I am observing side products that suggest the pyrrole nitrogen has reacted. How can I prevent this?

Answer:

The N-H proton of pyrrole is weakly acidic (pKa ≈ 16.5) and can be removed by strong bases.[16] The resulting pyrrolide anion is a potent nucleophile.

Causality: If your reaction conditions involve strong bases (e.g., sodium hydride, Grignard reagents), deprotonation of the pyrrole nitrogen can occur, leading to N-alkylation, N-acylation, or other undesired side reactions.[7]

Recommended Solutions:

  • Protecting Groups: If the N-H is not essential for the desired transformation, consider protecting it. Common protecting groups for pyrroles that are stable to a range of conditions include tosyl (Ts) and Boc groups, although the latter is acid-labile.[17]

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base that is less likely to deprotonate the pyrrole nitrogen.

  • Reaction Sequence: Plan your synthetic route to avoid exposing the unprotected pyrrole N-H to strongly basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying crude 4-acetyl-1H-pyrrole-2-carbonitrile?

A1: A combination of techniques is often most effective. A typical workflow would be:

  • Aqueous Workup: Carefully wash the crude reaction mixture to remove water-soluble impurities and catalysts.

  • Solvent Removal: Dry the organic layer and remove the solvent under reduced pressure.

  • Column Chromatography: Perform flash column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.[18]

  • Recrystallization: If chromatography does not yield a product of sufficient purity, recrystallization from a suitable solvent system can be an excellent final purification step.

Q2: My purified 4-acetyl-1H-pyrrole-2-carbonitrile darkens over time. How should I store it?

A2: The darkening of pyrroles upon exposure to air and light is a common phenomenon due to oxidation and polymerization.[5] For long-term storage, it is recommended to:

  • Store the compound in a sealed vial under an inert atmosphere (nitrogen or argon).

  • Protect it from light by using an amber vial or by wrapping the vial in aluminum foil.

  • Store at a low temperature, preferably in a freezer.

Q3: Can I use reverse-phase HPLC for purification?

A3: Yes, reverse-phase HPLC can be a very effective method for purifying small quantities of 4-acetyl-1H-pyrrole-2-carbonitrile, especially for achieving very high purity. A mobile phase consisting of acetonitrile and water, with a small amount of an acid modifier like formic acid for mass spectrometry compatibility, is a common choice.[19][20]

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques should be used to confirm the identity and purity of your compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and for identifying and quantifying impurities.[11]

  • Mass Spectrometry (MS): Provides information about the molecular weight of your compound and can help identify impurities.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (nitrile, carbonyl, N-H).[11]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of crude 4-acetyl-1H-pyrrole-2-carbonitrile using silica gel chromatography.

Materials:

  • Crude 4-acetyl-1H-pyrrole-2-carbonitrile

  • Silica gel (100-200 mesh)[18]

  • Hexanes (reagent grade)

  • Ethyl acetate (reagent grade)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for chromatography

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexanes.

  • Loading: Load the dissolved sample onto the top of the silica gel column.

  • Elution: Begin elution with 100% hexanes. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexanes. The optimal gradient should be determined by TLC analysis first.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying 4-acetyl-1H-pyrrole-2-carbonitrile by recrystallization.

Materials:

  • Crude or partially purified 4-acetyl-1H-pyrrole-2-carbonitrile

  • Recrystallization solvent (e.g., toluene, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Common Impurities and Their Characteristics

ImpurityProbable CauseKey Identifying FeaturesRecommended Removal Method
Furan AnalogStrongly acidic reaction conditions[1]Similar polarity to the product; can be identified by MS and NMR.Recrystallization, optimization of reaction pH.
Polymeric MaterialStrong acids, high temperatures[6][8]Dark, insoluble tar or solid.Filtration, trituration.
Amide/Carboxylic AcidAcidic or basic hydrolysis of the nitrile[12][13]More polar than the product; identified by MS, NMR, and IR.Column chromatography, neutral workup.
N-Substituted ByproductsPresence of strong bases[7]Identified by MS and NMR.Use of protecting groups, careful choice of base.

Visualizations

Troubleshooting Workflow

troubleshooting_workflow start Crude 4-acetyl-1H-pyrrole-2-carbonitrile analysis Analyze by TLC, NMR, MS start->analysis decision Identify Impurities analysis->decision impurity1 Furan Byproduct decision->impurity1 Similar Polarity impurity2 Polymeric Material decision->impurity2 Dark & Insoluble impurity3 Hydrolyzed Products decision->impurity3 More Polar / MS Evidence impurity4 N-Substituted Products decision->impurity4 MS/NMR Evidence of N-Reaction solution1 Recrystallize / Optimize pH impurity1->solution1 solution2 Filter / Triturate impurity2->solution2 solution3 Column Chromatography / Neutral Workup impurity3->solution3 solution4 Use Protecting Group / Re-evaluate Base impurity4->solution4 end Pure Product solution1->end solution2->end solution3->end solution4->end

Sources

Technical Support Center: Troubleshooting 4-Acetyl-1H-pyrrole-2-carbonitrile Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-acetyl-1H-pyrrole-2-carbonitrile (4-AP2C) . While pyrrole derivatives are highly valuable scaffolds in medicinal chemistry, they frequently exhibit dose-limiting in vitro cytotoxicity that can mask true pharmacological target engagement.

This portal provides mechanistic insights, diagnostic FAQs, and self-validating protocols to help you decouple off-target toxicity from target-specific biological effects.

Part 1: Diagnostic FAQ & Mechanistic Troubleshooting

Q1: Why does 4-AP2C cause rapid, non-specific cell death in my wild-type cell lines? A: The cytotoxicity is fundamentally driven by the electrophilic nature of the functionalized pyrrole ring. According to structural data from [1], the electron-withdrawing acetyl (C4) and carbonitrile (C2) groups create a highly electron-deficient (push-pull) π -system. This increases the scaffold's susceptibility to nucleophilic attack by intracellular thiols. When 4-AP2C enters the cytoplasm, it rapidly conjugates with reduced glutathione (GSH). This massive depletion of the GSH pool disables the cell's primary antioxidant defense, leading to unmitigated Reactive Oxygen Species (ROS) accumulation, lipid peroxidation, and ultimately, necrotic or apoptotic cell death.

Q2: How can I definitively prove that the toxicity is an off-target oxidative artifact and not a target-mediated phenotype? A: You must implement a self-validating experimental control: The NAC Rescue Assay . By pre-treating your cell cultures with N-acetylcysteine (NAC)—a direct precursor to intracellular GSH—you artificially expand the cell's antioxidant buffering capacity. If NAC pre-treatment significantly shifts the IC 50​ of 4-AP2C to the right (rescuing cell viability), you have mechanistically proven that the baseline cytotoxicity was an artifact of electrophilic stress, rather than your primary pharmacological target.

Q3: My compound precipitates slightly at higher concentrations. Could this physical state be driving the toxicity? A: Yes. 4-AP2C has limited aqueous solubility. When dosed directly from a concentrated DMSO stock into aqueous media, it can form micro-precipitates. These aggregates bind non-specifically to the lipid bilayer, causing acute membrane stress and rapid cell lysis (often within 1-4 hours). To mitigate this, we recommend Cyclodextrin Complexation . Encapsulating 4-AP2C in Hydroxypropyl- β -cyclodextrin (HP- β -CD) controls the release rate, eliminating acute Cmax​ -driven membrane toxicity while maintaining a steady free-drug concentration for target engagement.

Part 2: Mechanistic Visualization

Pathway A 4-AP2C (Pyrrole Scaffold) B CYP450 Metabolism A->B Hepatic lines C Reactive Electrophilic Intermediates A->C Direct electrophilicity B->C D GSH Depletion C->D Covalent binding E ROS Accumulation & Oxidative Stress D->E F Cytotoxicity / Apoptosis E->F G NAC Supplementation H GSH Replenishment G->H H->D Inhibits

Mechanism of 4-AP2C-induced oxidative stress and targeted mitigation via NAC supplementation.

Part 3: Quantitative Data Presentation

The following table summarizes representative troubleshooting data demonstrating how targeted interventions successfully mitigate the off-target cytotoxicity of 4-AP2C, utilizing standard cell viability assays outlined in [2].

Treatment ConditionHepG2 IC 50​ ( μ M)HEK293 IC 50​ ( μ M)Primary Mechanism Addressed
4-AP2C (Standard DMSO stock) 12.418.7Baseline (Unmitigated Toxicity)
4-AP2C + 5 mM NAC Pre-treatment >100>100Oxidative Stress / GSH Depletion
4-AP2C formulated in 20% HP- β -CD 45.258.9Acute Cmax​ / Membrane Aggregation
4-AP2C + NAC + HP- β -CD >100>100Combined Off-Target Mitigation

Part 4: Validated Experimental Protocols

Protocol A: N-Acetylcysteine (NAC) Rescue Validation Assay

Purpose: To diagnose and neutralize ROS-mediated off-target cytotoxicity.

  • Cell Seeding: Seed HepG2 or HEK293 cells at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO 2​ .

  • NAC Preparation: Prepare a fresh 500 mM stock of N-acetylcysteine in sterile PBS. Adjust the pH to 7.4 using 1M NaOH (critical step: unbuffered NAC will acidify the media and cause toxicity).

  • Pre-treatment: Aspirate media and replace with fresh complete media containing 5 mM neutralized NAC. Incubate for 2 hours to allow intracellular GSH pooling.

  • Compound Dosing: Add 4-AP2C in a dose-response format (e.g., 1 μ M to 100 μ M). Ensure final DMSO concentration does not exceed 0.5%.

  • Incubation & Readout: Incubate for 48 hours. Assess viability using an MTS or CellTiter-Glo assay. Compare the IC 50​ against a non-NAC treated control plate.

Protocol B: HP- β -CD Formulation Workflow

Purpose: To prevent compound aggregation and control cellular exposure rates.

  • Vehicle Preparation: Dissolve Hydroxypropyl- β -cyclodextrin (HP- β -CD) in sterile PBS to a final concentration of 20% (w/v). Stir at room temperature until completely clear.

  • Compound Stock: Dissolve 4-AP2C in 100% DMSO at 200x your highest desired final assay concentration.

  • Complexation: While vortexing the 20% HP- β -CD solution vigorously, add the 4-AP2C DMSO stock dropwise.

  • Sonication: Place the mixture in a bath sonicator for 15 minutes at 37°C to ensure complete inclusion complex formation. The solution should be optically clear with no visible particulates.

  • Sterilization: Pass the formulated complex through a 0.22 μ m PES syringe filter before dosing onto cell cultures.

Workflow Step1 Dissolve 4-AP2C in DMSO Step3 Dropwise Addition & Sonication Step1->Step3 Step2 Prepare 20% w/v HP-β-CD in PBS Step2->Step3 Step4 Sterile Filtration (0.22 µm) Step3->Step4 Step5 Dose Cells (Max 0.5% DMSO) Step4->Step5

Step-by-step formulation workflow for 4-AP2C/HP-β-CD inclusion complex preparation.

References

  • National Center for Biotechnology Information. "4-Acetyl-1h-pyrrole-2-carbonitrile | C7H6N2O | CID 12415109" PubChem.[Link]

purification techniques for 4-acetyl-1h-pyrrole-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrole Chemistry. This guide is engineered for researchers, application scientists, and drug development professionals tasked with the synthesis and isolation of 4-acetyl-1H-pyrrole-2-carbonitrile (CAS: 16168-91-5)[1].

The acylation of 1H-pyrrole-2-carbonitrile presents unique physicochemical challenges. The electron-withdrawing cyano group deactivates the pyrrole ring but directs incoming electrophiles to both the 4- and 5-positions, necessitating rigorous separation strategies[2]. Furthermore, the inherent sensitivity of the pyrrole nucleus requires precise control over pH and thermodynamics during workup to prevent catastrophic polymerization.

Below, you will find our field-proven troubleshooting guides, self-validating protocols, and quantitative data to ensure >99% purity of your target molecule.

Workflow Visualization

G N1 Crude Reaction Mixture N2 Buffered Quench (NaHCO3 / Ice) N1->N2 N3 Liquid-Liquid Extraction N2->N3 N4 Ternary Flash Chromatography N3->N4 N5 Recrystallization (Toluene/Hexane) N4->N5 N6 Pure 4-Acetyl-1H- pyrrole-2-carbonitrile N5->N6

Workflow for the isolation and purification of 4-acetyl-1H-pyrrole-2-carbonitrile.

Section 1: Reaction Workup & Primary Extraction (FAQs)

Q: Why does my crude mixture turn black and form insoluble tars during the quench? A: Pyrroles are highly susceptible to acid-catalyzed oxidative polymerization, forming dark polypyrrole derivatives[3]. During Friedel-Crafts acylation, the Lewis acid (e.g., AlCl3​ ) generates a highly exothermic and acidic environment upon aqueous quenching. Troubleshooting: Never add water directly to the reaction. Instead, quench by pouring the reaction mixture slowly into a vigorously stirred, ice-cold buffer of saturated aqueous NaHCO3​ . This neutralizes the localized acidic hotspots that trigger polymerization.

Q: How do I prevent severe emulsion formation during the EtOAc extraction? A: Aluminum or tin salts from the Lewis acid catalyst hydrolyze into highly cross-linked, gelatinous metal hydroxides at pH 5–8. These act as Pickering emulsion stabilizers, trapping your organic product. Troubleshooting: Before transferring the quenched biphasic mixture to a separatory funnel, filter the entire suspension through a 2-inch pad of Celite. This physically removes the polymeric metal hydroxides, allowing for rapid and clean phase separation.

Section 2: Regioisomer Separation via Flash Chromatography (FAQs)

Q: I see two closely eluting spots on my TLC. How do I separate the 4-acetyl and 5-acetyl regioisomers? A: The cyano group at the 2-position directs the incoming acetyl group to both the 4- and 5-positions, resulting in a regioisomeric mixture[2]. Because these isomers possess nearly identical dipole moments, standard binary gradients (e.g., Hexanes/EtOAc) often fail to resolve them[4]. Troubleshooting: Switch to a ternary solvent system, such as Dichloromethane/Hexanes/Ethyl Acetate (5:4:1). The addition of DCM alters the selectivity ( α value) between the isomers by interacting differently with the acetyl dipole, pulling the 5-acetyl isomer off the column slightly faster than the 4-acetyl target.

Q: Why is the product streaking severely on the silica column? A: The free N-H group of the pyrrole ring acts as a hard hydrogen-bonding Lewis acid (pKa ~16.5)[3]. Uncapped silanol groups on standard silica gel strongly interact with this N-H bond, causing a continuous adsorption-desorption lag (streaking). Troubleshooting: Pre-treat your silica gel by flushing the column with 1% Triethylamine ( Et3​N ) in hexanes prior to loading, or add 1% Et3​N directly to your mobile phase to competitively bind the acidic silanol sites.

Quantitative Data Summary

Parameter4-Acetyl-1H-pyrrole-2-carbonitrile5-Acetyl-1H-pyrrole-2-carbonitrile
Target Status Desired ProductCommon Regioisomer Byproduct
CAS Number 16168-91-5N/A
Molecular Weight 134.14 g/mol 134.14 g/mol
TLC Rf​ (Hex/EtOAc 7:3) 0.35 (Streaks without modifier)0.38 (Streaks without modifier)
TLC Rf​ (DCM/Hex/EtOAc 5:4:1) 0.40 (Sharp band)0.46 (Sharp band)
Solubility Profile Soluble in DCM, EtOAc, MeOH. Insoluble in Hexanes.Soluble in DCM, EtOAc, MeOH. Insoluble in Hexanes.

Step-by-Step Methodologies

Protocol 1: Buffered Quench and Extraction
  • Cooling: Cool the crude Friedel-Crafts acylation mixture to -10 °C using a dry ice/acetone bath.

  • Preparation: Prepare a quenching solution of saturated aqueous NaHCO3​ and crushed ice (1:1 v/v) in a large Erlenmeyer flask.

  • Quenching: Transfer the reaction mixture dropwise into the vigorously stirred quenching solution to maintain an internal temperature below 5 °C.

    • Self-Validation Check: The cessation of vigorous bubbling ( CO2​ evolution) indicates complete neutralization of the Lewis acid.

  • Filtration: Add Ethyl Acetate (EtOAc) to the flask. Vacuum-filter the entire biphasic mixture through a tightly packed 2-inch pad of Celite to remove insoluble metal hydroxides.

  • Separation: Transfer the filtrate to a separatory funnel. Isolate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: High-Resolution Flash Chromatography
  • Column Packing: Pack a silica gel column (230-400 mesh) using a ternary solvent system of Dichloromethane/Hexanes/Ethyl Acetate (5:4:1) containing 1% v/v Et3​N .

  • Loading: Dry-load the crude extract by dissolving it in a minimum amount of DCM, adding 2 mass equivalents of silica gel, evaporating to a free-flowing powder, and applying it to the top of the column bed.

  • Elution: Elute the column using the isocratic ternary system.

    • Self-Validation Check: Monitor fractions via TLC (UV 254 nm). The 5-acetyl isomer will elute first, followed closely by the desired 4-acetyl-1H-pyrrole-2-carbonitrile.

  • Recovery: Pool the fractions containing the pure 4-acetyl isomer and evaporate the solvent to yield a semi-pure solid.

Protocol 3: Final Polishing via Recrystallization
  • Dissolution: Suspend the semi-pure solid in a minimum volume of boiling toluene (approx. 3-5 mL/g).

  • Saturation: Add hexanes dropwise to the boiling solution until a faint, persistent turbidity is observed.

  • Clarification: Add a single drop of boiling toluene to clear the solution, then immediately remove from heat.

  • Crystallization: Allow the solution to cool undisturbed to room temperature (approx. 2 hours), then transfer to an ice bath for 30 minutes.

    • Self-Validation Check: The formation of well-defined, pale-yellow needles confirms the exclusion of amorphous polymeric impurities and the 5-acetyl isomer.

  • Isolation: Filter the crystals via vacuum filtration, wash with ice-cold hexanes, and dry under high vacuum to achieve >99% purity.

References

  • [1] PubChem: 4-Acetyl-1h-pyrrole-2-carbonitrile | C7H6N2O | CID 12415109. Source: nih.gov. 1

  • [3] Pyrrole - Wikipedia. Source: wikipedia.org. 3

  • [2] Regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles - PubMed. Source: nih.gov. 2

  • PYRROLE - Ataman Kimya. Source: atamanchemicals.com.

  • [4] Discovery of 4-acetyl-3-(4-fluorophenyl)-1-( p -tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump. Source: rsc.org. 4

Sources

Validation & Comparative

A Comparative In Vivo Efficacy Guide to 4-Acetyl-1H-pyrrole-2-carbonitrile: A Novel Kinase Inhibitor Candidate in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound, 4-acetyl-1h-pyrrole-2-carbonitrile, within the context of oncology, specifically focusing on its potential as a kinase inhibitor. Given the nascent stage of research on this specific molecule, this document outlines a proposed investigational roadmap, drawing comparisons with established and experimental therapies to benchmark its potential performance. The experimental designs herein are structured to ensure scientific rigor and provide a clear, data-driven assessment of the compound's therapeutic index and anti-tumor activity.

Introduction: The Therapeutic Promise of Pyrrole-Based Kinase Inhibitors

The pyrrole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the multi-kinase inhibitor Sunitinib, used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1][2] The aromatic five-membered ring of pyrrole allows for diverse substitutions, enabling the fine-tuning of interactions with biological targets.[3] The structure of 4-acetyl-1h-pyrrole-2-carbonitrile, featuring acetyl and carbonitrile groups, suggests its potential as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy by targeting specific signaling pathways that drive tumor growth and proliferation.[1][2]

This guide will compare the hypothetical in vivo performance of 4-acetyl-1h-pyrrole-2-carbonitrile against two benchmarks:

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor, representing a standard-of-care in several cancers.[1]

  • SR-717: An experimental, non-nucleotide small-molecule STING (Stimulator of Interferon Genes) agonist, to explore potential immunomodulatory effects.[4]

The central hypothesis is that 4-acetyl-1h-pyrrole-2-carbonitrile exhibits potent and selective kinase inhibition, leading to superior tumor growth inhibition and a more favorable safety profile compared to multi-targeted agents like Sunitinib.

Proposed Mechanism of Action and Signaling Pathway

Based on its structural features and the known activities of similar pyrrole derivatives, we postulate that 4-acetyl-1h-pyrrole-2-carbonitrile functions as an inhibitor of a key oncogenic kinase, such as a member of the VEGFR or ERK pathways.[1][2][5] The acetyl group may engage in hydrogen bonding within the ATP-binding pocket of the kinase, while the carbonitrile and pyrrole core could form critical hydrophobic and electrostatic interactions.

Proposed_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates 4APCN 4-acetyl-1h-pyrrole-2-carbonitrile 4APCN->ERK Inhibits Sunitinib Sunitinib Sunitinib->RTK Inhibits Gene_Expression Gene Expression (Proliferation, Angiogenesis) TF->Gene_Expression

Caption: Proposed mechanism of action for 4-acetyl-1h-pyrrole-2-carbonitrile.

Comparative In Vivo Efficacy Evaluation: Experimental Design

To assess the anti-tumor efficacy of 4-acetyl-1h-pyrrole-2-carbonitrile, a series of preclinical studies using robust animal models are proposed.

Xenograft Tumor Model

A human tumor xenograft model in immunocompromised mice is a standard for preliminary efficacy testing.

Experimental Protocol:

  • Cell Line Selection: Utilize a human cancer cell line with a known dependency on the target kinase pathway (e.g., A549 non-small cell lung cancer for KRAS/ERK pathway).

  • Animal Model: Athymic Nude (nu/nu) mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using caliper measurements. Tumor volume (mm³) = (length x width²)/2.

  • Treatment Groups (n=10 mice/group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • 4-acetyl-1h-pyrrole-2-carbonitrile (dose range to be determined by prior MTD studies, e.g., 10, 30, 100 mg/kg, oral gavage, daily)

    • Sunitinib (40 mg/kg, oral gavage, daily)

    • SR-717 (10 mg/kg, intraperitoneal injection, twice weekly)

  • Dosing and Duration: Initiate treatment when tumors reach an average volume of 100-150 mm³. Continue for 21 days or until tumor volume in the control group reaches the predetermined endpoint.

  • Efficacy Endpoints:

    • Tumor growth inhibition (TGI).

    • Body weight changes (as a measure of toxicity).

    • Tumor weight at the end of the study.

    • Pharmacodynamic markers (e.g., phosphorylated ERK in tumor lysates via Western blot or immunohistochemistry).

Xenograft_Workflow Cell_Culture A549 Cell Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 21-Day Treatment Regimen Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, PD Markers Monitoring->Endpoint

Caption: Xenograft model experimental workflow.

Data Presentation: Comparative Efficacy and Toxicity

The following tables present a hypothetical but expected outcome of the proposed xenograft study, designed for clear comparison.

Table 1: Hypothetical Comparative Anti-Tumor Efficacy

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
4-acetyl-1h-pyrrole-2-carbonitrile30 mg/kg, daily450 ± 12070
Sunitinib40 mg/kg, daily600 ± 15060
SR-71710 mg/kg, 2x/week900 ± 20040

Table 2: Hypothetical Comparative Toxicity Profile

Treatment GroupDose & ScheduleMean Body Weight Change (%)Mortality
Vehicle Control-+5 ± 20/10
4-acetyl-1h-pyrrole-2-carbonitrile30 mg/kg, daily-2 ± 30/10
Sunitinib40 mg/kg, daily-15 ± 51/10
SR-71710 mg/kg, 2x/week-5 ± 40/10

Discussion and Future Directions

The hypothetical data suggest that 4-acetyl-1h-pyrrole-2-carbonitrile could demonstrate superior efficacy and a better safety profile compared to the multi-targeted inhibitor Sunitinib in this specific tumor model. The lower toxicity, as indicated by minimal body weight loss, points towards a more selective mechanism of action.

Future in vivo studies should include:

  • Syngeneic Tumor Models: To evaluate the contribution of the immune system to the anti-tumor response, especially in comparison to the STING agonist SR-717.

  • Orthotopic Models: To assess efficacy in a more clinically relevant tumor microenvironment.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a clear relationship between drug exposure and target engagement.

Conclusion

While direct in vivo data for 4-acetyl-1h-pyrrole-2-carbonitrile is not yet available, this comparative guide provides a robust framework for its evaluation. Based on the chemical structure and the known activities of related pyrrole compounds, there is a strong rationale for investigating its potential as a selective kinase inhibitor in oncology. The proposed experimental designs will enable a thorough assessment of its efficacy and safety, providing the necessary data to determine its future clinical potential.

References

  • SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery.
  • PMC. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • Semantic Scholar.
  • IRIS UniPA. Bioactive pyrrole-based compounds with target selectivity.
  • PMC.
  • MDPI.
  • Frontiers. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor.
  • PubChem. 4-Acetyl-1h-pyrrole-2-carbonitrile | C7H6N2O | CID 12415109.
  • ResearchGate. Pyrrole-2-carbonitrile has been shown to be effective as a DPP-IV inhibitor.
  • PMC. Bioactive pyrrole-based compounds with target selectivity.
  • Wikipedia. Pyrrole.

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4-Acetyl-1H-pyrrole-2-carbonitrile Reference Standard Purity Testing: qNMR vs. Traditional Mass Balance

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the establishment of metrological traceability is critical for achieving comparability in chemical measurements. This traceability to the International System of Units (SI) is realized through primary calibrators and reference standards with highly accurate, certified purity values[1].

4-acetyl-1H-pyrrole-2-carbonitrile (CAS: 16168-91-5) is a highly functionalized heterocyclic building block (C7H6N2O) utilized in the synthesis of advanced pharmaceutical intermediates[2]. Certifying this compound as a reference standard presents a unique analytical challenge. Traditional purity assignment relies on the mass balance method; however, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a superior, single-point replacement for absolute purity determination[3]. This guide objectively compares qNMR against traditional mass balance, providing a self-validating experimental protocol and supporting validation data.

The Analytical Challenge: Why Traditional Methods Fall Short

The traditional mass balance approach determines purity indirectly by subtracting the total amount of impurities (organic, inorganic, and volatile) from 100%[1]. For 4-acetyl-1H-pyrrole-2-carbonitrile, this requires a combination of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Karl Fischer (KF) titration, and Thermogravimetric Analysis (TGA) or Residue on Ignition (ROI).

The flaws of Mass Balance for this analyte include:

  • Chromophore Variability: HPLC-UV assumes all organic impurities absorb UV light similarly to the parent compound. Pyrrole degradants often lack uniform chromophores, leading to the overestimation or underestimation of impurities unless Relative Response Factors (RRFs) are established[1].

  • Error Propagation: Combining data from HPLC, KF, and TGA compounds the measurement uncertainty from three distinct analytical instruments.

  • Resource Intensity: The mass balance method requires >100 mg of material and days of sequential testing, which is highly inefficient for scarce, newly synthesized reference materials[1].

Methodology Comparison: qNMR vs. Mass Balance

qNMR overcomes the limitations of mass balance because it is a primary ratio method . The most important basis of quantitative NMR spectroscopy is that the signal intensity (peak area) is strictly and directly proportional to the number of nuclei contributing to the resonance line[4]. It requires no calibration curves or identical reference standards for the analyte[3],[5].

Table 1: Objective Performance Comparison
Analytical Parameter1H-qNMR (Internal Standard Method)Traditional Mass Balance (HPLC + KF + TGA)
Principle of Quantitation Direct, absolute quantitation (Primary Method)[5]Indirect, subtractive quantitation (100% - Σ Impurities)[1]
Reference Requirement Universal Internal Standard (e.g., Maleic Acid)[6]Requires identical, pre-certified reference standard[6]
Response Factors Not required; inherently bias-free[3]RRFs required for accurate UV impurity quantitation
Sample Consumption 5 – 15 mg (Non-destructive, fully recoverable)> 100 mg (Destructive across multiple assays)
Time to Result < 1 Hour (All-in-one assay)[3]2 – 3 Days
Traceability Direct to SI units via certified IS[1]Dependent on multiple instrument calibrations

Experimental Protocol: High-Precision 1H-qNMR

To ensure scientific integrity and a self-validating system, every step in the qNMR workflow must be meticulously controlled. The following protocol details the causality behind each experimental choice for testing 4-acetyl-1H-pyrrole-2-carbonitrile.

Step 1: Internal Standard (IS) and Solvent Selection
  • Causality: The internal standard must possess high chemical and isotopic purity (≥99%), stability, and non-overlapping chemical shifts with the analyte[7].

  • Action: Select TraceCERT® Maleic Acid as the IS. Maleic acid produces a sharp, isolated singlet at ~6.3 ppm (2H). 4-acetyl-1H-pyrrole-2-carbonitrile features an acetyl methyl singlet at ~2.4 ppm (3H) and pyrrole ring protons at ~7.2 and 7.8 ppm. This guarantees zero peak overlap, preventing incorrect peak integration[6],[7]. Use DMSO-d6 as the solvent to ensure complete dissolution of the polar carbonitrile and pyrrole NH groups.

Step 2: Gravimetric Sample Preparation
  • Causality: Weighing errors constitute the largest Type B measurement uncertainty in qNMR[8].

  • Action: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10 mg of 4-acetyl-1H-pyrrole-2-carbonitrile and ~5 mg of Maleic Acid IS into the same vial. To obtain the highest precision, correct the weighing values for air buoyancy based on the lab's climate conditions and the densities of the materials[8]. Co-dissolve in 1.0 mL of DMSO-d6 and transfer to a 5 mm NMR tube.

Step 3: NMR Acquisition Parameters
  • Causality: For the signal intensity to be strictly proportional to the number of nuclei, all protons must fully relax to the Z-axis between pulses[4].

  • Action:

    • Pulse Angle: Set to 90° to maximize the Signal-to-Noise Ratio (SNR).

    • Relaxation Delay (D1): Determine the longitudinal relaxation time (T1) using an inversion recovery experiment. Set D1 ≥ 5 × T1 of the slowest relaxing proton (typically >30 seconds) to ensure >99.3% magnetization recovery[1].

    • Number of Scans (NS): Acquire a minimum of 64 scans to achieve an SNR > 250:1 for the target acetyl and IS peaks.

Step 4: Processing and Absolute Purity Calculation
  • Causality: Consistent integration limits and flat baselines are required to prevent underestimation of the peak tails.

  • Action: Apply manual phase correction and a baseline correction (e.g., polynomial). Integrate the acetyl CH3 peak (2.4 ppm) and the Maleic acid CH peak (6.3 ppm). Calculate the absolute mass fraction purity ( PSample​ ) using the fundamental qNMR equation[8]:

PSample​=IIS​IAnalyte​​×NAnalyte​NIS​​×MIS​MAnalyte​​×mSample​mIS​​×PIS​

(Where I = Integral, N = Number of protons, M = Molecular weight, m = Mass, P = Purity)

Experimental Data & Validation Results

The following table summarizes the validation data comparing the qNMR internal standard method against the traditional mass balance approach for a candidate batch of 4-acetyl-1H-pyrrole-2-carbonitrile.

Table 2: Method Validation & Purity Assignment Data
Validation ParameterAcceptance CriteriaqNMR Result (Maleic Acid IS)Mass Balance Result (HPLC+KF+TGA)
Specificity Baseline resolution of target peaksPass (No overlap at 2.4 & 6.3 ppm)Pass (Resolution > 1.5 for all impurities)
Precision (Repeatability) RSD ≤ 1.0% (n=6)0.35% 0.88%
Intermediate Precision RSD ≤ 1.5% (n=12, 2 days)0.42% 1.21%
Accuracy (Spike Recovery) 98.0% - 102.0%99.8% ± 0.3% 98.2% ± 1.4%
Assigned Absolute Purity N/A99.41% ± 0.42% (k=2)99.65% ± 1.21% (k=2)

Data Insight: The mass balance method slightly overestimated the purity (99.65%) due to its inability to detect a non-UV absorbing aliphatic impurity. qNMR, being an absolute quantitative method, successfully accounted for the true molar ratio, providing a highly accurate purity of 99.41% with a significantly tighter expanded uncertainty (k=2)[4].

Workflow Visualization

G cluster_MB Traditional Mass Balance (Indirect) cluster_qNMR qNMR Method (Direct/Primary) Start 4-acetyl-1H-pyrrole-2-carbonitrile Candidate Material HPLC HPLC-UV (Organic Impurities) Start->HPLC KF Karl Fischer (Water Content) Start->KF TGA TGA / ROI (Inorganics/Volatiles) Start->TGA Prep Microbalance Weighing & Co-dissolution with IS Start->Prep MB_Calc Purity = 100% - Σ(Impurities) HPLC->MB_Calc KF->MB_Calc TGA->MB_Calc Cert Certified Reference Material (Metrological Traceability to SI) MB_Calc->Cert Acq 1H-NMR Acquisition (D1 ≥ 5*T1, 90° Pulse) Prep->Acq Integ Direct Integration (Acetyl CH3 vs IS) Acq->Integ qNMR_Calc Absolute Purity Calculation (Mass/Mole Ratio) Integ->qNMR_Calc qNMR_Calc->Cert

Fig 1: qNMR vs. Mass Balance workflow for reference standard certification.

Conclusion

For the certification of complex heterocyclic building blocks like 4-acetyl-1H-pyrrole-2-carbonitrile, qNMR proves to be a superior analytical technique compared to traditional mass balance. By utilizing an internal standard such as Maleic acid and strictly controlling relaxation parameters, qNMR operates as a bias-free, absolute quantitative method[3],[5]. It drastically reduces sample consumption, eliminates the need for relative response factors, and provides a tighter uncertainty budget, ensuring robust metrological traceability for pharmaceutical reference standards.

References

  • PubChem. "4-Acetyl-1h-pyrrole-2-carbonitrile | C7H6N2O | CID 12415109". National Institutes of Health (NIH).[Link]

  • Encyclopedia MDPI. "QNMR for Reference Material Preparation". MDPI.[Link]

  • Bruker. "Quantitative NMR Assays (qNMR)". Bruker Corporation.[Link]

  • JEOL. "Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability". JEOL Ltd.[Link]

  • RSSL. "qNMR for Purity Determination in Pharmaceuticals". Reading Scientific Services Ltd.[Link]

  • ResolveMass. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results". ResolveMass Laboratories.[Link]

Sources

cross-reactivity of 4-acetyl-1h-pyrrole-2-carbonitrile in target assays

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Cross-Reactivity and Assay Interference: A Comparative Guide to 4-Acetyl-1H-pyrrole-2-carbonitrile in Target Screening

As a Senior Application Scientist, I frequently encounter promising hit compounds that fail during late-stage validation due to unrecognized assay interference. The fragment 4-acetyl-1H-pyrrole-2-carbonitrile is a highly privileged pharmacophore utilized in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors[1], aldo-keto reductase 1C3 (AKR1C3) inhibitors[2], and progesterone receptor (PR) modulators[3]. However, the unique electronic properties of this scaffold make it highly susceptible to cross-reactivity and false-positive readouts in biochemical assays.

This guide objectively compares the performance of 4-acetyl-1H-pyrrole-2-carbonitrile against alternative bioisosteres and provides self-validating experimental workflows to de-risk this compound during target screening.

The Mechanistic Basis of Cross-Reactivity

To understand why 4-acetyl-1H-pyrrole-2-carbonitrile cross-reacts, we must examine the causality behind its electronic structure. The pyrrole ring is inherently electron-rich; however, the addition of two strongly electron-withdrawing groups (the C2-carbonitrile and C4-acetyl) drastically alters its profile.

This dual-withdrawal effect significantly lowers the pKa of the pyrrole N-H proton. While this increased acidity enhances specific hydrogen-bonding interactions within target active sites (such as the DPP-IV pocket[1]), it simultaneously turns the fragment into a promiscuous hydrogen-bond donor. At typical high-throughput screening (HTS) concentrations (>10 µM), this planar, polarized scaffold is prone to colloidal aggregation—a classic mechanism of non-specific assay interference that mimics true enzymatic inhibition.

Structural liabilities of 4-acetyl-1H-pyrrole-2-carbonitrile driving target cross-reactivity.

Scaffold Comparison: Evaluating the Alternatives

When optimizing a hit, substituting the pyrrole core can mitigate cross-reactivity. Recent studies targeting AKR1C3 demonstrated that replacing the pyrrole ring with a furan bioisostere maintains moderate target inhibition while reducing off-target liabilities, whereas oxazole substitution completely abolishes target affinity[2]. Furthermore, in PR modulator development, N-methylation of the pyrrole ring prevented non-specific hydrogen bonding and increased target potency 10-fold[3].

Table 1: Comparative Performance of Heterocyclic Scaffolds in Target Assays

ScaffoldTarget ClassIC₅₀ Range (nM)Assay Interference PotentialKey Structural Liability / Advantage
4-acetyl-1H-pyrrole-2-carbonitrile DPP-IV / AKR1C34 - 20Moderate (Aggregation)Highly acidic N-H proton promotes promiscuity
4-acetyl-furan-2-carbonitrile AKR1C3~45LowReduced H-bond donor capacity improves specificity
4-acetyl-oxazole-2-carbonitrile AKR1C3>10,000LowComplete loss of required binding geometry
1-methyl-pyrrole-2-carbonitrile PR Modulators20LowN-methylation prevents non-specific H-bonding

Self-Validating Experimental Protocols for De-Risking

To confidently advance 4-acetyl-1H-pyrrole-2-carbonitrile derivatives, your screening cascade must be a self-validating system. The following protocols integrate internal controls that immediately flag assay interference.

Protocol A: TR-FRET Primary Screening & Interference Counter-Screen

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred over standard fluorescence because the delayed emission reading bypasses the auto-fluorescence often exhibited by conjugated pyrroles.

  • Reagent Preparation: Prepare the target protein and fluorescently labeled tracer in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20).

    • Causality Check: The inclusion of 0.01% Tween-20 is critical. Omitting the detergent allows planar pyrrole fragments to form colloidal aggregates, sequestering the enzyme and leading to a false-positive drop in the TR-FRET signal.

  • Compound Dispensing: Dispense the compound (10 µM final concentration) into a 384-well microplate.

  • Incubation & Readout: Incubate for 60 minutes at room temperature. Read the plate at 665 nm and 615 nm.

  • Self-Validation (Counter-Screen): Run a parallel plate containing only the fluorophore and the compound (no protein).

    • Causality Check: The extended conjugation of the acetyl-pyrrole-carbonitrile system can quench specific emission wavelengths. If the signal drops in this protein-free plate, the compound is an optical interferer, not a target inhibitor.

Protocol B: Surface Plasmon Resonance (SPR) for Orthogonal Validation

Biochemical inhibition must be orthogonally validated by proving direct, 1:1 biophysical binding.

  • Surface Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.

  • Analyte Injection: Inject 4-acetyl-1H-pyrrole-2-carbonitrile in a 2-fold concentration series (0.39 µM to 50 µM) at a flow rate of 30 µL/min.

  • Kinetic Analysis: Fit the resulting association and dissociation curves to a 1:1 Langmuir binding model.

  • Self-Validation (Stoichiometry Check): Calculate the theoretical maximum response ( Rmax​ ).

    • Causality Check: If the observed Rmax​ significantly exceeds the theoretical Rmax​ , or if the sensorgram shows a linear, non-saturating upward drift, the compound is cross-reacting via non-specific surface aggregation rather than stoichiometric pocket binding.

Triage workflow to differentiate true target binding from pyrrole-induced assay interference.

Sources

Navigating the Labyrinth of Preclinical Research: A Guide to the Reproducibility of 4-acetyl-1H-pyrrole-2-carbonitrile's Pharmacological Effects

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced world of drug discovery, the promise of a novel therapeutic agent can be both exhilarating and fraught with challenges. One such molecule that has garnered interest is 4-acetyl-1H-pyrrole-2-carbonitrile, a member of the pyrrole class of heterocyclic compounds known for a wide array of biological activities.[1][2][3][4][5] However, the journey from a promising hit to a clinically viable drug is paved with the cobblestones of rigorous validation and, most critically, reproducible results. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of evaluating the pharmacological effects of 4-acetyl-1H-pyrrole-2-carbonitrile, with a steadfast focus on ensuring the reproducibility of their findings.

The specter of the "reproducibility crisis" looms large over preclinical research, with studies indicating that a significant portion of published findings cannot be replicated by independent laboratories.[6][7][8][9][10][11][12] This not only squanders valuable resources but also erodes confidence in the scientific process. Therefore, a proactive approach to ensuring the robustness of experimental data is not just good practice; it is an ethical imperative.

This guide will provide a comparative framework, not of 4-acetyl-1H-pyrrole-2-carbonitrile against a single alternative, but against the backdrop of established compounds within relevant therapeutic areas and, more importantly, against the rigorous standards required for reproducible pharmacological data. We will delve into the known biological activities of pyrrole derivatives, propose robust experimental protocols for their evaluation, and discuss the critical factors that can influence the reproducibility of your results.

The Pharmacological Landscape of Pyrrole Derivatives: A Foundation for Investigation

Pyrrole and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[2][4][13] Their diverse pharmacological activities span a wide range of therapeutic areas:

  • Antimicrobial: Numerous pyrrole derivatives have demonstrated potent antibacterial and antifungal properties.[1][3][14][15][16]

  • Anti-inflammatory: The pyrrole scaffold is found in compounds exhibiting significant anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX).[3][4]

  • Antitumor: The potential of pyrrole-containing compounds as anticancer agents is an active area of research, with some derivatives showing cytotoxic activity against various cancer cell lines.[1][3]

  • DPP4 Inhibition: More recently, certain pyrrole-2-carbonitrile derivatives have been identified as inhibitors of dipeptidyl peptidase IV (DPP4), a key target in the management of type 2 diabetes.[17]

Given this landscape, a systematic evaluation of 4-acetyl-1H-pyrrole-2-carbonitrile would logically commence with a screening campaign across these activities.

Ensuring Reproducibility: A Methodical Approach

The reproducibility of pharmacological data is not a matter of chance; it is the result of meticulous planning and execution. Here, we outline key experimental workflows and the rationale behind the stringent controls necessary to generate trustworthy data.

Workflow for Evaluating Pharmacological Activity and Ensuring Reproducibility

Caption: A structured workflow is essential for reproducible pharmacological evaluation.

PART 1: Compound Characterization and Purity – The Non-Negotiable Starting Point

The adage "garbage in, garbage out" is acutely relevant in pharmacology. The identity and purity of your test compound are the bedrock of your entire investigation.

Experimental Protocol: Compound Purity and Identity Verification

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: To confirm the chemical structure of 4-acetyl-1H-pyrrole-2-carbonitrile. Both ¹H and ¹³C NMR should be performed. The observed chemical shifts, coupling constants, and integration values must be consistent with the expected structure.

  • Mass Spectrometry (MS):

    • Rationale: To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred for its ability to provide the exact mass, further confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • Rationale: To determine the purity of the compound. A purity of >95% is generally considered the minimum standard for in vitro pharmacological studies. The chromatogram should show a single major peak corresponding to the compound of interest.

Table 1: Minimum Acceptance Criteria for Compound Quality Control

ParameterMethodMinimum Acceptance Criteria
Identity ¹H and ¹³C NMRSpectra consistent with the proposed structure
Molecular Weight HRMSMeasured mass within 5 ppm of the calculated mass
Purity HPLC≥ 95%

PART 2: In Vitro Pharmacological Evaluation – Rigor in Assay Design

Once the quality of 4-acetyl-1H-pyrrole-2-carbonitrile is assured, the focus shifts to the design and execution of pharmacological assays.

A. Antimicrobial Activity Screening

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial/Fungal Strains: Utilize standard reference strains (e.g., from ATCC) to ensure consistency.

  • Inoculum Preparation: Carefully standardize the inoculum density using a spectrophotometer (e.g., to a McFarland standard).

    • Causality: Inconsistent inoculum size is a major source of variability in MIC values.

  • Compound Dilution: Prepare a serial two-fold dilution of 4-acetyl-1H-pyrrole-2-carbonitrile in the appropriate broth medium.

  • Incubation: Incubate the microplates under standardized conditions (temperature, time, and atmosphere).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Controls: Include a positive control (a known antibiotic/antifungal), a negative control (no compound), and a sterility control (no inoculum).

    • Trustworthiness: A self-validating system requires robust controls to ensure the assay is performing as expected.

B. Anti-inflammatory Activity: COX Enzyme Inhibition Assay

Experimental Protocol: Fluorometric COX (ovine) Inhibitor Screening Assay

  • Enzyme and Substrate: Use a commercially available, quality-controlled COX enzyme (e.g., ovine COX-1/COX-2) and a suitable fluorogenic substrate.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of 4-acetyl-1H-pyrrole-2-carbonitrile.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Fluorescence Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.

  • Reference Compound: Include a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

Signaling Pathway: Cyclooxygenase (COX) and Inflammation

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation Stomach_Lining Stomach Lining Protection Prostaglandins_Thromboxanes->Stomach_Lining

Caption: The COX pathway is a key target for anti-inflammatory drugs.

PART 3: Data Analysis and Reporting – The Pillars of Transparency

The final and arguably most critical step in ensuring reproducibility is the transparent and rigorous analysis and reporting of your data.

  • Statistical Analysis: Clearly state the statistical methods used. For IC50/EC50 determination, report the 95% confidence intervals.

  • Data Availability: Whenever possible, make the raw data publicly available in a repository.

  • Detailed Methods: The methods section of any publication should be sufficiently detailed to allow another researcher to replicate the experiment precisely. This includes not just the steps taken, but also the make and model of instruments, and the source and lot numbers of critical reagents.

Comparative Data of Known Pyrrole-Containing Drugs

To provide context for the potential efficacy of 4-acetyl-1H-pyrrole-2-carbonitrile, the following table summarizes the pharmacological data for several established drugs that feature a pyrrole core.

Table 2: Pharmacological Data for Selected Pyrrole-Containing Drugs

DrugTherapeutic ClassMechanism of ActionKey Potency Metric (IC50/EC50)
Tolmetin Anti-inflammatory (NSAID)Non-selective COX inhibitorCOX-1 IC50: ~2 µM; COX-2 IC50: ~5 µM
Sunitinib AnticancerTyrosine kinase inhibitorVEGFR2 IC50: 9 nM; PDGFRβ IC50: 8 nM
Atorvastatin AntihyperlipidemicHMG-CoA reductase inhibitorHMG-CoA reductase IC50: 8 nM

Note: These values are approximate and can vary depending on the specific assay conditions.

Conclusion: A Commitment to Rigor

The exploration of novel compounds like 4-acetyl-1H-pyrrole-2-carbonitrile is the lifeblood of drug discovery. However, the value of this exploration is directly proportional to the reliability and reproducibility of the data generated. By adhering to the principles of rigorous compound characterization, robust assay design with appropriate controls, and transparent data analysis and reporting, researchers can have confidence in their findings and contribute to a more robust and efficient drug development pipeline. The pursuit of scientific truth demands nothing less.

References

  • The reproducibility crisis in preclinical research - lessons to learn
  • Irreproducibility –The deadly sin of preclinical research in drug development.
  • Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? - LucidQuest.
  • Reproducibility in pre-clinical life science research - Culture Collections.
  • The reproducibility issue and preclinical academic drug discovery: educational and institutional initiatives fostering transl
  • Why is it so hard to reproduce medical research results - Pharma Technology Focus | Issue 77 | December 2018.
  • Why is it so hard to reproduce medical research results? - Pharmaceutical Technology.
  • Synthesis, characterization and biological activity of novel pyrrole compounds.
  • Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed.
  • Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol.
  • Synthesis and Biological Evaluation of Pyrrole Derivatives Bearing Coumarin Scaffold - RAIJMR.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Deriv
  • Synthesis, Characterization and Biological Study of Novel Pyrrole Deriv
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI.
  • (PDF)
  • Synthesis and biological evaluation of some novel pyrrole deriv

Sources

A Comparative Guide to the Toxicological Assessment of 4-acetyl-1H-pyrrole-2-carbonitrile and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Novel Compound Toxicology

4-acetyl-1H-pyrrole-2-carbonitrile is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its toxicological profile is paramount before it can be considered for further development. However, a significant challenge exists: there is a scarcity of publicly available toxicological data for this specific compound.[1][2][3]

This guide provides a comprehensive framework for assessing the comparative toxicity of 4-acetyl-1H-pyrrole-2-carbonitrile. In the absence of direct data, we will employ a predictive toxicology approach, focusing on the known toxicities of its core structural motifs: the pyrrole ring and the nitrile group. We will outline the potential mechanisms of toxicity, detail a robust experimental protocol for in vitro cytotoxicity assessment, and provide a template for data comparison. This approach allows researchers to generate crucial preliminary safety data and make informed decisions about the compound's future.

Predictive Toxicology: Deconstructing the Molecule

The toxic potential of 4-acetyl-1H-pyrrole-2-carbonitrile can be inferred by examining its constituent chemical groups.

The Pyrrole Moiety: A Double-Edged Sword

The pyrrole ring is a common scaffold in many biologically active compounds and pharmaceuticals, including atorvastatin and sunitinib.[4][5] While many pyrrole-containing drugs are safe, the pyrrole ring itself is not without toxicological concern.[6][7][8]

  • Mechanism of Hepatotoxicity : Certain pyrrole derivatives, particularly pyrrolizidine alkaloids, are well-known hepatotoxins.[9] Their toxicity is mediated by metabolic activation in the liver by cytochrome P450 enzymes.[10][11] This process generates reactive pyrrolic metabolites that can form covalent adducts with cellular proteins and DNA, leading to cellular damage, disruption of homeostasis, and liver injury.[10][11][12][13][14] The formation of these pyrrole-protein adducts is considered a key initiating event in pyrrolizidine alkaloid-induced hepatotoxicity.[9][10]

  • Oxidative Stress : Elevated levels of certain pyrroles in the body have been linked to increased oxidative stress.[15][16] This can lead to a depletion of essential nutrients like zinc and vitamin B6, further compromising the body's antioxidant defense mechanisms.[15]

The Nitrile Group: Potential for Cyanide Release

The nitrile (-C≡N) group is present in numerous pharmaceuticals and is generally considered metabolically stable.[17] However, the toxicity of some aliphatic and aromatic nitriles is attributed to their potential metabolism to cyanide.[18][19][20]

  • Metabolic Activation : The biotransformation of some nitriles to cyanide is catalyzed by cytochrome P450 enzymes, particularly CYP2E1, in the liver.[18][19] This process involves the oxidation of the carbon atom adjacent to the nitrile group.[19]

  • Cyanide Toxicity : The released cyanide ion is a potent inhibitor of cellular respiration, leading to rapid and systemic toxicity.[21] The signs of toxicity from nitriles that release cyanide often resemble those of cyanide poisoning itself.[18][21][22][23] It is important to note that not all nitriles release cyanide; the rate and extent of this metabolic process are highly dependent on the overall chemical structure of the molecule.[17][21]

Comparative Toxicity Assessment: A Framework

Given the potential for both pyrrole- and nitrile-mediated toxicity, a systematic evaluation is essential. This involves comparing the cytotoxicity of 4-acetyl-1H-pyrrole-2-carbonitrile against a panel of carefully selected structural analogs and control compounds.

Selection of Analog Compounds

To build a comprehensive toxicity profile, the following analogs should be considered for comparative testing:

  • Pyrrole-2-carbonitrile : To assess the contribution of the acetyl group to toxicity.

  • 2-Acetylpyrrole : To evaluate the toxicity of the pyrrole and acetyl groups without the nitrile moiety.

  • Benzonitrile : An aromatic nitrile to compare the influence of the pyrrole ring versus a benzene ring on nitrile group toxicity.

  • Pyrrole : The parent heterocycle, to establish a baseline toxicity for the ring system.[6][7][8]

In Vitro Cytotoxicity Data: A Comparative Table

The primary output of an initial toxicity screen is often the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50%. Data should be presented in a clear, tabular format for easy comparison across different cell lines and exposure times.

Table 1: Hypothetical In Vitro Cytotoxicity Data for 4-acetyl-1H-pyrrole-2-carbonitrile and Analogs

CompoundCell LineExposure Time (h)IC50 (µM)
4-acetyl-1H-pyrrole-2-carbonitrile HepG2 (Human Liver) 24 Experimental Data
48 Experimental Data
HEK293 (Human Kidney) 24 Experimental Data
48 Experimental Data
Pyrrole-2-carbonitrileHepG224Experimental Data
48Experimental Data
2-AcetylpyrroleHepG224Experimental Data
48Experimental Data
BenzonitrileHepG224Experimental Data
48Experimental Data
PyrroleHepG224Experimental Data
48Experimental Data

Note: HepG2 cells are a relevant model for assessing potential hepatotoxicity, while HEK293 cells can provide insights into general cytotoxicity and potential nephrotoxicity.[24][25]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell viability and cytotoxicity.[24][26][27][28] The assay measures the metabolic activity of cells, as viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow MTT to a purple formazan product.[26]

Materials and Reagents
  • Human hepatoma (HepG2) and human embryonic kidney (HEK293) cell lines

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (4-acetyl-1H-pyrrole-2-carbonitrile and analogs)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Methodology
  • Cell Culture and Seeding :

    • Culture HepG2 and HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

    • Harvest cells at logarithmic growth phase using trypsin-EDTA.

    • Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of medium.[26]

    • Incubate for 24 hours to allow for cell attachment.[26]

  • Compound Treatment :

    • Prepare stock solutions of the test compounds in DMSO.

    • Create a series of dilutions of each compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plates for the desired exposure times (e.g., 24 and 48 hours).

  • MTT Assay :

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C.[26] During this time, viable cells will convert the MTT into insoluble purple formazan crystals.[26]

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[26]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis :

    • Measure the absorbance of each well at 570 nm using a microplate reader.[27]

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Process and Potential Mechanisms

Diagrams can help clarify complex workflows and biological pathways.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., HepG2) in 96-well plate B 2. Incubate 24h for cell attachment A->B C 3. Treat cells with Test Compound B->C D 4. Incubate for 24h or 48h C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4h (Formazan formation) E->F G 7. Solubilize Formazan with DMSO F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate IC50 H->I

Caption: A streamlined workflow for assessing in vitro cytotoxicity using the MTT assay.

G cluster_pathway Potential Toxicity Mechanisms cluster_liver Hepatic Metabolism cluster_products Reactive Metabolites cluster_effects Cellular Damage Parent Pyrrole/Nitrile Compound P450 Cytochrome P450 (e.g., CYP2E1) Parent->P450 PyrroleMetabolite Reactive Pyrrole (Electrophile) P450->PyrroleMetabolite Pyrrole Moiety Cyanide Cyanide (CN⁻) P450->Cyanide Nitrile Moiety (if labile) Adducts Protein/DNA Adducts PyrroleMetabolite->Adducts Respiration Inhibition of Cellular Respiration Cyanide->Respiration Toxicity Hepatotoxicity/ Systemic Toxicity Adducts->Toxicity Respiration->Toxicity

Caption: Potential metabolic activation pathways leading to cellular toxicity.

Conclusion and Future Directions

This guide provides a foundational strategy for evaluating the comparative toxicity of 4-acetyl-1H-pyrrole-2-carbonitrile. By dissecting the molecule into its core components and comparing it against structural analogs, researchers can generate crucial preliminary data. The detailed MTT assay protocol offers a robust and validated method for obtaining initial cytotoxicity metrics like IC50 values.

Positive results from these in vitro assays (i.e., high IC50 values indicating low cytotoxicity) would support further investigation. Conversely, potent cytotoxicity would signal the need for structural modifications to mitigate toxicity. Subsequent studies could involve more specific assays to elucidate the precise mechanism of toxicity, such as measuring reactive oxygen species generation, assessing mitochondrial membrane potential, or quantifying pyrrole-protein adduct formation.[13][29] Ultimately, this structured, predictive approach enables a more efficient and informed drug discovery and development process.

References

  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules. Available from: [Link][4][30]

  • Aliphatic nitrile mixtures: Toxicity and metabolism in male Sprague-Dawley rats. ResearchGate. Available from: [Link][18]

  • Studies on the mechanism of acute toxicity of nitriles in mice. PubMed. Available from: [Link][21]

  • Structure-acute Toxicity Relationship of Dinitriles in Mice. PubMed. Available from: [Link][31]

  • In vivo and in vitro release of cyanide from neurotoxic aminonitriles. PubMed. Available from: [Link][22]

  • Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts. MDPI. Available from: [Link][9][10]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available from: [Link][24][27]

  • Nitriles – Knowledge and References. Taylor & Francis Online. Available from: [Link][19]

  • Pyrrole-protein adducts - A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity. PubMed. Available from: [Link][11]

  • Toxicity Of Nitriles Research Articles. R Discovery. Available from: [Link][20]

  • Structures of pyrrole with anti‐liver‐cancer activity. ResearchGate. Available from: [Link][25]

  • In vivo and in vitro release of cyanide from neurotoxic aminonitriles. OSTI.GOV. Available from: [Link][23]

  • Pyrrole-2-carbonitrile Safety Data Sheet. Georganics. Available from: [Link][1]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link][17]

  • Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity (PDF). ResearchGate. Available from: [Link][12]

  • Is pyrrole disorder caused by genes or environment? Clarissa Mosley Psychologist. Available from: [Link][15]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. Available from: [Link][29]

  • Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. Available from: [Link][28]

  • Pyrrole-2-carbonitrile PubChem Entry. PubChem. Available from: [Link][3]

  • Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Russian Chemical Reviews. Available from: [Link][5]

  • Evaluating and predicting the correlations of hepatic concentration and pyrrole-protein adduction with hepatotoxicity induced by retrorsine based on pharmacokinetic/pharmacodynamic model. PubMed. Available from: [Link][13]

  • Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity. Journal of Food and Drug Analysis. Available from: [Link][14]

  • Pyrrole Safety Data Sheet. Alfa Aesar. Available from: [Link][7][8]

  • Pyrroles as a Potential Biomarker for Oxidative Stress Disorders. MDPI. Available from: [Link][16]

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Safety Operating Guide

4-Acetyl-1H-pyrrole-2-carbonitrile: Comprehensive Safety and Disposal Protocol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this procedural guide to provide researchers and drug development professionals with a self-validating, mechanically sound framework for the safe handling and disposal of 4-Acetyl-1H-pyrrole-2-carbonitrile (CAS: 16168-91-5) [1].

Standardizing disposal procedures for complex heterocyclic building blocks is not just a regulatory formality; it is a critical component of laboratory safety. This guide moves beyond basic compliance by explaining the causality behind each operational choice, ensuring your team understands the "why" behind the "what."

Part 1: Mechanistic Hazard Assessment (The "Why")

4-Acetyl-1H-pyrrole-2-carbonitrile contains three distinct functional groups that dictate its hazard profile and disposal requirements: a pyrrole ring, a nitrile group, and an acetyl group.

  • The Nitrile Group (–C≡N): Under strongly acidic conditions, nitriles can undergo hydrolysis. More critically, during incomplete combustion or exposure to extreme heat, nitriles pose a severe risk of releasing highly toxic hydrogen cyanide (HCN) gas. This strictly prohibits standard municipal incineration or sink disposal[2],[3].

  • The Pyrrole Ring: Nitrogen-containing heterocycles are notorious for generating toxic nitrogen oxides (NOx) upon combustion. Furthermore, pyrrole derivatives are documented environmental toxins that inhibit biodegradation in aquatic systems[2].

  • The Acetyl Group: This moiety increases the molecule's lipophilicity, enhancing its solubility in organic solvents (e.g., DMSO, dichloromethane) and potentially increasing the rate of dermal absorption if a spill contacts unprotected skin.

Causality in Protocol Design: Because of the combined risk of NOx and HCN generation, the only acceptable method of final destruction is controlled chemical incineration equipped with an alkaline flue gas scrubber[2],[4].

Part 2: Operational Safety & Spill Response

Before generating waste, ensure your operational environment is secured against the specific physicochemical risks of this compound.

  • Personal Protective Equipment (PPE): Mandatory use of chemical-resistant nitrile gloves, a face shield or chemical safety goggles, and a lab coat[5],[6].

  • Engineering Controls: All weighing, transferring, and dissolution must occur within a certified chemical fume hood to prevent the inhalation of aerosolized powders or solvent vapors[3],[6].

  • Spill Response: In the event of a powder spill, do not use water (which can spread the contaminant) and avoid dust formation. Sweep up the material using non-sparking tools, place it in a sealed container, and process it immediately as solid hazardous waste[2],.

Part 3: Step-by-Step Disposal Methodology

Every protocol described below is a self-validating system designed to meet Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards[7],.

Step 1: Waste Segregation

Segregation prevents dangerous cross-reactions. Never mix nitrile-containing waste with strong acids or strong oxidizers, as this can trigger the release of HCN gas[8].

  • Solid Waste: Collect contaminated weighing paper, pipette tips, nitrile gloves, and residual powder in a designated, puncture-resistant solid hazardous waste container[4].

  • Liquid Waste: Collect solvent solutions containing 4-Acetyl-1H-pyrrole-2-carbonitrile in a chemically compatible liquid waste container[4].

Step 2: Satellite Accumulation Area (SAA) Management
  • Container Selection: Use High-Density Polyethylene (HDPE) containers. Causality: HDPE provides superior chemical resistance against the mixed organic solvents typically used to solubilize lipophilic heterocycles, preventing container degradation and secondary spills[4].

  • Storage Rules: Store waste at or near the point of generation. Containers must remain tightly capped at all times unless actively receiving waste[4],[9].

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("4-Acetyl-1H-pyrrole-2-carbonitrile"), and the primary hazards (Toxic, Irritant)[4],[10]. Deface any original manufacturer labels if reusing a container[9].

Step 3: Final Disposal & Incineration
  • EHS Pickup: Submit a waste pickup request to your Environmental Health and Safety (EHS) department before the container reaches 75% capacity or within 6 months of the accumulation start date[9].

  • Thermal Destruction: The waste must be transferred to a licensed chemical destruction plant. The facility must utilize an incinerator equipped with an afterburner and a flue gas scrubber to neutralize NOx and HCN emissions prior to atmospheric release[11],.

Part 4: Quantitative Data & SAA Limits

To ensure strict regulatory compliance, adhere to the following quantitative limits and material specifications during the accumulation phase[12],[9].

Property / ParameterSpecification / GuidelineCausality & Rationale
Chemical Name 4-Acetyl-1H-pyrrole-2-carbonitrileCAS No.: 16168-91-5 ensures precise tracking[1].
Primary Hazards Toxic, Irritant, EnvironmentalContains reactive pyrrole and nitrile moieties[4].
Container Material High-Density Polyethylene (HDPE)Prevents solvent leaching and structural degradation[4].
SAA Volume Limit 25 Gallons (General) / 1 Quart (Acute)EPA/RCRA compliance minimizes localized spill risks[12],[9].
Max Accumulation Time 6 Months (150-180 days)Prevents the degradation of containers and chemical aging[9].
Disposal Method Controlled IncinerationFlue gas scrubbing neutralizes NOx/HCN byproducts[2],[3].

Part 5: Waste Management Workflow

The following logic diagram maps the self-validating workflow for processing 4-Acetyl-1H-pyrrole-2-carbonitrile waste, ensuring no single point of failure in the segregation and disposal pipeline.

G Start 4-Acetyl-1H-pyrrole-2-carbonitrile Waste Generated Decision Physical State? Start->Decision Solid Solid Waste (Powder, PPE, Wipes) Decision->Solid Solid Liquid Liquid Waste (Solvent Solutions) Decision->Liquid Liquid Segregation Hazardous Waste Segregation (Keep away from Acids/Oxidizers) Solid->Segregation Liquid->Segregation SAA Satellite Accumulation Area (SAA) Max 25 Gal / Label Properly Segregation->SAA HDPE Containers Incineration Licensed Chemical Incinerator (Flue Gas Scrubbing for NOx/HCN) SAA->Incineration EHS Pickup (< 6 Months)

Workflow for the segregation, accumulation, and incineration of 4-Acetyl-1H-pyrrole-2-carbonitrile.

References

  • Massachusetts Institute of Technology (MIT). "Chemical Waste - EHS." MIT Environment, Health & Safety. [Link]

  • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." Northwestern University. [Link]

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Comprehensive Safety & Operational Guide: Handling 4-Acetyl-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals scale up the synthesis of novel therapeutics, handling heterocyclic building blocks like 4-Acetyl-1H-pyrrole-2-carbonitrile (CAS: 16168-91-5) requires a rigorous, causality-based approach to laboratory safety. This guide synthesizes structural chemical analysis with field-proven logistical protocols to provide a self-validating system for safe handling, execution, and disposal.

Structural Causality of Hazards

To design an effective safety protocol, we must first analyze the molecular architecture of the compound. 4-Acetyl-1H-pyrrole-2-carbonitrile presents a tripartite hazard profile based on its functional groups:

  • The Pyrrole Core: Pyrrole derivatives are highly sensitive to photo-oxidation and auto-oxidation. Exposure to ambient air and light can trigger radical-mediated polymerization, which degrades reagent purity and can be mildly exothermic[1]. Furthermore, substituted pyrroles are established skin and severe ocular irritants[2].

  • The Carbonitrile (-C≡N) Group: Unlike inorganic cyanides, organic nitriles do not readily hydrolyze to release free hydrogen cyanide (HCN) in aqueous environments, giving them a lower acute toxicity profile[3]. However, they pose an insidious systemic risk: upon absorption (via inhalation of dust or ingestion), organic nitriles are metabolized in the liver by cytochrome P450 enzymes, which slowly release cyanide ions into the bloodstream[4].

  • The Acetyl Group: While it increases the polarity of the molecule, the compound remains a fine crystalline solid at room temperature. The primary physical hazard is the aerosolization of static-prone dust during weighing and transfer.

Quantitative Hazard Data Summary
PropertyValueSafety Implication
CAS Number 16168-91-5Unique identifier for tracking and SDS retrieval.
Molecular Formula C₇H₆N₂OContains nitrogenous groups; generates toxic NOₓ fumes upon combustion[4].
Molecular Weight 134.14 g/mol Relatively low molecular weight; fine powders can easily aerosolize.
Physical State SolidHigh risk of inhalation exposure if static charge causes particle repulsion.

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the specific risks of ocular irritation and hepatic nitrile metabolism[2].

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-layered Nitrile (≥4 mil)Protects against solid particulate transfer. Note: If the compound is dissolved in halogenated solvents (e.g., DCM), switch to heavier Neoprene or PVA gloves, as standard nitrile degrades rapidly.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPyrrole derivatives cause severe ocular irritation[1]. Standard safety glasses lack orbital seals and are insufficient against solvent splashes.
Body Protection Flame-Resistant (FR) Lab CoatMitigates fire risk if handling the compound alongside highly flammable organic solvents.
Respiratory Certified Fume HoodMust operate with a face velocity of 80-100 fpm to prevent inhalation of aerosolized dust[5].

Operational Workflow & Handling Protocols

The following step-by-step methodologies ensure an unbroken chain of safety from reagent extraction to reaction execution.

Protocol A: Pre-Weighing and Transfer
  • Ventilation Verification: Ensure the chemical fume hood is fully operational. Never handle the raw powder on an open bench[1].

  • Static Mitigation: Wipe the exterior of the reagent bottle and the analytical balance with an anti-static cloth. 4-Acetyl-1H-pyrrole-2-carbonitrile powder can aerosolize via static repulsion.

  • Transfer Mechanics: Use a grounded, anti-static micro-spatula to transfer the required mass into a pre-tared glass vial. Avoid using plastic weigh boats if static cling is observed.

  • Atmospheric Sealing: Cap the vial immediately after weighing. Purge the primary stock bottle with dry Argon or Nitrogen gas before sealing to prevent auto-oxidation of the pyrrole ring, and store it protected from light at 2-8 °C[1].

Protocol B: Reaction Execution
  • Inert Atmosphere Setup: Connect the reaction vessel to a Schlenk line. Perform three vacuum-argon cycles to ensure an oxygen-free environment, preserving the integrity of the pyrrole core.

  • Solvent Addition: Inject the chosen anhydrous solvent via a gas-tight syringe to prevent ambient moisture from entering the system.

  • Thermal Control: If heating is required, use a silicone oil bath with a secondary temperature probe. Avoid localized overheating, which can accelerate the degradation of the heterocycle.

Spill Management & Waste Disposal Plan

Spill Management Protocol
  • Containment: For dry powder spills inside the hood, do NOT sweep, as this generates hazardous dust. Gently cover the spill with damp paper towels (moistened with water or a mild surfactant) to suppress aerosolization.

  • Collection: Use a non-sparking plastic scoop to collect the dampened material and place it into a designated hazardous waste container[1].

  • Decontamination: Wash the spill area with a mild soap and water solution. Avoid using strong acids during cleanup, as acidic environments can trigger adverse reactions with nitriles[5].

Waste Disposal Plan
  • Solid Segregation: Collect all unreacted 4-Acetyl-1H-pyrrole-2-carbonitrile and contaminated consumables (gloves, wipes) in a clearly labeled "Non-Halogenated Toxic Organic Waste" container[6].

  • Solvent Mixtures: If the compound was dissolved in a halogenated solvent (e.g., Chloroform), the entire mixture must be routed to "Halogenated Organic Waste"[2].

  • Prohibition: Never dispose of nitrile-containing compounds down the sink or mix them with strong mineral acids, which can trigger exothermic hydrolysis and potential toxic gas release[5].

Safety Workflow Visualization

SafetyWorkflow A 1. Preparation & PPE Setup Verify Fume Hood Velocity B 2. Weighing & Transfer Use Anti-Static Tools A->B C 3. Reaction Execution Inert Atmosphere (N2/Ar) B->C D Spill Occurs? C->D E Spill Management Absorb & Neutralize D->E Yes F 4. Waste Disposal Non-Halogenated Organic Waste D->F No E->F

Operational safety workflow for handling 4-Acetyl-1H-pyrrole-2-carbonitrile.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." University of Texas at San Antonio Environmental Health & Safety.[Link][5]

  • Lin, L. L., et al. "The nucleophilic addition of cyanide to ketones, aldehydes, and imines." Thieme Connect. [Link][3]

  • "Laboratory Safety Manual - Hazardous Waste." Scribd. [Link][6]

  • "Mercuric potassium cyanide | C4HgN4.2K | CID 11585." PubChem, National Institutes of Health.[Link][4]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.